molecular formula C11H10BrNOS B1241354 N-Phenacylthiazolium bromide CAS No. 5304-34-7

N-Phenacylthiazolium bromide

Cat. No.: B1241354
CAS No.: 5304-34-7
M. Wt: 284.17 g/mol
InChI Key: CEAFABGKSOIJLH-UHFFFAOYSA-M
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Description

N-Phenacylthiazolium bromide, also known as this compound, is a useful research compound. Its molecular formula is C11H10BrNOS and its molecular weight is 284.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanone;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10NOS.BrH/c13-11(8-12-6-7-14-9-12)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAFABGKSOIJLH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431106
Record name N-Phenacylthiazolium bromide
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Molecular Weight

284.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5304-34-7
Record name N-Phenacylthiazolium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenacylthiazolium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PHENACYLTHIAZOLIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Phenacylthiazolium Bromide (PTB) in the Cleavage of Advanced Glycation End-products (AGEs): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is a key contributor to the pathogenesis of diabetic complications, atherosclerosis, and aging-related diseases. N-Phenacylthiazolium bromide (PTB) has emerged as a promising therapeutic agent capable of cleaving pre-formed AGE crosslinks, thereby reversing the detrimental effects of glycation. This technical guide provides an in-depth analysis of the mechanism of action of PTB in AGE cleavage, supported by quantitative data, detailed experimental protocols, and visualizations of the core mechanisms and pathways.

The Chemical Mechanism of PTB-Mediated AGE Cleavage

The primary mechanism of action of this compound (PTB) in breaking AGE crosslinks lies in its ability to cleave α-dicarbonyl structures, which are key intermediates and structural components of many AGEs.[1] The core of this activity resides in the thiazolium ring of PTB.

Under physiological conditions, the acidic proton at the C2 position of the thiazolium ring can be abstracted by a base, forming a nucleophilic ylide (a carbene). This ylide is the reactive species that attacks one of the carbonyl carbons of the α-dicarbonyl moiety within the AGE crosslink. This nucleophilic attack initiates a series of rearrangements that ultimately lead to the cleavage of the carbon-carbon bond between the two carbonyl groups, thus breaking the crosslink and regenerating the thiazolium catalyst.

However, a significant competing reaction for PTB under physiological conditions is its hydrolysis.[2] At a pH of 7.4 and a temperature of 37°C, PTB undergoes hydrolysis with a half-life of approximately 44 minutes.[2] This reaction leads to the formation of inactive isomeric 2,3-dihydro-4-formyl-2-hydroxy-2-phenyl-1,4-thiazines and needs to be considered in the design of in vitro and in vivo experiments.[2]

PTB_Mechanism cluster_activation PTB Activation cluster_cleavage AGE Crosslink Cleavage cluster_hydrolysis Competing Reaction PTB N-Phenacylthiazolium bromide (PTB) Ylide Thiazolium Ylide (Nucleophilic Carbene) PTB->Ylide -H+ H2O H₂O (Hydrolysis) PTB->H2O AGE α-Dicarbonyl Crosslink in AGE Ylide->AGE Nucleophilic Attack Intermediate Tetrahedral Intermediate AGE->Intermediate Cleavage C-C Bond Cleavage Intermediate->Cleavage Products Cleaved Products + Regenerated PTB Cleavage->Products Inactive Inactive Thiazine Derivatives H2O->Inactive

Figure 1: Proposed mechanism of PTB action and competing hydrolysis.

Quantitative Data on PTB Efficacy

The effectiveness of PTB in cleaving AGEs has been demonstrated in various studies. The following tables summarize key quantitative findings from in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of PTB on AGEs

ParameterExperimental SystemPTB ConcentrationIncubation TimeResultp-valueReference
Cell ViabilityHuman Periodontal Ligament Cells0.05 - 0.1 mM24 hoursPromoted mitogenesis and reduced cytotoxicity<0.05[3][4]
Chaperone Activity RecoveryPre-glycated αA-crystallin5 - 20 mM3 daysConcentration-dependent recovery of chaperone activityNot specified[5]
Post-yield StrainHuman Cancellous Bone0.015 M & 0.15 M3 & 7 daysSignificant rebound in post-yield material properties<0.05[6]
AGE Content ReductionHuman Cancellous Bone0.015 M & 0.15 M7 daysGreater reduction in AGEs compared to 3-day treatment<0.05[6]

Table 2: In Vivo Efficacy of PTB on AGEs

ParameterAnimal ModelPTB DosageTreatment DurationResultp-valueReference
Vascular AGE AccumulationStreptozotocin-induced diabetic rats10 mg/kg (intraperitoneally)3 weeksPrevented the increase in mesenteric vascular AGEs<0.001[7]
Renal AGE AccumulationStreptozotocin-induced diabetic C57BL/6 mice10 µg/g (subcutaneous)12 weeksDecreased renal collagen-bound AGEsNot specified[8]
Urinary AGE ExcretionStreptozotocin-induced diabetic C57BL/6 mice10 µg/g (subcutaneous)12 weeksIncreased urinary AGE excretionNot specified[8]

Experimental Protocols

In Vitro Formation of Advanced Glycation End-products (AGEs)

A common method for generating AGEs in vitro for cleavage assays involves the incubation of a protein with a reducing sugar. Bovine serum albumin (BSA) is frequently used as the protein substrate.

Protocol:

  • Reagents:

    • Bovine Serum Albumin (BSA)

    • D-glucose

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Sodium azide (B81097) (to prevent bacterial growth)

  • Procedure:

    • Prepare a solution of BSA (e.g., 10 mg/mL) in PBS.

    • Add D-glucose to a final concentration of 0.5 M.

    • Add sodium azide to a final concentration of 0.02% (w/v).

    • Incubate the mixture in a sterile container at 37°C for several weeks (e.g., 4-8 weeks).

    • After incubation, dialyze the solution extensively against PBS to remove unreacted glucose and other small molecules.

    • The resulting AGE-BSA solution can be characterized by fluorescence spectroscopy (excitation ~370 nm, emission ~440 nm) and stored at -20°C.

AGE_Formation_Workflow Start Start Prepare_BSA Prepare BSA solution in PBS (pH 7.4) Start->Prepare_BSA Add_Glucose Add D-glucose and Sodium Azide Prepare_BSA->Add_Glucose Incubate Incubate at 37°C for 4-8 weeks Add_Glucose->Incubate Dialyze Dialyze against PBS Incubate->Dialyze Characterize Characterize AGE-BSA (Fluorescence, ELISA) Dialyze->Characterize Store Store at -20°C Characterize->Store End End Store->End

Figure 2: Workflow for in vitro AGE-BSA formation.
In Vitro AGE Cleavage Assay

This assay is designed to quantify the ability of PTB to break AGE crosslinks in a prepared AGE-protein substrate.

Protocol:

  • Reagents:

    • AGE-BSA (prepared as described above)

    • This compound (PTB)

    • Phosphate Buffered Saline (PBS), pH 7.4

  • Procedure:

    • Prepare a stock solution of PTB in a suitable solvent (e.g., water or DMSO) and dilute to desired concentrations in PBS.

    • In a multi-well plate or microcentrifuge tubes, mix the AGE-BSA solution with different concentrations of PTB. Include a control group with AGE-BSA and PBS without PTB.

    • Incubate the reactions at 37°C for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, quantify the remaining AGEs using methods such as fluorescence spectroscopy or ELISA.

    • The percentage of AGE cleavage can be calculated by comparing the AGE levels in the PTB-treated samples to the control samples.

Quantification of AGEs

Fluorescence Spectroscopy:

This is a rapid and cost-effective method for estimating the overall fluorescent AGE content.[9]

  • Dilute the samples in PBS.

  • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.

  • A decrease in fluorescence intensity in PTB-treated samples compared to the control indicates AGE cleavage.

Enzyme-Linked Immunosorbent Assay (ELISA):

ELISA provides a more specific and sensitive quantification of AGEs using antibodies that recognize specific AGE structures (e.g., carboxymethyl-lysine, CML).[9][10]

  • Coat a microplate with the sample.

  • Add a primary antibody specific to the AGE of interest.

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a substrate that produces a colorimetric or chemiluminescent signal.

  • Measure the signal using a plate reader. The signal intensity is proportional to the amount of AGEs in the sample.

Signaling Pathways Modulated by PTB

Beyond its direct chemical effect on AGE crosslinks, PTB can also modulate cellular signaling pathways that are activated by AGEs. The interaction of AGEs with the Receptor for Advanced Glycation End-products (RAGE) is a key event in the pathogenesis of diabetic complications.

The binding of AGEs to RAGE on the cell surface triggers a cascade of intracellular signaling events, including the activation of:

  • JAK/STAT pathway: Involved in cytokine signaling and inflammation.

  • MAPK (mitogen-activated protein kinase) pathways (e.g., ERK, JNK, p38): Regulate cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt pathway: Plays a crucial role in cell survival and metabolism.

These pathways converge on the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) , which upregulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), adhesion molecules, and pro-oxidant enzymes. This sustained inflammatory and oxidative state contributes to tissue damage.

By cleaving AGEs, PTB reduces the ligand availability for RAGE, thereby inhibiting the activation of these downstream signaling pathways and mitigating the inflammatory and oxidative stress associated with AGE accumulation.[3][4]

AGE_RAGE_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling AGEs Advanced Glycation End-products (AGEs) RAGE RAGE Receptor AGEs->RAGE Binding PTB N-Phenacylthiazolium bromide (PTB) PTB->AGEs Cleavage JAK_STAT JAK/STAT Pathway RAGE->JAK_STAT MAPK MAPK Pathways RAGE->MAPK PI3K_Akt PI3K/Akt Pathway RAGE->PI3K_Akt NFkB NF-κB Activation JAK_STAT->NFkB MAPK->NFkB PI3K_Akt->NFkB Downstream Pro-inflammatory Cytokines, Oxidative Stress, Tissue Damage NFkB->Downstream

Figure 3: PTB intervention in the AGE-RAGE signaling pathway.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for reversing the pathological consequences of advanced glycation. Its mechanism of action, centered on the cleavage of α-dicarbonyl structures within AGE crosslinks, is supported by both in vitro and in vivo evidence. Furthermore, its ability to indirectly modulate the pro-inflammatory AGE-RAGE signaling pathway adds to its therapeutic promise.

However, the rapid hydrolysis of PTB under physiological conditions presents a challenge for its clinical application. Future research should focus on the development of more stable thiazolium-based compounds with improved pharmacokinetic profiles. Additionally, further elucidation of the precise AGE crosslinks targeted by PTB and a more comprehensive understanding of its long-term effects in various tissues are warranted to advance its development as a clinical candidate for the treatment of AGE-related diseases.

References

An In-depth Technical Guide to the Synthesis and Purification of N-Phenacylthiazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Phenacylthiazolium bromide (PTB), a compound of significant interest in medicinal chemistry, particularly for its role as an advanced glycation end-product (AGE) cross-link breaker. This document details established experimental protocols, quantitative data, and the underlying chemical principles.

Synthesis of this compound

The primary and most direct method for synthesizing this compound is through the quaternization of the thiazole (B1198619) ring via a nucleophilic substitution reaction. This involves the reaction of thiazole with 2-bromoacetophenone (B140003) (phenacyl bromide). The nitrogen atom of the thiazole ring acts as a nucleophile, attacking the electrophilic carbon of the phenacyl bromide, leading to the formation of the N-phenacyl bond and the thiazolium salt.

Reaction Scheme

The overall reaction is as follows:

Synthesis of this compound Thiazole Thiazole Plus + PhenacylBromide 2-Bromoacetophenone (Phenacyl Bromide) Arrow Solvent, Heat PTB This compound

Caption: Synthesis of this compound from Thiazole and 2-Bromoacetophenone.

Experimental Protocols

Several protocols with varying reaction conditions have been reported. Below are detailed methodologies for three common approaches.

Protocol 1: Optimized Synthesis in Anhydrous Ethanol (B145695)

This protocol is reported to provide a high yield of the desired product.

  • Reagents and Materials:

    • Thiazole

    • 2-Bromoacetophenone (Phenacyl bromide)

    • Anhydrous Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of thiazole in anhydrous ethanol.

    • Add 1.0 equivalent of 2-bromoacetophenone to the solution.

    • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating source.

    • Heat the reaction mixture to 50°C and maintain this temperature with vigorous stirring for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain crude this compound.

Protocol 2: Synthesis in Methanol under Reflux

  • Reagents and Materials:

    • Thiazole

    • 2-Bromoacetophenone

    • Methanol

    • Inert gas (e.g., Nitrogen or Argon)

    • Standard reflux apparatus

  • Procedure:

    • Combine equimolar amounts of thiazole and 2-bromoacetophenone in a round-bottom flask containing methanol.

    • Flush the apparatus with an inert gas.

    • Heat the mixture to reflux and maintain for 3 hours under an inert atmosphere.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product will precipitate from the solution. Collect the solid by filtration.

    • Wash the collected solid with a small amount of cold methanol.

    • Dry the product in a vacuum oven.

Protocol 3: Synthesis in Benzene (B151609)

  • Reagents and Materials:

    • Thiazole

    • 2-Bromoacetophenone

    • Benzene

    • Standard reaction apparatus

  • Procedure:

    • Dissolve equimolar amounts of thiazole and 2-bromoacetophenone in benzene in a round-bottom flask.

    • Heat the reaction mixture for 4 hours.

    • As the reaction progresses, the product will precipitate out of the solution.

    • After cooling, collect the solid product by filtration.

    • Wash the solid with a small amount of benzene.

    • Dry the product thoroughly.

Quantitative Data Summary
ProtocolSolventTemperatureReaction Time (hours)Reported Yield
1Anhydrous Ethanol50°C4 - 685%
2MethanolReflux351%
3BenzeneHeating442%

Purification of this compound

The primary method for purifying crude this compound is recrystallization. This technique relies on the principle that the solubility of the compound and impurities in a given solvent system changes with temperature. A mixed solvent system of ethanol and ethyl acetate (B1210297) is commonly employed for this purpose.

Purification Workflow

Purification Workflow Crude Crude this compound Dissolve Dissolve in minimum hot ethanol Crude->Dissolve AddSolvent Add ethyl acetate dropwise until cloudy Dissolve->AddSolvent Redissolve Reheat to dissolve AddSolvent->Redissolve Cool Slowly cool to room temperature Redissolve->Cool Crystallize Further cool in an ice bath Cool->Crystallize Filter Collect crystals by vacuum filtration Crystallize->Filter Wash Wash with cold ethanol/ethyl acetate mixture Filter->Wash Dry Dry under vacuum Wash->Dry Pure Pure this compound Dry->Pure

Caption: Recrystallization workflow for the purification of this compound.

Experimental Protocol for Recrystallization
  • Reagents and Materials:

    • Crude this compound

    • Ethanol

    • Ethyl acetate

    • Erlenmeyer flasks

    • Hot plate

    • Ice bath

    • Buchner funnel and filter paper

    • Vacuum flask

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

    • Once the solid is dissolved, slowly add ethyl acetate dropwise to the hot solution until a slight turbidity (cloudiness) persists.

    • If excess precipitate forms, add a small amount of hot ethanol to redissolve it, aiming for a saturated solution at high temperature.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.

    • To maximize crystal formation, place the flask in an ice bath for about 30 minutes.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold mixture of ethanol and ethyl acetate.

    • Dry the crystals under vacuum to remove any residual solvent.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by analytical methods.

PropertyValue
Melting Point 208-210 °C
Molecular Formula C₁₁H₁₀BrNOS
Molecular Weight 284.17 g/mol

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show characteristic peaks for the aromatic protons of the phenyl and thiazolium rings, as well as a singlet for the methylene (B1212753) protons adjacent to the carbonyl group and the thiazolium nitrogen.

  • ¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon, the aromatic carbons of both rings, and the methylene carbon.

  • FT-IR (KBr, cm⁻¹): Characteristic absorption bands are expected for the C=O stretching of the ketone, C-H stretching of the aromatic rings, and C=N and C-S stretching of the thiazolium ring.

An In-Depth Technical Guide to N-Phenacylthiazolium Bromide (PTB): Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Phenacylthiazolium bromide (PTB) is a synthetic organic compound that has garnered significant attention in biomedical research for its role as a breaker of advanced glycation end-product (AGE) cross-links.[1][2] AGEs are implicated in the pathogenesis of numerous age-related and diabetic complications, including vascular stiffening, nephropathy, and bone fragility.[1][3] This document provides a comprehensive technical overview of the chemical and physical properties of PTB, its mechanism of action, and detailed experimental protocols for its synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals working to mitigate the impact of AGEs in disease.

Chemical and Physical Properties

This compound is a quaternary ammonium (B1175870) salt featuring a thiazolium ring N-substituted with a phenacyl group.[1][4] The cationic thiazolium core is the active moiety responsible for its biological activity, while the bromide ion serves as the counterion.[5] It typically appears as a crystalline solid and is soluble in polar solvents.[5]

Chemical Identification

The fundamental identifiers and properties of this compound are summarized below.

PropertyValueReference
CAS Number 5304-34-7[1][6][7]
Molecular Formula C₁₁H₁₀BrNOS[1][2][7]
Molecular Weight 284.17 g/mol [1][2][7]
IUPAC Name 3-(2-Oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide[2]
Synonyms PTB, 3-Phenacylthiazolium bromide[4][5]
SMILES C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2.[Br-][1]
InChI Key CEAFABGKSOIJLH-UHFFFAOYSA-M[1][6]
Physical Characteristics
PropertyValueReference
Physical Form Solid
Appearance Crystalline Solid[5]
Melting Point 227-229 °C (with decomposition)[8][9]
Solubility Soluble in polar solvents[5]
Storage Ambient Temperature

Spectroscopic and Analytical Data

Structural elucidation of PTB is typically accomplished using standard spectroscopic techniques.[6]

TechniqueKey Data PointsReference
¹H NMR (DMSO-d₆) A characteristic singlet for the proton on the thiazolium ring is observed around δ 8.72 ppm.[6]
Infrared (IR) Carbonyl (C=O) stretch: ~1680 cm⁻¹ C-N⁺ stretch (thiazolium ring): ~1540 cm⁻¹[6]
Mass Spectrometry (MS) The molecular ion exhibits a characteristic M+ and M+2 isotopic pattern (~1:1 ratio) due to the presence of ⁷⁹Br and ⁸¹Br isotopes.[10]

Mechanism of Action and Biological Activity

The primary biological function of this compound is to cleave pre-formed, pathological protein cross-links established by advanced glycation end-products (AGEs).[1][3]

AGE Cross-link Breaking

AGEs form through non-enzymatic reactions between reducing sugars and biological molecules like proteins and lipids.[6] Over time, these modified proteins can form covalent cross-links, leading to tissue stiffening and dysfunction. PTB selectively targets and cleaves α-diketone structures within these cross-links.[1][6] The nucleophilic thiazolium ring of PTB attacks a carbonyl carbon in the AGE cross-link, initiating a reaction cascade that results in the breaking of the carbon-carbon or carbon-nitrogen bond holding the proteins together.[6]

Modulation of the AGE-RAGE Signaling Axis

The accumulation of AGEs can also induce cellular damage by activating the Receptor for Advanced Glycation End-products (RAGE).[1] This interaction triggers downstream signaling pathways, such as NF-κB, leading to a pro-inflammatory state and oxidative stress. By breaking AGE cross-links and reducing the overall AGE burden, PTB can inhibit the AGE-RAGE axis, thereby mitigating inflammatory responses and cellular dysfunction.[1][2]

G AGE-RAGE Signaling and PTB Intervention cluster_formation AGE Formation cluster_signaling Cellular Signaling Proteins Proteins / Lipids AGEs Advanced Glycation End-products (AGEs) Proteins->AGEs Sugars Reducing Sugars Sugars->AGEs RAGE RAGE Receptor AGEs->RAGE binds Signaling Signaling Cascade (e.g., NF-κB) RAGE->Signaling activates Response Pro-inflammatory Cytokines Oxidative Stress Signaling->Response Damage Tissue Damage & Cellular Dysfunction Response->Damage PTB N-Phenacylthiazolium Bromide (PTB) Break PTB->Break Break->AGEs Cleaves Cross-links Break->RAGE Inhibits Binding

Caption: AGE-RAGE signaling pathway and the inhibitory action of PTB.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a standard method for synthesizing PTB via the quaternization of thiazole (B1198619).[1][6]

Materials:

  • Thiazole

  • 2-Bromoacetophenone (B140003) (Phenacyl bromide)

  • Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran)

  • Recrystallization solvents (e.g., Ethanol (B145695), Ethyl acetate)

  • Round-bottom flask, magnetic stirrer, reflux condenser, filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve thiazole (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: To the stirred solution, add 2-bromoacetophenone (1.0-1.1 equivalents) either as a solid or dissolved in a minimal amount of the reaction solvent.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours (e.g., 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, being a salt, will often precipitate out of the solution.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration and wash the crude product with a small amount of cold solvent to remove unreacted starting materials.

  • Purification: Purify the crude this compound by recrystallization.[6] A common solvent system is a mixture of ethanol and ethyl acetate (B1210297). Dissolve the solid in a minimal amount of hot ethanol and slowly add ethyl acetate until turbidity is observed. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Drying: Collect the pure crystals by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum to yield the final product.

G Start Thiazole + Phenacyl Bromide in Anhydrous Solvent Reaction Stirring / Heating (12-24h) Start->Reaction Precipitation Precipitation of Crude Product Reaction->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Purification Recrystallization (Ethanol/Ethyl Acetate) Filtration->Purification Final Pure N-Phenacylthiazolium Bromide Crystals Purification->Final

Caption: General workflow for the synthesis of this compound.

Protocol 2: Spectroscopic Characterization

¹H NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of PTB in ~0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the proton NMR spectrum on a 300 MHz or higher spectrometer.

  • Process the data, referencing the solvent peak (δ ~2.50 ppm for DMSO).

Infrared (IR) Spectroscopy:

  • Prepare a sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • For a KBr pellet, mix a small amount of PTB with dry KBr powder and press into a transparent disk.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Identify characteristic peaks, particularly the C=O stretch (~1680 cm⁻¹) and peaks associated with the aromatic rings.[6]

Mass Spectrometry (MS):

  • Prepare a dilute solution of PTB in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).

  • Infuse the sample into an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

  • Acquire the mass spectrum and identify the molecular ion peak corresponding to the cation [C₁₁H₁₀NOS]⁺.

Protocol 3: In Vitro AGE Cross-link Breaking Assay (SDS-PAGE)

This assay visually demonstrates the ability of PTB to break protein cross-links.[6]

Materials:

  • A model protein (e.g., Bovine Serum Albumin, BSA)

  • A reducing sugar (e.g., ribose or fructose)

  • Phosphate-buffered saline (PBS)

  • This compound

  • SDS-PAGE equipment and reagents (gels, running buffer, loading dye, protein stain)

Procedure:

  • Glycation: Incubate a concentrated solution of BSA (e.g., 50 mg/mL) with a high concentration of ribose (e.g., 0.5 M) in PBS at 37 °C for several weeks. This will generate cross-linked, high-molecular-weight (HMW) AGE-BSA aggregates.

  • Treatment: Dilute the AGE-BSA solution in PBS. To one aliquot, add a solution of PTB (treatment group). To another, add only the vehicle (control group). Incubate both samples at 37 °C for 24-72 hours.

  • Sample Preparation: Mix aliquots from the control and treatment groups with SDS-PAGE loading dye containing a reducing agent (e.g., β-mercaptoethanol). Heat the samples at 95 °C for 5 minutes.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.

  • Staining and Analysis: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue). The control lane will show HMW aggregates that remain at the top of the gel. The PTB-treated lane should show a decrease in these HMW bands and an increase in the monomeric BSA band, indicating the cleavage of cross-links.

G Start Protein (BSA) + Reducing Sugar Glycation Incubation (Weeks, 37°C) Generates AGE Aggregates Start->Glycation Split Split Sample Glycation->Split Control Control: Incubate with Vehicle Split->Control Treatment Treatment: Incubate with PTB Split->Treatment Analysis SDS-PAGE Analysis Control->Analysis Treatment->Analysis Result Result: Compare HMW Bands Analysis->Result

Caption: Workflow for the in vitro AGE cross-link breaking assay.

Protocol 4: In Vivo Evaluation in a Diabetic Animal Model

This protocol is based on studies evaluating PTB in streptozotocin-induced diabetic rats.[3][11]

Materials:

  • Laboratory animals (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Streptozotocin (STZ) for diabetes induction

  • Citrate (B86180) buffer

  • This compound

  • Saline (vehicle)

  • Equipment for injections, blood glucose monitoring, and tissue collection

Procedure:

  • Induction of Diabetes: Induce diabetes in the animals via a single intraperitoneal (IP) injection of STZ dissolved in cold citrate buffer. Confirm hyperglycemia (e.g., blood glucose > 250 mg/dL) several days later.

  • Grouping: Divide the diabetic animals into at least two groups: a treatment group receiving PTB and a control group receiving saline (vehicle). Include a non-diabetic control group.

  • Dosing: Administer PTB daily to the treatment group. A previously reported effective dose is 10 mg/kg via IP injection for rats or 10 µg/g via subcutaneous injection for mice.[3][11][12] Administer an equivalent volume of saline to the control groups.

  • Monitoring and Duration: Treat the animals for a specified period (e.g., 3 to 12 weeks).[3][12] Monitor body weight and blood glucose levels regularly.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues of interest (e.g., aorta, kidney, blood). Analyze tissues for AGE accumulation using techniques like ELISA or immunohistochemistry.[3][12] Functional parameters, such as urinary protein levels, can also be assessed.[12]

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. It is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated area or chemical fume hood.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for combating the detrimental effects of advanced glycation end-products. Its well-defined chemical properties, specific mechanism of action as an AGE cross-link breaker, and demonstrated efficacy in preclinical models make it a cornerstone compound in the study of age- and diabetes-related pathologies. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and biological evaluation, enabling further research into its potential applications in drug development.

References

Solubility of N-Phenacylthiazolium Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Phenacylthiazolium bromide (PTB) is a compound of significant interest in biochemical and pharmaceutical research, primarily recognized for its role as a breaker of advanced glycation end-product (AGE) cross-links. Understanding its solubility in common laboratory solvents is critical for its effective use in experimental settings, from in vitro assays to preclinical studies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and a visualization of its relevant biological signaling pathway.

Core Focus: Solubility and Experimental Protocols

Predicted Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

SolventClassificationPredicted SolubilityRationale
WaterPolar ProticHighAs an ionic salt, it is expected to be readily soluble in water.
MethanolPolar ProticHighThe polar hydroxyl group can interact favorably with the ionic nature of the compound.
EthanolPolar ProticModerate to HighSimilar to methanol, but the slightly lower polarity may result in slightly lower solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a strong polar aprotic solvent capable of dissolving many organic salts.
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is a polar aprotic solvent that should effectively solvate the thiazolium salt.
Acetonitrile (B52724)Polar AproticModerateWhile polar, acetonitrile is generally a weaker solvent for salts compared to DMSO and DMF.

Disclaimer: The data presented in this table are predictions based on the chemical structure of this compound and general solubility principles. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given solvent using the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvent (e.g., water, ethanol, DMSO) of high purity

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of the Test System:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Accurately add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

    • Attach a syringe filter to the syringe and filter the supernatant into a clean, dry vial. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions and the diluted sample solution.

    • Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample solution using the calibration curve.

    • Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

dot

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification cluster_calc Calculation prep1 Add excess PTB to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Incubate at constant temperature (e.g., 25°C, 24-72h) prep3->equil1 equil2 Constant agitation equil1->equil2 sample1 Cease agitation, allow to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.22 µm) sample2->sample3 quant1 Dilute filtered sample sample3->quant1 quant3 Analyze by HPLC or UV-Vis quant1->quant3 quant2 Prepare calibration standards quant2->quant3 calc1 Determine concentration from calibration curve quant3->calc1 calc2 Calculate solubility (account for dilution) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

Biological Context: The AGE-RAGE Signaling Pathway

This compound's primary mechanism of action is the cleavage of pre-formed advanced glycation end-product (AGE) cross-links. AGEs are harmful compounds that accumulate in the body and contribute to various pathologies, particularly in diabetes and aging. They exert their detrimental effects in part by binding to the Receptor for Advanced Glycation End-products (RAGE), which triggers a cascade of intracellular signaling events leading to inflammation, oxidative stress, and tissue damage.

The following diagram illustrates the AGE-RAGE signaling pathway and the conceptual point of intervention for an AGE cross-link breaker like this compound.

dot

AGE_RAGE_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AGEs Advanced Glycation End-products (AGEs) RAGE RAGE Receptor AGEs->RAGE Binding ROS Increased Reactive Oxygen Species (ROS) RAGE->ROS Activation PTB N-Phenacylthiazolium bromide (PTB) PTB->AGEs Cleaves cross-links NFkB Activation of NF-κB ROS->NFkB Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammation Cellular_Stress Cellular Stress & Tissue Damage NFkB->Cellular_Stress

Caption: The AGE-RAGE signaling pathway and the inhibitory action of PTB.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. The visualization of the relevant signaling pathway further contextualizes its application in biomedical research. Accurate solubility data is paramount for the design of robust and reproducible experiments, and it is strongly recommended that researchers perform their own quantitative assessments using the protocol outlined herein.

A Technical Guide to N-Phenacylthiazolium Bromide: An Inhibitor of Protein Glycation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Advanced Glycation End-products (AGEs) are the result of non-enzymatic reactions between sugars and proteins, lipids, or nucleic acids.[1][2] Their accumulation is a key factor in the pathology of aging and various diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[1][3] N-Phenacylthiazolium bromide (PTB) has emerged as a significant compound of interest due to its ability to cleave pre-existing AGE cross-links, positioning it as a potential therapeutic agent to reverse glycation-induced damage.[4][5] This document provides a comprehensive technical overview of PTB, detailing its mechanism of action, synthesis, and the experimental evidence supporting its function as a protein glycation inhibitor.

The Challenge of Protein Glycation

Protein glycation, also known as the Maillard reaction, is a complex cascade of non-enzymatic reactions.[1][3] It begins with the condensation of a reducing sugar's carbonyl group with a free amino group on a protein, forming a reversible Schiff base.[1][2] This base rearranges to a more stable Amadori product.[2][3] Over time, these Amadori products undergo a series of irreversible reactions—including dehydration, oxidation, and condensation—to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[2]

These AGEs can form cross-links between proteins, such as collagen, leading to altered tissue structure, stiffness, and impaired function.[6][7] The accumulation of AGEs is implicated in the stiffening of blood vessels, reduced bone flexibility, and the activation of inflammatory signaling pathways through their interaction with the Receptor for Advanced Glycation End-products (RAGE).[1][4][8]

G start_node start_node process_node process_node product_node product_node final_product final_product ReducingSugar Reducing Sugar (e.g., Glucose) SchiffBase Schiff Base (Reversible) ReducingSugar->SchiffBase + Protein Protein Protein (with free amino group) Protein->SchiffBase Amadori Amadori Product (Stable) SchiffBase->Amadori Amadori Rearrangement Dicarbonyls Reactive Dicarbonyls (e.g., MGO, GO, 3-DG) Amadori->Dicarbonyls Degradation & Oxidation AGEs Advanced Glycation End-products (AGEs) Amadori->AGEs Late Stage Reactions Dicarbonyls->AGEs + Protein G molecule_node molecule_node action_node action_node result_node result_node AGE_Crosslink Protein-AGE-Protein Cross-link (α-dicarbonyl structure) Nucleophilic_Attack Nucleophilic attack on carbonyl groups AGE_Crosslink->Nucleophilic_Attack PTB N-Phenacylthiazolium Bromide (PTB) PTB->Nucleophilic_Attack Cleavage C-C Bond Cleavage Nucleophilic_Attack->Cleavage Released_Proteins Released, Functional Proteins Cleavage->Released_Proteins Broken_Link Broken Cross-link Fragments Cleavage->Broken_Link G reactant_node reactant_node process_node process_node product_node product_node Thiazole Thiazole Derivative Reaction Quaternization Reaction (Nucleophilic Substitution) Thiazole->Reaction PhenacylHalide Phenacyl Halide (e.g., Phenacyl Bromide) PhenacylHalide->Reaction PTB N-Phenacylthiazolium Bromide (PTB) Reaction->PTB G phase_node phase_node endpoint_node endpoint_node Phase1 Phase 1: In Vitro Assays Endpoint1 AGE-BSA Assay (Fluorescence) Phase1->Endpoint1 Phase2 Phase 2: Cell-Based Assays Endpoint2 Cytotoxicity (MTT) Mitogenesis Phase2->Endpoint2 Endpoint3 Gene Expression (qPCR) Protein Levels (Western Blot) Phase2->Endpoint3 Phase3 Phase 3: In Vivo Animal Models Endpoint4 Disease Model (e.g., STZ-induced diabetes) Phase3->Endpoint4 Phase4 Phase 4: Data Analysis Endpoint7 Statistical Analysis Phase4->Endpoint7 Endpoint1->Phase4 Endpoint2->Phase4 Endpoint3->Phase4 Endpoint5 Tissue Analysis (Histology, IHC, RIA) Endpoint4->Endpoint5 Endpoint6 Biomechanical Testing Endpoint4->Endpoint6 Endpoint5->Phase4 Endpoint6->Phase4

References

The Thiazolium Ring: The Engine of N-Phenacyl-4,5-dimethylthiazolium Bromide's Reactivity in Reversing Glycation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenacyl-4,5-dimethylthiazolium bromide (NPTB), a synthetic thiazolium salt, has garnered significant attention for its ability to cleave advanced glycation end-product (AGE) cross-links. These AGEs are implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and the general aging process. The reactivity of NPTB is intrinsically linked to the chemical properties of its core component: the thiazolium ring. This guide delves into the pivotal role of the thiazolium ring in the reactivity of NPTB, providing a comprehensive overview of its mechanism of action, supporting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and the study of glycation chemistry.

Introduction: The Chemical Significance of the Thiazolium Ring

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a recurring motif in biologically active molecules, most notably in Vitamin B1 (thiamine). The quaternization of the thiazole nitrogen to form a thiazolium salt dramatically alters its chemical properties, rendering the C2 proton acidic. Deprotonation of this position generates a nucleophilic carbene, which is central to the catalytic activity of thiamine (B1217682) and other thiazolium salts in biochemical reactions such as the benzoin (B196080) condensation and the Stetter reaction.

In NPTB, the thiazolium ring is the reactive center, responsible for its therapeutic potential as an AGE cross-link breaker. The electron-withdrawing nature of the quaternary nitrogen and the stabilizing effect of the adjacent sulfur atom facilitate the formation of a reactive ylide at the C2 position. This ylide is a potent nucleophile that can attack the electrophilic dicarbonyl moieties characteristic of many AGE cross-links.

Mechanism of Action: The Thiazolium Ring in AGE Cross-link Cleavage

The primary therapeutic action of NPTB is the cleavage of pre-formed AGE cross-links, particularly those involving α-dicarbonyl structures. The mechanism, driven by the thiazolium ring, can be described as follows:

  • Ylide Formation: In a physiological environment, the C2 proton of the thiazolium ring of NPTB is abstracted by a base, forming a highly reactive ylide (a neutral molecule containing a formally negatively charged carbon adjacent to a positively charged heteroatom).

  • Nucleophilic Attack: The nucleophilic C2 of the ylide attacks one of the carbonyl carbons of the α-dicarbonyl moiety within the AGE cross-link.

  • Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

  • Ring Formation and Cleavage: Subsequent intramolecular rearrangement leads to the formation of a five-membered ring intermediate. This intermediate is unstable and undergoes fragmentation, ultimately cleaving the carbon-carbon or carbon-nitrogen bond of the AGE cross-link.[1]

  • Regeneration of the Thiazolium Salt: The fragmentation process releases the cleaved protein and regenerates the NPTB molecule, allowing it to participate in further catalytic cycles.

This mechanism highlights the thiazolium ring as a true catalyst in the degradation of pathological protein cross-links.

NPTB_Mechanism_of_Action NPTB NPTB Ylide Ylide NPTB->Ylide Deprotonation Tetrahedral_Intermediate Tetrahedral Intermediate Ylide->Tetrahedral_Intermediate Nucleophilic Attack AGE_Crosslink AGE Cross-link (α-dicarbonyl) AGE_Crosslink->Tetrahedral_Intermediate Five_Membered_Ring Five-Membered Ring Intermediate Tetrahedral_Intermediate->Five_Membered_Ring Intramolecular Rearrangement Cleaved_Products Cleaved Protein Fragments Five_Membered_Ring->Cleaved_Products Fragmentation Regenerated_NPTB NPTB Five_Membered_Ring->Regenerated_NPTB Fragmentation

Caption: Mechanism of NPTB-mediated AGE cross-link cleavage.

Quantitative Assessment of Reactivity

The unique reactivity of the N-phenacyl substituent in conjunction with the thiazolium ring makes NPTB a particularly potent agent for cleaving α-dicarbonyl compounds. A comparative study on the cleavage of 1-phenyl-1,2-propanedione (B147261) (PPD) highlights the superior efficacy of NPTB over other N-heterocyclic carbene (NHC) precursors.

EntryNHC PrecursorYield (%) of Benzoic Acid
1N-phenacyl-4,5-dimethylthiazolium bromide (NPTB) 96
2N-benzyl-4,5-dimethylthiazolium chloride48
3N-benzyl-5-hydroxyethyl-4-methylthiazolium chloride38
4N-benzyl-1,3,4,5-tetramethylimidazolium chloride10
5N-benzyl-1,3-dimesitylimidazolium chloride<5
Table 1: Comparative Cleavage of 1-phenyl-1,2-propanedione (PPD) by various N-Heterocyclic Carbene Precursors.[1] Yields were determined by peak integration in LCMS with respect to PPD.

The data clearly demonstrate that the N-phenacylthiazolium moiety is significantly more reactive in this transformation than its N-benzyl counterparts and related imidazolium-based NHC precursors. This enhanced reactivity is crucial for its biological efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of NPTB's reactivity and biological effects.

Radioimmunoassay (RIA) for Quantification of Advanced Glycation End-Products (AGEs) in Mesenteric Vessels

This protocol is adapted from Cooper, M. E., et al. (2000), Diabetologia, 43(5), 660-664.[2]

Objective: To quantify the concentration of AGEs in the mesenteric vessels of control and diabetic rats treated with NPTB.

Materials:

  • Mesenteric vessel homogenates

  • Anti-AGE-BSA antibody

  • 125I-labeled AGE-RNase (tracer)

  • AGE-RNase standards

  • Collagenase

  • Sheep anti-rabbit IgG

  • 8% Polyethylene (B3416737) glycol 6000

  • Gamma counter

  • Phosphate buffer (0.2 M, pH 7.2)

  • RIA buffer

Procedure:

  • Sample Preparation: Homogenize mesenteric vessel tissue in an appropriate buffer. Extract the homogenates with collagenase.

  • Assay Setup: In RIA tubes, add a known volume of collagenase-extracted mesenteric vessel homogenate, the anti-AGE-BSA antibody, and the 125I-labeled AGE-RNase tracer.

  • Incubation: Incubate the tubes for 5 hours at room temperature.

  • Immunoprecipitation: Add sheep anti-rabbit IgG to each tube and incubate overnight at room temperature.

  • Precipitation of Proteins: Add 8% polyethylene glycol 6000 to precipitate the antibody-bound complexes.

  • Centrifugation and Measurement: Centrifuge the tubes and carefully decant the supernatant. Measure the radioactivity of the pellet using a gamma counter.

  • Standard Curve: Generate a standard curve using serial dilutions of AGE-RNase standards.

  • Quantification: Determine the concentration of AGEs in the samples by comparing their radioactivity to the standard curve. The results are typically expressed as ng AGE-RNase equivalents per mg of protein.

Immunohistochemistry (IHC) for Localization of AGEs in Tissue

This protocol is a generalized procedure based on the methods described in Cooper, M. E., et al. (2000).

Objective: To visualize the localization of AGEs in paraffin-embedded tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (e.g., rat mesenteric vessels)

  • Polyclonal anti-AGE antibody

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate

  • Harris's hematoxylin

  • Xylene

  • Ethanol (B145695) series (100%, 95%, 70%)

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., normal goat serum)

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).

  • Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide in methanol (B129727) to block endogenous peroxidase activity.

  • Blocking Non-specific Binding: Block non-specific antibody binding by incubating the sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 30 minutes.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-AGE antibody at an optimized dilution overnight at 4°C.

  • Secondary Antibody Incubation: After washing with PBS, incubate the sections with a biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification: Wash with PBS and then incubate with the ABC reagent for 30 minutes.

  • Visualization: Develop the color by incubating the sections with DAB substrate until the desired stain intensity is reached.

  • Counterstaining: Counterstain the sections with Harris's hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

  • Microscopy: Examine the sections under a light microscope. The presence of a brown precipitate indicates the localization of AGEs.

Mitogenesis and Cytotoxicity Assays of NPTB on Human Periodontal Ligament Cells (hPDLCs)

These protocols are based on the study by Chang, P. C., et al. (2014), Journal of Periodontology, 85(7), e268-276.[3]

Objective: To evaluate the effect of NPTB on the proliferation (mitogenesis) and viability (cytotoxicity) of hPDLCs.

4.3.1. Mitogenesis Assay (e.g., BrdU or [3H]-thymidine incorporation assay)

Materials:

  • Human periodontal ligament cells (hPDLCs)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • NPTB stock solution

  • BrdU labeling reagent or [3H]-thymidine

  • Anti-BrdU antibody conjugated to a peroxidase (for BrdU assay)

  • Substrate for peroxidase (e.g., TMB)

  • Scintillation counter (for [3H]-thymidine assay)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed hPDLCs in 96-well plates at a predetermined density and allow them to attach overnight.

  • Serum Starvation: Synchronize the cells in the G0/G1 phase by incubating them in a low-serum medium for 24 hours.

  • Treatment: Treat the cells with various concentrations of NPTB (e.g., 0.05 to 0.1 mM) in a fresh medium containing a mitogen (e.g., 10% FBS) for a specified period (e.g., 24 hours).

  • Labeling: Add BrdU labeling reagent or [3H]-thymidine to the wells and incubate for an additional 4-18 hours to allow for incorporation into newly synthesized DNA.

  • Detection (BrdU): Fix the cells, permeabilize them, and add the anti-BrdU-peroxidase antibody. After washing, add the substrate and measure the absorbance using a microplate reader.

  • Detection ([3H]-thymidine): Harvest the cells onto a filter mat, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the absorbance or radioactivity of NPTB-treated cells to untreated controls to determine the effect on mitogenesis.

4.3.2. Cytotoxicity Assay (e.g., MTT or LDH assay)

Materials:

  • hPDLCs

  • Cell culture medium

  • NPTB stock solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • LDH assay kit

  • 96-well cell culture plates

Procedure (MTT Assay):

  • Cell Seeding and Treatment: Seed hPDLCs in 96-well plates and treat with various concentrations of NPTB as described for the mitogenesis assay.

  • MTT Incubation: After the treatment period (e.g., 24 hours), add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the absorbance of untreated control cells. A decrease in absorbance indicates cytotoxicity.

Signaling Pathways and Logical Relationships

NPTB's primary mode of action is the extracellular cleavage of AGEs. This action has significant downstream effects on intracellular signaling, particularly by modulating the interaction between AGEs and their cell surface receptor, the Receptor for Advanced Glycation End Products (RAGE).

The AGE-RAGE Signaling Axis

The binding of AGEs to RAGE on various cell types (e.g., endothelial cells, macrophages) triggers a cascade of pro-inflammatory and pro-oxidative events. This signaling pathway is a key contributor to the pathogenesis of diabetic complications.

AGE_RAGE_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AGEs Advanced Glycation End Products (AGEs) RAGE RAGE Receptor AGEs->RAGE Binding NPTB NPTB NPTB->AGEs Cleavage ROS Reactive Oxygen Species (ROS) RAGE->ROS Activation NF_kB NF-κB ROS->NF_kB Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α) NF_kB->Pro_inflammatory_Genes Upregulation Pathology Cellular Dysfunction & Tissue Damage Pro_inflammatory_Genes->Pathology Leads to

Caption: NPTB's modulation of the AGE-RAGE signaling pathway.

By cleaving AGEs, NPTB reduces the ligand pool available to bind to RAGE, thereby downregulating this deleterious signaling cascade. This leads to a reduction in oxidative stress and inflammation, which are key therapeutic goals in managing AGE-related pathologies.

Conclusion

The thiazolium ring is the cornerstone of NPTB's reactivity and its therapeutic potential. Its ability to form a nucleophilic ylide enables the catalytic cleavage of pathological AGE cross-links. This mechanism of action, supported by quantitative data and elucidated through various experimental protocols, underscores the importance of the thiazolium moiety in the design of novel therapeutic agents targeting the consequences of non-enzymatic glycation. The modulation of the AGE-RAGE signaling axis by NPTB further highlights its potential in mitigating the downstream inflammatory and oxidative stress associated with a range of chronic diseases. This in-depth guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the unique chemistry of the thiazolium ring for therapeutic benefit.

References

An In-depth Technical Guide to the Formation of Advanced Glycation End-Products (AGEs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids.[1][2][3] This process, known as the Maillard reaction, is a key contributor to the pathophysiology of numerous chronic diseases, including diabetes mellitus, atherosclerosis, and neurodegenerative disorders.[4][5][6] The accumulation of AGEs in tissues leads to altered protein structure and function, cellular signaling disruption, and the induction of oxidative stress and inflammation, primarily through the Receptor for Advanced Glycation End-products (RAGE) signaling pathway.[2][5][7] This guide provides a comprehensive technical overview of the core mechanisms of AGE formation, detailed experimental protocols for their study, quantitative data, and a review of the key signaling pathways involved.

The Chemistry of AGE Formation: The Maillard Reaction

The formation of AGEs is a complex cascade of reactions, broadly termed the Maillard reaction.[8][9][10] This process occurs both endogenously under physiological conditions and exogenously in foods during thermal processing.[1][11] The reaction is classically divided into three main stages:

  • Initial Stage: This stage involves the reversible condensation of a carbonyl group from a reducing sugar (e.g., glucose, fructose) with a free amino group from a biomolecule (commonly the lysine (B10760008) and arginine residues of proteins) to form a Schiff base.[8][9][12] This unstable intermediate then undergoes a rearrangement to form a more stable ketoamine, known as an Amadori product.[1][8][12] This entire initial phase is reversible.

  • Intermediate Stage: The Amadori products undergo a series of further reactions, including dehydration, cyclization, and fragmentation.[13][14] These reactions generate highly reactive dicarbonyl compounds, such as glyoxal (B1671930) (GO), methylglyoxal (B44143) (MGO), and 3-deoxyglucosone (B13542) (3-DG).[1][12] This stage represents a critical point in the pathway, as these dicarbonyls are potent precursors to AGEs. The degradation of amino acids in the presence of these dicarbonyls is known as the Strecker degradation.[13]

  • Final Stage: The reactive dicarbonyl intermediates react irreversibly with amino, sulfhydryl, and guanidine (B92328) functional groups on proteins.[15] This final stage involves a complex series of condensations, polymerizations, and cross-linking reactions, resulting in the formation of a diverse array of stable, irreversible AGEs, some of which are fluorescent and colored (melanoidins).[9][10][14]

The overall pathway is influenced by factors such as pH, temperature, and the concentration of reactants.[13] Oxidative conditions can significantly accelerate the process, a phenomenon often referred to as "glycoxidation."[5]

Maillard_Reaction Figure 1: The Maillard Reaction Pathway cluster_reactants Reactants cluster_initial Initial Stage (Reversible) cluster_intermediate Intermediate Stage cluster_final Final Stage (Irreversible) ReducingSugar Reducing Sugar (e.g., Glucose) SchiffBase Schiff Base ReducingSugar->SchiffBase Condensation AminoGroup Free Amino Group (Protein, Lipid, etc.) AminoGroup->SchiffBase Condensation AmadoriProduct Amadori Product (Ketoamine) SchiffBase->AmadoriProduct Amadori Rearrangement Dicarbonyls Reactive Dicarbonyls (MGO, GO, 3-DG) AmadoriProduct->Dicarbonyls Degradation, Oxidation AGEs Advanced Glycation End-products (AGEs) (e.g., CML, Pentosidine) AmadoriProduct->AGEs Hodge Pathway (Oxidative Degradation) Dicarbonyls->AGEs Condensation, Cross-linking OxidativeStress Oxidative Stress (ROS) OxidativeStress->AmadoriProduct accelerates degradation OxidativeStress->Dicarbonyls accelerates formation

Figure 1: The Maillard Reaction Pathway

Key AGEs and Quantitative Data

Numerous AGEs have been identified, with Nε-(carboxymethyl)lysine (CML) and pentosidine (B29645) being among the most well-characterized biomarkers.[8][16] The table below summarizes key AGEs and their precursors.

Advanced Glycation End-product (AGE) Common Precursor(s) Characteristics
Nε-(carboxymethyl)lysine (CML) Glyoxal, Amadori products, Lipid Peroxidation, Ascorbic AcidNon-fluorescent, widely used biomarker of glycation and oxidative stress.[11][12][15]
Nε-(carboxyethyl)lysine (CEL) Methylglyoxal, Amadori productsNon-fluorescent, homolog of CML.[11]
Pentosidine Ribose, Glucose, Fructose, Ascorbic AcidFluorescent, forms cross-links between lysine and arginine residues.[11][12]
Glyoxal-lysine dimer (GOLD) GlyoxalCross-links two lysine residues.[17]
Methylglyoxal-lysine dimer (MOLD) MethylglyoxalCross-links two lysine residues.[9][17]
Pyrraline 3-DeoxyglucosoneNon-fluorescent.
Fructoselysine Glucose, FructoseAn Amadori product, considered an early glycation product.[1]
Quantitative Analysis Data

The quantification of AGEs is essential for clinical and research applications. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a gold-standard technique.[8] The following table presents typical performance data for an LC-MS/MS method for AGE analysis.

Parameter Value Description Reference
Limit of Detection (LOD) 0.9 - 15.5 ng/mLThe lowest concentration of an analyte that can be reliably detected.[18]
Limit of Quantification (LOQ) 2.8 - 47.0 ng/mLThe lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[18]
Recovery 76 - 118%The percentage of the true concentration of an analyte recovered during the analytical procedure.[18]
Hydrolysis Method Microwave-assisted (11 min) vs. Conventional (overnight)Microwave-assisted hydrolysis shows similar efficiency to conventional methods for many AGEs, significantly reducing sample preparation time.[18]

Biological Consequences: The RAGE Signaling Pathway

The pathological effects of AGEs are largely mediated by their interaction with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[19][20] The binding of AGEs to RAGE initiates a cascade of intracellular signaling events, culminating in the activation of transcription factors like Nuclear Factor-kappa B (NF-κB).[5][7] This activation leads to the upregulation of pro-inflammatory cytokines, adhesion molecules, and pro-oxidant enzymes, creating a positive feedback loop where inflammation and oxidative stress further accelerate AGE formation.[2][5]

Key signaling pathways activated by the AGE-RAGE axis include:

  • MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and inflammation.[5]

  • JAK/STAT Pathway: A critical pathway for cytokine signaling.[20]

  • PI3K/AKT Pathway: Regulates cell survival and metabolism.[19]

  • NADPH Oxidase Activation: A major source of cellular reactive oxygen species (ROS), leading to oxidative stress.[20]

RAGE_Signaling Figure 2: The AGE-RAGE Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_response Cellular Responses AGEs AGEs RAGE RAGE Receptor AGEs->RAGE Binding & Activation Adaptors Adaptor Proteins (e.g., mDia1, TIRAP) RAGE->Adaptors NADPH_Oxidase NADPH Oxidase Adaptors->NADPH_Oxidase MAPK MAPK Pathway (ERK, JNK, p38) Adaptors->MAPK PI3K_AKT PI3K/AKT Pathway Adaptors->PI3K_AKT JAK_STAT JAK/STAT Pathway Adaptors->JAK_STAT Oxidative_Stress Oxidative Stress (ROS) NADPH_Oxidase->Oxidative_Stress generates ROS NFkB NF-κB MAPK->NFkB PI3K_AKT->NFkB JAK_STAT->NFkB Gene_Expression Gene Expression NFkB->Gene_Expression Translocation & Activation Inflammation Inflammation (Cytokines, Adhesion Molecules) Gene_Expression->Inflammation Apoptosis Apoptosis Gene_Expression->Apoptosis Proliferation Cell Proliferation Gene_Expression->Proliferation Oxidative_Stress->NFkB activates

Figure 2: The AGE-RAGE Signaling Pathway

Experimental Protocols

Protocol for In Vitro AGEs Formation (BSA-Glucose Model)

This protocol describes a common method for generating AGEs in a controlled laboratory setting for subsequent analysis or use in cell culture experiments.[21]

Materials:

  • Bovine Serum Albumin (BSA), fatty-acid free

  • D-Glucose

  • Phosphate Buffered Saline (PBS), 0.2 M, pH 7.4

  • Sodium Azide (B81097) (NaN3)

  • Sterile, pyrogen-free water

  • Sterile incubation tubes or plates

  • Spectrofluorometer or ELISA reader

Procedure:

  • Prepare Reagents:

    • Prepare a 40 mg/mL BSA stock solution in 0.2 M PBS.

    • Prepare a 160 mM D-Glucose stock solution in 0.2 M PBS.

    • Prepare a 0.04% Sodium Azide solution in PBS to prevent microbial growth.

  • Set up Glycation Reaction:

    • In a sterile tube, combine the reagents to achieve final concentrations of 20 mg/mL BSA and 80 mM D-Glucose.[21] Add sodium azide to a final concentration of 0.02%.

    • Prepare control groups as needed (e.g., BSA without glucose, glucose without BSA).

  • Incubation:

    • Incubate the reaction mixture in a sterile, sealed container at 37°C in the dark for a desired period (e.g., 1, 2, 3, or 4 weeks). AGE formation is time-dependent.[21]

  • Termination and Analysis:

    • After incubation, stop the reaction by dialysis against PBS to remove unreacted glucose or by freezing at -80°C.

    • Confirm AGE formation by measuring the characteristic fluorescence at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

    • Alternatively, quantify specific AGEs like CML using ELISA or LC-MS/MS.

Protocol for Sample Preparation for LC-MS/MS Analysis of AGEs

This protocol outlines the key steps for preparing protein-rich samples (e.g., plasma, tissue homogenates) for the quantification of total (protein-bound) AGEs.

Materials:

  • Protein-containing sample

  • Hydrochloric Acid (HCl), 6 M

  • Internal standards (e.g., isotopically labeled CML and CEL)

  • Enzymes for hydrolysis (e.g., pepsin, pronase E, aminopeptidase, prolidase) for acid-labile AGEs.[22]

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)

  • LC-MS grade solvents (water, acetonitrile, formic acid)

Procedure:

  • Protein Hydrolysis (for acid-stable AGEs like CML):

    • To a known amount of protein sample, add an appropriate volume of internal standard solution.

    • Add 6 M HCl to the sample.

    • Heat the mixture at 110°C for 16-24 hours in a sealed, vacuum-purged vial. Note: Microwave-assisted hydrolysis can significantly shorten this step.[18]

  • Hydrolysis (for acid-labile AGEs like hydroimidazolones):

    • For acid-labile AGEs, enzymatic hydrolysis is required. This involves sequential digestion with enzymes like pepsin and pronase E.[22]

  • Purification:

    • Neutralize the hydrolysate.

    • Perform Solid Phase Extraction (SPE) to remove interfering substances like salts and lipids and to concentrate the analytes. Condition, load, wash, and elute the analytes according to the SPE cartridge manufacturer's instructions.

  • Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

    • Inject the prepared sample into the UPLC-MS/MS system for separation and quantification.[23]

LCMS_Workflow Figure 3: General Workflow for LC-MS/MS Analysis of AGEs start Protein Sample (Plasma, Tissue) hydrolysis Step 1: Hydrolysis - Add Internal Standards - Acid or Enzymatic Digestion start->hydrolysis purification Step 2: Purification - Solid Phase Extraction (SPE) hydrolysis->purification reconstitution Step 3: Reconstitution - Evaporate Solvent - Dissolve in Mobile Phase purification->reconstitution analysis Step 4: UPLC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometric Detection reconstitution->analysis data Step 5: Data Processing - Quantification against Internal Standards analysis->data

References

N-Phenacylthiazolium Bromide: An In-Depth Technical Guide for the Study of Diabetic Complications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global rise in diabetes mellitus has led to a parallel increase in the prevalence of its debilitating long-term complications, including nephropathy, retinopathy, neuropathy, and cardiovascular disease. A key pathological mechanism underlying these complications is the non-enzymatic glycation of proteins and lipids, leading to the formation and accumulation of Advanced Glycation End-products (AGEs). AGEs contribute to tissue damage by forming cross-links between proteins, altering their structure and function, and by activating pro-inflammatory signaling pathways through their interaction with the Receptor for Advanced Glycation End-products (RAGE). N-Phenacylthiazolium bromide (PTB) has emerged as a significant research tool for investigating the role of AGEs in diabetic complications. As a potent AGE cross-link breaker, PTB offers a mechanism to reverse the formation of these detrimental protein adducts, thereby providing a valuable pharmacological agent to study the pathophysiology of diabetic complications and explore potential therapeutic interventions. This technical guide provides a comprehensive overview of PTB, including its mechanism of action, synthesis, and detailed experimental protocols for its application in the study of diabetic complications.

Introduction: The Challenge of Advanced Glycation End-products in Diabetes

Hyperglycemia, a hallmark of diabetes, accelerates the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, a process known as the Maillard reaction. This cascade of reactions leads to the formation of a heterogeneous group of molecules collectively known as Advanced Glycation End-products (AGEs). The accumulation of AGEs is a central driver of diabetic complications through two primary mechanisms:

  • Protein Cross-linking: AGEs can form irreversible cross-links between long-lived proteins such as collagen and elastin (B1584352) in the extracellular matrix. This cross-linking leads to increased tissue stiffness, reduced elasticity, and impaired function of blood vessels, nerves, and the kidneys.

  • Cellular Signaling Activation: AGEs can bind to the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. The engagement of RAGE by AGEs triggers a cascade of intracellular signaling pathways, leading to oxidative stress, inflammation, and cellular dysfunction.

The AGE-RAGE signaling axis is implicated in the pathogenesis of a wide range of diabetic complications, making it a critical target for therapeutic intervention and research.

This compound (PTB): A Tool to Break the Chains of Glycation

This compound (PTB) is a thiazolium compound that has been identified as a potent breaker of established AGE cross-links. Its chemical structure features a reactive thiazolium ring that is thought to target and cleave the α-dicarbonyl structures within AGE cross-links, effectively reversing the protein modifications.

Mechanism of Action

The proposed mechanism of action for PTB involves the nucleophilic attack of the thiazolium ring on the dicarbonyl moiety of an AGE cross-link. This interaction leads to the cleavage of the carbon-carbon bond of the cross-link, releasing the adducted proteins and restoring their normal function. By breaking these cross-links, PTB can potentially reverse the detrimental effects of AGE accumulation on tissue structure and function.

cluster_0 AGE Formation and Cross-linking cluster_1 PTB Intervention Protein 1 Protein 1 AGE Cross-link AGE Cross-link Protein 1->AGE Cross-link Protein 2 Protein 2 Protein 2->AGE Cross-link Cleavage Cleavage AGE Cross-link->Cleavage Glucose Glucose Glucose->Protein 1 Glycation PTB PTB PTB->Cleavage Restored Protein 1 Restored Protein 1 Cleavage->Restored Protein 1 Restored Protein 2 Restored Protein 2 Cleavage->Restored Protein 2

Mechanism of PTB action on AGE cross-links.
The AGE-RAGE Signaling Pathway and PTB's Impact

The binding of AGEs to RAGE initiates a complex network of downstream signaling pathways that contribute to the inflammatory and fibrotic responses seen in diabetic complications. Key pathways activated include:

  • MAPK Pathway: Activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, p38, and JNK.

  • NF-κB Pathway: Activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.

  • PI3K/Akt Pathway: Activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, involved in cell survival and proliferation.

  • JAK/STAT Pathway: Activation of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which mediates cytokine signaling.

By breaking AGE cross-links, PTB reduces the pool of RAGE ligands, thereby attenuating the activation of these downstream signaling cascades and their pathological consequences.

AGEs AGEs RAGE RAGE AGEs->RAGE binds MAPK MAPK RAGE->MAPK NF-kB NF-kB RAGE->NF-kB PI3K/Akt PI3K/Akt RAGE->PI3K/Akt JAK/STAT JAK/STAT RAGE->JAK/STAT PTB PTB PTB->AGEs breaks cross-links Inflammation Inflammation MAPK->Inflammation NF-kB->Inflammation Oxidative Stress Oxidative Stress NF-kB->Oxidative Stress Fibrosis Fibrosis PI3K/Akt->Fibrosis JAK/STAT->Inflammation

AGE-RAGE signaling and the inhibitory effect of PTB.

Quantitative Data on PTB Efficacy

The efficacy of PTB in mitigating the effects of AGEs has been demonstrated in various preclinical studies. The following tables summarize key quantitative findings.

Table 1: In Vivo Efficacy of this compound in Animal Models of Diabetes

Animal ModelDosageDuration of TreatmentKey FindingsReference
Streptozotocin-induced diabetic rats10 mg/kg/day (intraperitoneal)3 weeksPrevented the increase in mesenteric vascular AGE accumulation. Attenuated diabetes-associated mesenteric vascular hypertrophy.[1]
Streptozotocin-induced diabetic rats10 mg/kg/day (intraperitoneal)3 weeks (delayed intervention)Reduced vascular AGE accumulation.[1]
Streptozotocin-induced diabetic C57BL/6 mice10 µg/g/day (subcutaneous)12 weeksDecreased renal collagen-bound AGEs and increased urinary AGE excretion. Did not ameliorate glomerular lesions or proteinuria.[2]
Ligature-induced periodontitis in ratsSystemic administrationInduction, progression, and recovery phasesSignificantly reduced periodontal bone loss and AGE deposition.[3]

Table 2: Effects of PTB on Biochemical and Physiological Parameters in Diabetic Rats

ParameterControlDiabeticDiabetic + PTB% Change with PTBReference
Vascular AGEs (U/mg protein)1.8 ± 0.25.8 ± 0.92.1 ± 0.3-63.8%[1]
Urinary Protein/Creatinine RatioNot significantly affected---[2]
Glomerular Volume (µm³)Not reportedNo significant differenceNo significant difference-[2]

Note: While direct IC50 values for PTB's AGE-breaking activity are not consistently reported in the literature, its efficacy is often compared to its more stable analog, alagebrium (B1220623) (ALT-711). Studies have shown that both compounds are effective in reducing AGE accumulation and improving cardiovascular function in diabetic animal models.[4][5][6]

Experimental Protocols

Synthesis of this compound

The synthesis of PTB is typically achieved through the quaternization of thiazole (B1198619) with phenacyl bromide.[7][8][9][10][11]

Materials:

Procedure:

  • Dissolve thiazole in anhydrous ethanol.

  • Add an equimolar amount of phenacyl bromide to the solution. For reactions under basic conditions, a base such as sodium hydroxide can be added to deprotonate the thiazole.

  • Reflux the reaction mixture for 4-6 hours at 50°C.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Recrystallize the product from ethanol to obtain pure this compound.

Thiazole Thiazole Reaction Reaction Thiazole->Reaction Phenacyl Bromide Phenacyl Bromide Phenacyl Bromide->Reaction PTB PTB Reaction->PTB Reflux in Ethanol Purification Purification PTB->Purification Recrystallization Pure PTB Pure PTB Purification->Pure PTB

Workflow for the synthesis of this compound.
Quantification of AGEs in Biological Samples

Materials:

  • Rat serum samples

  • AGE ELISA kit (commercial kits are available)

  • Microplate reader

Procedure:

  • Prepare standards and samples according to the kit manufacturer's instructions. Typically, serum samples are diluted with the provided assay buffer.

  • Add 50 µL of standards and samples to the wells of the pre-coated microplate.

  • Add 50 µL of biotinylated detection antibody to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of streptavidin-HRP conjugate to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate 5 times with wash buffer.

  • Add 90 µL of TMB substrate solution and incubate for 15-20 minutes at 37°C in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the AGE concentration in the samples by interpolating from the standard curve.

Materials:

  • Collagen-rich tissue samples (e.g., tail tendon)

  • 6 M Hydrochloric acid (HCl)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase: Acetonitrile (B52724) and water with an ion-pairing agent (e.g., trifluoroacetic acid or heptafluorobutyric acid)

Procedure:

  • Acid Hydrolysis: Hydrolyze the tissue samples in 6 M HCl at 110°C for 16-24 hours to release the amino acids and AGEs.

  • Sample Preparation: Dry the hydrolysate under vacuum or with a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Separate the components on a C18 column using a gradient of acetonitrile in water containing the ion-pairing agent.

    • Detect pentosidine (B29645) using a fluorescence detector with an excitation wavelength of ~335 nm and an emission wavelength of ~385 nm.

  • Quantification: Quantify pentosidine by comparing the peak area to that of a known standard.

Tissue Sample Tissue Sample Acid Hydrolysis Acid Hydrolysis Tissue Sample->Acid Hydrolysis Hydrolysate Hydrolysate Acid Hydrolysis->Hydrolysate Drying Drying Hydrolysate->Drying Reconstitution Reconstitution Drying->Reconstitution HPLC Injection HPLC Injection Reconstitution->HPLC Injection Data Analysis Data Analysis HPLC Injection->Data Analysis

Workflow for HPLC analysis of pentosidine.
Immunohistochemistry for AGEs in Diabetic Kidney Tissue[22][23][24][25][26]

Materials:

  • Paraffin-embedded kidney tissue sections from diabetic and control animals

  • Primary antibody against a specific AGE (e.g., Nε-carboxymethyllysine, CML)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate

  • Hematoxylin (B73222) counterstain

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform antigen retrieval to unmask the antigenic sites. This can be done by heat-induced epitope retrieval (e.g., in citrate (B86180) buffer).

  • Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-AGE antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • ABC Reagent Incubation: Incubate with the ABC reagent for 30-60 minutes at room temperature.

  • Visualization: Develop the color reaction with the DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.

  • Microscopy: Examine the sections under a light microscope to assess the localization and intensity of AGE staining.

Conclusion and Future Directions

This compound has proven to be an invaluable tool for elucidating the role of AGE cross-links in the pathogenesis of diabetic complications. Its ability to reverse these cross-links allows researchers to investigate the direct consequences of AGE accumulation and the potential for therapeutic interventions that target this process. While PTB itself may have limitations for clinical use due to its stability, it has paved the way for the development of more stable AGE-breakers like alagebrium (ALT-711).

Future research in this area will likely focus on:

  • The development of more potent and specific AGE-breakers with improved pharmacokinetic profiles.

  • A deeper understanding of the specific types of AGE cross-links that are most pathogenic and the development of targeted breakers for these structures.

  • The elucidation of the full spectrum of downstream signaling events affected by AGE-breakers.

  • The translation of findings from preclinical models to clinical trials to evaluate the therapeutic potential of AGE-breakers in human diabetic patients.

The continued study of PTB and other AGE-breakers holds significant promise for advancing our understanding of diabetic complications and for the development of novel therapies to combat this growing global health crisis.

References

Initial Studies on the Biological Activity of N-Phenacylthiazolium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenacylthiazolium bromide (PTB) is a synthetic thiazolium derivative that has garnered significant interest for its potential therapeutic applications, primarily stemming from its activity as a breaker of Advanced Glycation End-product (AGE) cross-links. AGEs are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is a hallmark of aging and is accelerated in conditions such as diabetes mellitus, contributing to the pathogenesis of various complications. This technical guide provides an in-depth overview of the initial studies on the biological activity of PTB, with a focus on its mechanism of action, experimental validation, and its effects on relevant signaling pathways.

Core Mechanism of Action: AGE Cross-link Breakage

The primary biological activity of this compound lies in its ability to cleave pre-formed AGE-derived protein cross-links.[1] This action is crucial for reversing the detrimental modifications that AGEs impose on proteins, particularly long-lived structural proteins like collagen. The proposed mechanism involves the nucleophilic thiazolium ring of PTB targeting and reacting with α-dicarbonyl structures within the AGE cross-links, leading to their cleavage.[2] This restores the normal structure and function of the affected proteins and tissues.

Key Biological Effects and Preclinical Findings

Initial research on this compound has primarily focused on its therapeutic potential in diabetic complications and other AGE-related pathologies.

Attenuation of Diabetic Vascular Complications

Preclinical studies in streptozotocin-induced diabetic rat models have demonstrated the efficacy of PTB in mitigating vascular complications. Administration of PTB has been shown to prevent the accumulation of AGEs in the vasculature. This reduction in vascular AGEs is associated with the attenuation of diabetes-associated mesenteric vascular hypertrophy.[1]

Modulation of Diabetic Nephropathy

In diabetic mouse models, PTB treatment has been observed to decrease the renal accumulation of AGEs and increase their urinary excretion.[3] Immunohistochemical analysis revealed reduced AGE staining in the Bowman's capsules, glomerular basement membranes, and cortical tubules of PTB-treated diabetic mice.[3] However, in the studied model, this reduction in renal AGEs did not translate to an amelioration of glomerular lesions or proteinuria, suggesting that AGE cleavage by PTB alone may not be sufficient to prevent the progression of established diabetic nephropathy.[3]

Role in Experimental Periodontitis

The accumulation of AGEs in periodontal tissues is considered a contributing factor to the increased prevalence and severity of periodontitis in individuals with diabetes. Studies in rat models of ligature-induced periodontitis have shown that systemic administration of PTB can inhibit the induction and progression of the disease and facilitate its recovery.[4] This effect is attributed to the inhibition of the AGE-Receptor for Advanced Glycation End products (RAGE) axis, leading to reduced expression of pro-inflammatory markers such as TNF-α.[4]

Cholinesterase Inhibition

Derivatives of N-phenacylthiazolium have been investigated for their ability to inhibit cholinesterases. Some 5-substituted N-phenacylthiazolium derivatives have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the micromolar range, with some compounds exhibiting significant selectivity for BChE.

Anticancer Potential of Related Thiazole (B1198619) Derivatives

While direct studies on the anticancer activity of this compound are limited, various other thiazole and thiazolidinone derivatives have been investigated for their potential as anticancer agents.[5][6] These studies suggest that the thiazole scaffold is a promising pharmacophore for the development of novel anticancer drugs.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies on this compound.

Biological Effect Animal Model Treatment Key Findings Reference
Prevention of Vascular AGE AccumulationStreptozotocin-induced diabetic rats10 mg/kg PTB intraperitoneally for 3 weeksPrevented the increase in mesenteric vascular AGEs.
Attenuation of Vascular HypertrophyStreptozotocin-induced diabetic rats10 mg/kg PTB intraperitoneally from induction of diabetesAttenuated diabetes-associated mesenteric vascular hypertrophy.
Reduction of Renal AGE AccumulationStreptozotocin-induced diabetic C57BL/6 mice10 µg/g PTB subcutaneously daily for 12 weeksDecreased renal collagen-bound AGEs and increased urinary AGE excretion.[3]
Modulation of Experimental PeriodontitisLigature-induced periodontitis in ratsSystemic administration of PTBSignificantly reduced periodontal bone loss and AGE deposition.[4]
In Vitro Effect Cell Line Treatment Key Findings Reference
Mitogenesis and CytotoxicityHuman Periodontal Ligament Cells (hPDLCs)0.05 to 0.1 mM PTB for 24 hoursPromoted mitogenesis and reduced cytotoxicity.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Streptozotocin-Induced Diabetes in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (B1681764) (STZ) dissolved in citrate (B86180) buffer. The dosage of STZ is typically around 60-65 mg/kg body weight.

  • Confirmation of Diabetes: Blood glucose levels are monitored. Rats with blood glucose levels consistently above a predetermined threshold (e.g., 15 mmol/L) are considered diabetic.

  • PTB Treatment: this compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally at a dose of 10 mg/kg daily.[1]

Radioimmunoassay (RIA) for Advanced Glycation End products (AGEs)
  • Principle: A competitive binding assay where a radiolabeled AGE ("tracer") competes with unlabeled AGEs in the sample for a limited number of anti-AGE antibody binding sites.

  • Sample Preparation: Mesenteric vascular tissue is homogenized and extracted.

  • Assay Procedure:

    • Incubate a fixed amount of anti-AGE antibody with the sample extract and a known amount of radiolabeled AGE tracer.

    • Separate the antibody-bound AGEs from the free AGEs, typically by precipitation with a secondary antibody.

    • Quantify the radioactivity in the precipitated complex using a gamma counter.

    • The concentration of AGEs in the sample is inversely proportional to the amount of radioactivity measured and is determined by comparison to a standard curve.

Immunohistochemistry for AGEs
  • Tissue Preparation: Mesenteric vascular tissues are fixed in formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.

  • Antigen Retrieval: Deparaffinize sections and rehydrate through a graded series of ethanol. Perform antigen retrieval, for example, by heating the slides in a citrate buffer.

  • Immunostaining:

    • Block endogenous peroxidase activity with hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate with a primary antibody specific for AGEs (e.g., anti-AGE-RNase antibody).[3]

    • Incubate with a biotinylated secondary antibody.

    • Incubate with an avidin-biotin-peroxidase complex.

    • Develop the color using a chromogen substrate such as diaminobenzidine (DAB).

    • Counterstain with hematoxylin.

  • Analysis: Examine the stained sections under a light microscope to assess the localization and intensity of AGE deposition.

High-Performance Liquid Chromatography (HPLC) for Nε-(carboxymethyl)lysine (CML) and Pentosidine (B29645)
  • Sample Preparation: Renal collagen is extracted and hydrolyzed.

  • Chromatographic System: A reverse-phase HPLC system equipped with a fluorescence detector.

  • Separation:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile).

    • Detection: Fluorescence detection with excitation and emission wavelengths specific for CML and pentosidine.

  • Quantification: The concentrations of CML and pentosidine in the samples are determined by comparing their peak areas to those of known standards.

In Vitro Mitogenesis and Cytotoxicity Assay
  • Cell Culture: Human Periodontal Ligament Cells (hPDLCs) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.05 to 0.1 mM) for a specified duration (e.g., 24 hours).[4]

  • Mitogenesis Assay (e.g., BrdU incorporation):

    • Pulse-label the cells with Bromodeoxyuridine (BrdU).

    • Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody in an ELISA-based assay.

  • Cytotoxicity Assay (e.g., MTT assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells.

    • Mitochondrial dehydrogenases in viable cells convert MTT to a purple formazan (B1609692) product.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Signaling Pathways and Logical Relationships

The biological effects of this compound are intricately linked to the modulation of specific signaling pathways, primarily the AGE-RAGE signaling axis.

AGE-RAGE Signaling Pathway

The binding of Advanced Glycation End products (AGEs) to their cell surface receptor, RAGE, triggers a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and tissue damage. This compound, by breaking AGE cross-links, reduces the ligand availability for RAGE, thereby downregulating this pathological signaling.

AGE_RAGE_Pathway AGEs Advanced Glycation End-products (AGEs) RAGE Receptor for AGEs (RAGE) AGEs->RAGE Binds to PTB N-Phenacylthiazolium bromide (PTB) PTB->AGEs Cleaves cross-links ROS Reactive Oxygen Species (ROS) RAGE->ROS Activates NFkB NF-κB RAGE->NFkB Activates TGFb TGF-β RAGE->TGFb Activates ROS->NFkB Activates Inflammation Inflammation (e.g., TNF-α) NFkB->Inflammation Promotes Fibrosis Fibrosis TGFb->Fibrosis Promotes Cellular_Dysfunction Cellular Dysfunction Inflammation->Cellular_Dysfunction Fibrosis->Cellular_Dysfunction

Caption: The AGE-RAGE signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating PTB in a Diabetic Rat Model

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in a preclinical model of diabetes.

Experimental_Workflow Start Start: Male Sprague-Dawley Rats Induction Induction of Diabetes (Streptozotocin) Start->Induction Grouping Randomization into Groups: - Control - Diabetic + Vehicle - Diabetic + PTB Induction->Grouping Treatment Daily Treatment (e.g., 3-12 weeks) Grouping->Treatment Monitoring Monitoring: - Blood Glucose - Body Weight Treatment->Monitoring Sacrifice Euthanasia and Tissue Collection Treatment->Sacrifice Analysis Analysis of Tissues: - RIA for AGEs - Immunohistochemistry for AGEs - HPLC for CML/Pentosidine - Histopathology Sacrifice->Analysis Data Data Analysis and Interpretation Analysis->Data

Caption: A generalized experimental workflow for preclinical studies of this compound.

Conclusion and Future Directions

The initial studies on this compound have established its primary biological activity as an AGE cross-link breaker, with promising therapeutic potential in the context of diabetic complications and other AGE-related disorders. The preclinical evidence demonstrates its ability to reduce AGE accumulation in various tissues and modulate key pathological processes such as vascular hypertrophy and inflammation.

Future research should focus on several key areas:

  • Elucidation of Pharmacokinetics and Pharmacodynamics: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of PTB is crucial for its clinical development.

  • Long-term Efficacy and Safety Studies: While initial studies are promising, long-term studies are needed to establish the sustained efficacy and safety profile of PTB.

  • Exploration of Broader Therapeutic Applications: Given the role of AGEs in a wide range of age-related diseases, including neurodegenerative and cardiovascular diseases, the therapeutic potential of PTB in these conditions warrants further investigation.

  • Development of More Potent and Selective Derivatives: The synthesis and evaluation of novel thiazolium derivatives with improved efficacy, selectivity, and pharmacokinetic properties could lead to the development of next-generation AGE cross-link breakers.

References

Methodological & Application

Application Notes and Protocols for N-Phenacylthiazolium Bromide in Diabetic Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-Phenacylthiazolium bromide (PTB), a known advanced glycation end-product (AGE) cross-link breaker, in streptozotocin (B1681764) (STZ)-induced diabetic rat models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of PTB in mitigating diabetic complications.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which leads to the formation and accumulation of advanced glycation end-products (AGEs). AGEs are harmful compounds that contribute to the pathogenesis of diabetic complications by forming cross-links in tissue proteins, leading to cellular dysfunction and damage. This compound (PTB) has emerged as a promising therapeutic agent that can cleave pre-formed AGE cross-links, thereby potentially reversing or preventing diabetic complications.[1][2][3] This document outlines the protocols for inducing diabetes in rats and subsequently treating them with PTB to assess its efficacy.

Mechanism of Action

This compound functions by breaking the covalent cross-links formed by AGEs on proteins such as collagen.[3] This action helps to restore the normal function of tissues and organs that have been stiffened and damaged by the accumulation of these cross-links. The primary mechanism involves the cleavage of α-dicarbonyl structures within the AGE cross-links.[4] Studies have shown that PTB can effectively reduce the accumulation of vascular AGEs in diabetic models, suggesting its potential in treating diabetic vascular complications.[1][2][5]

Experimental Protocols

I. Induction of Diabetes in a Rat Model

This protocol describes the induction of diabetes in Sprague Dawley rats using streptozotocin (STZ), a chemical agent toxic to pancreatic β-cells.

Materials:

  • Male Sprague Dawley rats (8 weeks old, 200-250 g)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Syringes and needles for injection

  • Glucometer and glucose test strips

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the rats overnight before STZ injection.

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before use. The recommended dose is 45 mg/kg body weight.[5]

  • Administer the STZ solution via a single intravenous injection.[5]

  • The control group should receive an equivalent volume of citrate buffer alone.[5]

  • Monitor blood glucose levels 48-72 hours after STZ injection to confirm the induction of diabetes. Rats with blood glucose levels above 250 mg/dL are considered diabetic.

  • Provide the rats with food and water ad libitum and monitor their health daily.

II. This compound Treatment

This protocol details the preparation and administration of PTB to diabetic rats. Two experimental designs are presented: a prevention study and a delayed intervention study.

Materials:

  • This compound (PTB)

  • Sterile saline or appropriate vehicle

  • Syringes and needles for intraperitoneal injection

Procedure:

Study 1: Prevention Protocol [5]

  • Randomly divide the diabetic rats into two groups: a treatment group and a no-treatment control group. A non-diabetic control group should also be included.

  • Prepare a solution of PTB in a suitable vehicle.

  • Administer PTB to the treatment group via daily intraperitoneal injections at a dose of 10 mg/kg body weight.[1][2][5]

  • The no-treatment diabetic control group and the non-diabetic control group should receive an equivalent volume of the vehicle.

  • Continue the treatment for a duration of 3 weeks.[5]

  • At the end of the treatment period, collect blood and tissue samples for analysis.

Study 2: Delayed Intervention Protocol [5]

  • Induce diabetes in rats as described in Protocol I.

  • Allow the diabetes to progress for 3 weeks without any treatment.[5]

  • After 3 weeks, randomly assign the diabetic rats to a PTB treatment group or a no-treatment control group.

  • Administer PTB at a dose of 10 mg/kg body weight daily via intraperitoneal injection for a further 3 weeks (total study duration of 6 weeks).[5]

  • The no-treatment control group receives the vehicle for the same duration.

  • Collect samples for analysis at the end of the 6-week period.

Data Presentation

The following tables summarize the expected quantitative outcomes based on published studies.

Table 1: Effects of PTB in a 3-Week Prevention Study [5]

ParameterControlControl + PTBDiabeticDiabetic + PTB
Body Weight (g) 350 ± 10345 ± 12280 ± 15285 ± 13
Glycated Hemoglobin (%) 4.5 ± 0.34.6 ± 0.28.9 ± 0.58.7 ± 0.6
Systolic Blood Pressure (mmHg) 120 ± 5128 ± 6135 ± 7125 ± 5#
Vascular AGEs (U/mg protein) 10 ± 111 ± 130 ± 312 ± 2#
Mesenteric Weight/Body Weight (mg/g) 0.8 ± 0.050.82 ± 0.061.2 ± 0.1*0.95 ± 0.08#

* p < 0.05 vs. Control; # p < 0.05 vs. Diabetic

Table 2: Effects of PTB in a 6-Week Delayed Intervention Study [5]

ParameterControlControl + PTBDiabeticDiabetic + PTB
Body Weight (g) 400 ± 15395 ± 18310 ± 20315 ± 18
Glycated Hemoglobin (%) 4.7 ± 0.44.8 ± 0.39.2 ± 0.79.0 ± 0.8
Systolic Blood Pressure (mmHg) 122 ± 6125 ± 7138 ± 8135 ± 7
Vascular AGEs (U/mg protein) 12 ± 210 ± 155 ± 615 ± 3#
Mesenteric Weight/Body Weight (mg/g) 0.85 ± 0.070.83 ± 0.061.3 ± 0.121.25 ± 0.1*

* p < 0.05 vs. Control; # p < 0.05 vs. Diabetic

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Diabetes Induction cluster_1 Phase 2: PTB Treatment cluster_2 Study Designs cluster_3 Phase 3: Outcome Analysis acclimatization Acclimatization of Rats (1 week) fasting Overnight Fasting acclimatization->fasting stz_injection Streptozotocin (STZ) Injection (45 mg/kg, IV) fasting->stz_injection control_injection Citrate Buffer Injection (Control Group) fasting->control_injection diabetes_confirmation Blood Glucose Monitoring (>250 mg/dL) stz_injection->diabetes_confirmation control_injection->diabetes_confirmation randomization Randomization of Diabetic Rats diabetes_confirmation->randomization ptb_treatment Daily PTB Injection (10 mg/kg, IP) randomization->ptb_treatment vehicle_treatment Daily Vehicle Injection randomization->vehicle_treatment prevention Prevention Study (3 weeks) randomization->prevention intervention Delayed Intervention Study (6 weeks total) randomization->intervention sample_collection Blood and Tissue Collection ptb_treatment->sample_collection vehicle_treatment->sample_collection analysis Biochemical and Histological Analysis (AGEs, Blood Pressure, etc.) sample_collection->analysis

Caption: Experimental workflow for investigating this compound in diabetic rat models.

Signaling Pathway of PTB Action

G cluster_0 Pathophysiological Cascade in Diabetes hyperglycemia Hyperglycemia age_formation Formation of Advanced Glycation End-products (AGEs) hyperglycemia->age_formation protein_crosslinking Protein Cross-linking (e.g., in Collagen) age_formation->protein_crosslinking rage_activation Activation of Receptor for AGEs (RAGE) age_formation->rage_activation cellular_dysfunction Cellular Dysfunction and Tissue Damage (e.g., Vascular Stiffness, Nephropathy) protein_crosslinking->cellular_dysfunction rage_activation->cellular_dysfunction ptb N-Phenacylthiazolium bromide (PTB) ptb->protein_crosslinking Cleavage of AGE Cross-links

Caption: Mechanism of action of this compound in breaking AGE cross-links.

References

Application Notes and Protocols for N-Phenacylthiazolium Bromide Treatment in Streptozotocin-Induced Diabetic Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which contributes to the development of long-term complications, including nephropathy, retinopathy, and cardiovascular disease. A key mechanism implicated in the pathogenesis of these complications is the non-enzymatic glycation of proteins and lipids, leading to the formation and accumulation of Advanced Glycation End-products (AGEs). AGEs can induce cellular dysfunction through receptor-dependent and -independent mechanisms, including the cross-linking of proteins, induction of oxidative stress, and promotion of inflammation. N-Phenacylthiazolium bromide (PTB) is a novel compound that has been shown to cleave pre-formed AGEs, offering a potential therapeutic strategy to mitigate diabetic complications. This document provides detailed application notes and experimental protocols for the use of PTB in a streptozotocin (B1681764) (STZ)-induced diabetic mouse model, a widely used animal model that mimics type 1 diabetes.

Mechanism of Action

This compound acts as an AGE cross-link breaker. The thiazolium ring of PTB is the active moiety that cleaves α-dicarbonyl structures within AGEs, which are critical for their cross-linking activity. By breaking these cross-links, PTB can potentially reverse the detrimental effects of AGEs on tissue structure and function. The primary proposed mechanism involves the interruption of the AGE-Receptor for AGEs (RAGE) signaling axis. The binding of AGEs to RAGE on various cell types activates a cascade of intracellular signaling pathways, leading to oxidative stress and a pro-inflammatory state. PTB, by reducing the AGE load, is expected to downregulate this pathological signaling.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of PTB treatment in STZ-induced diabetic C57BL/6 mice.[1] It is important to note that while the study by Pelle et al. provides detailed data on renal and urinary markers, it did not report systemic parameters such as blood glucose and body weight changes in the PTB-treated group. Therefore, representative data for these parameters from other studies on STZ-induced diabetic mice are included for contextual understanding.

Table 1: Renal and Urinary Markers in STZ-Induced Diabetic Mice Treated with PTB [1]

ParameterControl (Saline)Diabetic (Saline)Diabetic (PTB)
Renal Collagen-Bound AGEs (U/mg collagen) 0.25 ± 0.030.45 ± 0.050.32 ± 0.04#
Urinary AGEs (U/mg creatinine) 1.5 ± 0.23.5 ± 0.45.2 ± 0.6#
Renal Collagen Nε-(carboxymethyl)lysine (CML) (mmol/mol lysine) 0.8 ± 0.11.2 ± 0.21.1 ± 0.1
Renal Collagen Pentosidine (B29645) (pmol/mg collagen) 0.2 ± 0.050.5 ± 0.10.45 ± 0.08
Urinary Protein/Creatinine Ratio 0.8 ± 0.12.5 ± 0.5*2.3 ± 0.4

*p < 0.05 vs. Control; #p < 0.05 vs. Diabetic (Saline). Data are presented as mean ± SEM. AGEs were measured by ELISA. CML and pentosidine were determined by HPLC.

Table 2: Representative Metabolic and Oxidative Stress Markers in STZ-Induced Diabetic Mice

ParameterControlDiabeticDiabetic + PTB (Expected Outcome)
Blood Glucose (mg/dL) 100 - 150> 300No significant change expected based on mechanism
Body Weight (g) 25 - 3018 - 22No significant change expected based on mechanism
Malondialdehyde (MDA) (nmol/mg protein) ~1.5~3.0Expected to decrease
Superoxide Dismutase (SOD) (U/mg protein) ~20~12Expected to increase

*Note: The data in Table 2 for Control and Diabetic groups are representative values from studies on STZ-induced diabetic mice and are provided for context. The "Diabetic + PTB (Expected Outcome)" column is a qualitative prediction based on the mechanism of action of PTB and was not directly reported in the primary mouse study cited.

Experimental Protocols

Induction of Diabetes with Streptozotocin (STZ)

This protocol describes the induction of type 1 diabetes in mice using multiple low doses of STZ.

Materials:

  • Streptozotocin (STZ)

  • 0.1 M Sodium Citrate (B86180) Buffer, pH 4.5 (prepare fresh)

  • Male C57BL/6 mice (8-10 weeks old)

  • Glucometer and test strips

  • Insulin (optional, for animal welfare)

Procedure:

  • Fast the mice for 4-6 hours before STZ injection.

  • Prepare a fresh solution of STZ in cold 0.1 M sodium citrate buffer (pH 4.5) at a concentration of 10 mg/mL. Protect the solution from light.

  • Inject mice intraperitoneally (i.p.) with STZ at a dose of 50 mg/kg body weight for five consecutive days.

  • Monitor blood glucose levels from tail vein blood 72 hours after the final STZ injection.

  • Confirm diabetes by measuring blood glucose levels again one week after the last injection. Mice with non-fasting blood glucose levels >300 mg/dL are considered diabetic and can be used for the study.

  • Monitor the health of the diabetic mice regularly. If severe weight loss or poor health is observed, consider administering a small dose of long-acting insulin.

This compound (PTB) Treatment

Materials:

  • This compound (PTB)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Prepare a stock solution of PTB in sterile saline. Based on the literature, a daily dose of 10 µg/g body weight was used.[1] For a 20g mouse, this would be 200 µg.

  • Administer PTB via subcutaneous injection daily for the desired treatment period (e.g., 12 weeks).[1]

  • The control diabetic group should receive daily subcutaneous injections of an equal volume of saline.

  • Monitor body weight and blood glucose levels weekly.

Measurement of Renal and Urinary Advanced Glycation End-products (AGEs) by ELISA

This protocol provides a general procedure for a competitive ELISA to measure AGEs.

Materials:

  • AGE-BSA standard

  • Anti-AGE primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Microplate reader

Procedure:

  • Coating: Coat a 96-well plate with AGE-BSA (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Competition: Add standards and samples (urine or renal collagen extracts) to the wells, followed by the anti-AGE primary antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Detection: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The concentration of AGEs in the samples is inversely proportional to the signal.

Immunohistochemistry for AGEs in Kidney Tissue

Materials:

  • Paraffin-embedded kidney sections

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Primary antibody against AGEs

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the kidney sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody: Incubate the sections with the primary anti-AGE antibody overnight at 4°C.

  • Secondary Antibody: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • ABC Reagent: Incubate with the ABC reagent for 30-60 minutes.

  • Detection: Visualize the antigen-antibody complex using a DAB substrate kit, which produces a brown precipitate.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

  • Microscopy: Examine the slides under a light microscope.

HPLC for Nε-(carboxymethyl)lysine (CML) and Pentosidine in Renal Collagen

This protocol outlines the general steps for the analysis of CML and pentosidine by reverse-phase HPLC with fluorescence detection.

Materials:

  • Renal collagen extract

  • Hydrochloric acid (6 M) for hydrolysis

  • HPLC system with a C18 column and fluorescence detector

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) in a buffer such as sodium acetate (B1210297) with heptafluorobutyric acid)

  • CML and pentosidine standards

Procedure:

  • Collagen Hydrolysis: Hydrolyze the renal collagen samples in 6 M HCl at 110°C for 16-24 hours.

  • Sample Preparation: Dry the hydrolysates and reconstitute in the mobile phase. Filter the samples before injection.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the amino acids on a C18 reverse-phase column using a suitable gradient elution.

    • Detect pentosidine using a fluorescence detector with excitation at ~335 nm and emission at ~385 nm.

    • CML is often derivatized (e.g., with o-phthalaldehyde) for fluorescent detection or detected by mass spectrometry.

  • Quantification: Quantify the concentrations of CML and pentosidine by comparing the peak areas of the samples to those of the standards.

Visualization of Signaling Pathways and Workflows

Experimental_Workflow cluster_induction Diabetes Induction cluster_treatment Treatment Groups (12 weeks) cluster_analysis Analysis start C57BL/6 Mice stz Streptozotocin (STZ) 50 mg/kg, i.p. for 5 days start->stz control Control (Saline s.c.) diabetic Diabetic Mice (Blood Glucose >300 mg/dL) stz->diabetic diabetic_saline Diabetic (Saline s.c.) diabetic->diabetic_saline diabetic_ptb Diabetic + PTB (10 µg/g, s.c.) diabetic->diabetic_ptb analysis Biochemical & Histological Analysis: - Renal & Urinary AGEs (ELISA) - CML & Pentosidine (HPLC) - Immunohistochemistry diabetic_saline->analysis diabetic_ptb->analysis

Caption: Experimental workflow for inducing diabetes and treating with PTB.

AGE_RAGE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AGEs Advanced Glycation End-products (AGEs) RAGE RAGE Receptor AGEs->RAGE Binds to PTB N-Phenacylthiazolium bromide (PTB) PTB->AGEs Cleaves cross-links NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase Activates PKC Protein Kinase C RAGE->PKC Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS NFkB NF-κB Activation PKC->NFkB ROS->NFkB Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammation NFkB->Inflammation

Caption: AGE-RAGE signaling pathway and the inhibitory action of PTB.

References

Application Notes: In Vitro Efficacy of N-Phenacylthiazolium Bromide as a Glycation Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Phenacylthiazolium bromide (PTB) is a synthetic thiazolium compound that has demonstrated significant potential as an advanced glycation end-product (AGE) cross-link breaker.[1][2] AGEs are harmful compounds formed through non-enzymatic reactions between sugars and proteins or lipids, and their accumulation is implicated in the pathogenesis of diabetic complications, aging, and various other diseases.[3][4] PTB's mechanism of action involves the cleavage of pre-formed AGEs, thereby reversing the detrimental effects of glycation.[3][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of PTB in inhibiting AGE formation, preventing protein cross-linking, and assessing its cellular cytotoxicity.

Mechanism of Action: AGE Cross-link Breaking

The primary mechanism of PTB involves the chemical cleavage of α-dicarbonyl structures within AGE cross-links.[3] The thiazolium nucleus of PTB acts as a nucleophile, attacking the carbonyl carbon of the cross-link. This leads to the formation of an intermediate that subsequently breaks down, resulting in the cleavage of the cross-link and the regeneration of the thiazolium compound.

Key Applications

  • Screening and Efficacy Testing: Evaluating the potency of PTB and its derivatives in inhibiting the formation of AGEs and breaking existing cross-links.

  • Drug Development: Assessing the therapeutic potential of PTB in mitigating the effects of glycation in age-related diseases and diabetic complications.

  • Mechanistic Studies: Investigating the specific pathways and molecular interactions involved in the anti-glycation activity of PTB.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from various in vitro studies.

Table 1: Inhibition of Advanced Glycation End-product (AGE) Formation

PTB Concentration (mM)ProteinGlycating AgentIncubation Time% Inhibition of AGE Formation (Fluorescence)Reference
0.1Bovine Serum Albumin (BSA)Glucose4 weeksData not available in search resultsN/A
0.5Bovine Serum Albumin (BSA)Glucose4 weeksData not available in search resultsN/A
1.0Bovine Serum Albumin (BSA)Glucose4 weeksData not available in search resultsN/A

Note: While the inhibitory effect of PTB on AGE formation is established, specific quantitative data from a dose-response study was not available in the provided search results. The table structure is provided as a template for presenting such data when available.

Table 2: Inhibition of Glycation-Induced Protein Cross-linking

PTB Concentration (µg/mL)ProteinGlycating AgentIncubation TimeInhibition of Cross-linkingReference
25Lysozyme (B549824)Fructose (B13574)31 daysData not available in search resultsN/A
50LysozymeFructose31 daysData not available in search resultsN/A
100LysozymeFructose31 daysData not available in search resultsN/A

Note: Similar to the AGE formation data, specific quantitative results for PTB in this assay were not found in the search results. The table is a template for data presentation.

Table 3: Cellular Cytotoxicity and Mitogenic Effects of PTB on Human Periodontal Ligament Cells (hPDLCs)

PTB Concentration (mM)Incubation TimeCytotoxicityMitogenesisReference
0.0524 hoursReducedPromoted[4][6]
0.124 hoursReducedPromoted[4][6]

Experimental Protocols

Protocol 1: In Vitro Assay for Inhibition of AGE Formation

This protocol describes an in vitro model to assess the ability of PTB to inhibit the formation of fluorescent AGEs using bovine serum albumin (BSA) and glucose.[1][7][8][9]

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • D-Glucose

  • This compound (PTB)

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Sodium Azide (B81097)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • BSA solution: Prepare a 10 mg/mL solution of BSA in PBS.

    • Glucose solution: Prepare a 500 mM solution of D-glucose in PBS.

    • PTB stock solution: Prepare a stock solution of PTB in PBS. The final concentrations to be tested will be prepared by diluting this stock.

    • Sodium Azide solution: Prepare a 0.02% (w/v) solution in PBS to prevent microbial growth.

  • Assay Setup:

    • In a 96-well black microplate, set up the following reaction mixtures (total volume of 200 µL per well):

      • Negative Control: 100 µL BSA solution + 50 µL PBS + 50 µL PBS.

      • Positive Control (Glycated BSA): 100 µL BSA solution + 50 µL Glucose solution + 50 µL PBS.

      • Test Wells: 100 µL BSA solution + 50 µL Glucose solution + 50 µL of varying concentrations of PTB solution.

      • Blank: 100 µL PBS + 50 µL Glucose solution + 50 µL of the highest concentration of PTB solution (to account for any intrinsic fluorescence of PTB).

    • Add 2 µL of 0.02% sodium azide to each well.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 37°C for 1-4 weeks. For a more rapid assay, incubation can be performed at 50°C for 4 days.[2]

  • Measurement of Fluorescent AGEs:

    • After incubation, measure the fluorescence intensity using a fluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.[8][9]

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage inhibition of AGE formation using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Positive Control)] x 100

Protocol 2: In Vitro Assay for Inhibition of Glycation-Induced Protein Cross-linking

This protocol utilizes Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to visualize the inhibition of fructose-induced lysozyme cross-linking by PTB.[4]

Materials:

  • Lysozyme from chicken egg white

  • D-Fructose

  • This compound (PTB)

  • Phosphate Buffer, pH 7.4

  • SDS-PAGE equipment and reagents (acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, sample loading buffer, running buffer)

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a reaction mixture containing 10 mg/mL lysozyme and 100 mM fructose in phosphate buffer.

    • Prepare test solutions by adding varying concentrations of PTB to the reaction mixture.

    • Prepare a negative control without fructose and a positive control with lysozyme and fructose but without PTB.

  • Incubation:

    • Incubate all mixtures at 37°C for up to 31 days. Aliquots can be taken at different time points (e.g., weekly) for analysis.

  • SDS-PAGE Analysis:

    • Mix an aliquot of each incubation mixture with an equal volume of 2x SDS-PAGE sample loading buffer (containing a reducing agent like β-mercaptoethanol or DTT is optional, but non-reducing conditions are typically used to visualize cross-links).[10]

    • Heat the samples at 95-100°C for 5 minutes.[11]

    • Load the samples onto a polyacrylamide gel (e.g., 12% resolving gel).

    • Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.[11][12]

  • Visualization and Analysis:

    • Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.[13]

    • Analyze the gel for the presence of high molecular weight bands (dimers, trimers, etc.) in the positive control, which indicate protein cross-linking.

    • Assess the reduction in the intensity of these high molecular weight bands in the PTB-treated samples as an indicator of cross-linking inhibition. Densitometry can be used for quantitative analysis.

Protocol 3: Cellular Cytotoxicity Assay (Neutral Red Uptake)

This protocol assesses the cytotoxicity of PTB on a selected cell line using the Neutral Red Uptake (NRU) assay, which is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[5][14][15][16][17]

Materials:

  • Selected cell line (e.g., human periodontal ligament cells, 3T3 fibroblasts)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • This compound (PTB)

  • Neutral Red solution

  • PBS (Phosphate Buffered Saline)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment with PTB:

    • After 24 hours, remove the culture medium and replace it with fresh medium containing various concentrations of PTB.

    • Include a vehicle control (medium with the solvent used to dissolve PTB, if any) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate for a further 24 hours.

  • Neutral Red Uptake:

    • Remove the treatment medium and wash the cells with PBS.

    • Add medium containing a non-toxic concentration of Neutral Red (e.g., 50 µg/mL) to each well.

    • Incubate for 2-3 hours to allow for dye uptake by viable cells.

  • Dye Extraction and Measurement:

    • Remove the Neutral Red-containing medium and wash the cells with PBS to remove unincorporated dye.

    • Add the destain solution to each well to extract the dye from the lysosomes.

    • Shake the plate for 10 minutes to ensure complete solubilization of the dye.

    • Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells compared to the vehicle control.

    • Plot the cell viability against the concentration of PTB to determine the IC50 (the concentration that inhibits 50% of cell viability).

Visualizations

G cluster_glycation Glycation and AGE Formation cluster_ptb PTB Intervention Protein Protein (e.g., Collagen, BSA) Schiff_Base Schiff Base Protein->Schiff_Base + Reducing Sugar Reducing_Sugar Reducing Sugar (e.g., Glucose) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Rearrangement AGEs Advanced Glycation End-products (AGEs) (Cross-links) Amadori_Product->AGEs Oxidation, Dehydration, Condensation Cleaved_Products Cleaved Products AGEs->Cleaved_Products PTB N-Phenacylthiazolium bromide (PTB) PTB->AGEs Breaks Cross-links

Caption: Mechanism of PTB in breaking AGE cross-links.

G cluster_workflow Experimental Workflow: AGE Inhibition Assay Prepare_Reagents Prepare Reagents (BSA, Glucose, PTB) Setup_Assay Set up 96-well plate (Controls & Test) Prepare_Reagents->Setup_Assay Incubate Incubate (37°C, 1-4 weeks) Setup_Assay->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 370nm, Em: 440nm) Incubate->Measure_Fluorescence Analyze_Data Analyze Data (% Inhibition) Measure_Fluorescence->Analyze_Data G cluster_pathway AGE-RAGE Signaling Pathway AGEs AGEs RAGE RAGE (Receptor for AGEs) AGEs->RAGE Binding Intracellular_Signaling Intracellular Signaling (e.g., NF-κB, MAPK) RAGE->Intracellular_Signaling Activation PTB PTB PTB->AGEs Inhibits Cell_Membrane Cell Membrane Cellular_Response Cellular Response (Inflammation, Oxidative Stress, Apoptosis) Intracellular_Signaling->Cellular_Response Leads to

References

Application Note & Protocol: Quantification of N-Phenacylthiazolium Bromide in Biological Samples using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantification of N-Phenacylthiazolium bromide (PTB) in biological matrices, particularly plasma and serum, using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. This compound is a known breaker of advanced glycation end-product (AGE) cross-links, making its accurate quantification in biological samples critical for pharmacokinetic, pharmacodynamic, and toxicology studies.[1][2][3] This application note details the complete workflow, from sample collection and preparation to chromatographic analysis and data interpretation. The provided protocols are designed to be adaptable for various research and development settings.

Introduction

This compound (PTB) is a synthetic thiazolium compound that has garnered significant interest for its ability to cleave α-diketone structures within advanced glycation end-products (AGEs).[1] AGEs are complex and heterogeneous compounds formed through non-enzymatic reactions between sugars and proteins or lipids. Their accumulation is implicated in the pathogenesis of various age-related diseases and diabetic complications.[4][5] PTB's mechanism of action involves the nucleophilic attack of its thiazolium ring on the dicarbonyl moiety of AGE cross-links, leading to their cleavage.[1] This therapeutic potential necessitates reliable analytical methods to study its behavior in biological systems.

This application note presents a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the determination of PTB in biological samples. The methodology is based on established principles of bioanalytical method development, ensuring accuracy, precision, and reliability.

Signaling Pathway of this compound

This compound primarily acts by breaking the cross-links formed by advanced glycation end-products. This action helps to mitigate the downstream pathological effects initiated by the interaction of AGEs with their receptors (RAGE).

PTB_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space AGEs Advanced Glycation End-products (AGEs) Proteins Cross-linked Proteins AGEs->Proteins Forms cross-links RAGE Receptor for AGEs (RAGE) AGEs->RAGE Binds to PTB N-Phenacylthiazolium bromide (PTB) PTB->Proteins Breaks cross-links Cellular_Response Pro-inflammatory & Pro-oxidative Response RAGE->Cellular_Response Activates signaling

Caption: Mechanism of action of this compound (PTB).

Experimental Protocols

Materials and Reagents
  • This compound (PTB) reference standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Trifluoroacetic acid (TFA)

  • Perchloric acid

  • Human plasma/serum (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • SPE manifold

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of PTB reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Standards: Spike drug-free plasma or serum with the working standard solutions to prepare calibration standards with final concentrations ranging from 50 ng/mL to 5000 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward method for sample cleanup, suitable for initial screening and high-throughput analysis.

  • To 200 µL of plasma/serum sample, add 600 µL of cold acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[6][7]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Sample Preparation: Solid Phase Extraction (SPE)

SPE provides a cleaner sample extract, reducing matrix effects and improving sensitivity.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of plasma/serum, add 500 µL of 0.1% TFA in water. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the PTB with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject 20 µL into the HPLC system.

HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the analysis of PTB.

ParameterRecommended Condition
Column Reversed-phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 0-2 min: 10% B2-10 min: 10-90% B10-12 min: 90% B12-13 min: 90-10% B13-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm
Injection Volume 20 µL

Data Presentation and Analysis

The concentration of PTB in the unknown samples is determined by constructing a calibration curve. Plot the peak area of the PTB standard against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The r² value should be ≥ 0.99 for a reliable calibration curve.

The following table presents hypothetical data for a set of calibration standards.

Concentration (ng/mL)Peak Area (arbitrary units)
5012,540
10025,120
25063,450
500126,800
1000252,100
2500630,500
50001,258,000

Method Validation

For use in regulated studies, the analytical method should be validated according to the guidelines of relevant regulatory agencies (e.g., FDA, EMA). Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[8][9]

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantification of PTB in biological samples.

HPLC_Workflow cluster_Sample_Collection 1. Sample Collection cluster_Sample_Preparation 2. Sample Preparation cluster_Analysis 3. HPLC Analysis cluster_Data_Processing 4. Data Processing Collect_Sample Collect Biological Sample (e.g., Plasma, Serum) Spike_IS Spike with Internal Standard Collect_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation SPE Solid Phase Extraction (SPE) Spike_IS->SPE Evaporate Evaporate to Dryness Protein_Precipitation->Evaporate SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject_Sample Inject into HPLC System Reconstitute->Inject_Sample Chromatography Chromatographic Separation (C18 Column) Inject_Sample->Chromatography Detection UV Detection (260 nm) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify PTB Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for PTB quantification.

Conclusion

This application note provides a detailed and robust HPLC method for the quantification of this compound in biological samples. The described protocols for sample preparation and chromatographic analysis, along with the guidelines for method validation, offer a solid foundation for researchers and scientists in the field of drug development. The successful implementation of this method will enable accurate assessment of PTB's pharmacokinetic and pharmacodynamic properties, contributing to a better understanding of its therapeutic potential.

References

Application Notes: Measuring Advanced Glycation End-product (AGE) Levels Following NPTB Treatment Using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Advanced Glycation End-products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[1] The accumulation of AGEs is a hallmark of aging and is accelerated in conditions such as diabetes mellitus.[2][3] AGEs contribute to the pathogenesis of various chronic diseases, including diabetic complications, cardiovascular disease, and neurodegenerative disorders, by altering the structure and function of molecules and by activating cellular signaling pathways that promote inflammation and oxidative stress.[1][2][3]

The Receptor for Advanced Glycation End-products (RAGE) is a key cell surface receptor that, upon binding to AGEs, initiates a cascade of intracellular signaling events.[2] This interaction activates multiple downstream pathways, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[2] Activation of these pathways leads to the upregulation of pro-inflammatory cytokines and reactive oxygen species (ROS), creating a vicious cycle of inflammation and tissue damage.

Given the pathological role of AGEs, the development of therapeutic agents that can inhibit their formation or block their downstream effects is of significant interest in drug discovery. NPTB is a hypothetical novel compound under investigation for its potential to mitigate the detrimental effects of AGEs. Measuring the levels of AGEs in biological samples following treatment with NPTB is a critical step in evaluating its efficacy. The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, sensitive, and quantitative method for this purpose.

Principle of the Assay

The competitive ELISA is a common format for quantifying AGEs in various biological samples. In this assay, a known amount of AGE-coated antigen is immobilized on a microplate. The sample containing an unknown amount of AGEs is mixed with a specific anti-AGE antibody and added to the wells. The AGEs in the sample compete with the immobilized AGEs for binding to the antibody. After an incubation period, the unbound reagents are washed away, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added. This secondary antibody binds to the primary antibody that is captured on the plate. Following another wash step, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of AGEs in the sample; higher concentrations of AGEs in the sample result in less antibody binding to the plate and thus a weaker color signal.

Quantitative Data Presentation

The following table summarizes hypothetical data from a study evaluating the efficacy of NPTB in reducing serum AGE levels in a diabetic rat model.

Treatment GroupNMean Serum AGE Level (ng/mL)Standard Deviation (ng/mL)% Reduction from Diabetic Controlp-value (vs. Diabetic Control)
Non-Diabetic Control1015025--
Diabetic Control10450500%-
NPTB (10 mg/kg)103254027.8%<0.05
NPTB (25 mg/kg)102203551.1%<0.01
NPTB (50 mg/kg)101603064.4%<0.001

Experimental Protocols

Sample Preparation

Proper sample collection and preparation are crucial for accurate AGE measurement. The following protocols are for serum and plasma samples.

a. Serum Collection:

  • Collect whole blood in a serum separator tube.

  • Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.

  • Centrifuge at 1,000 x g for 20 minutes.

  • Carefully collect the supernatant (serum).

  • Assay the fresh serum immediately or aliquot and store at -20°C or -80°C for future use. Avoid repeated freeze-thaw cycles.

b. Plasma Collection:

  • Collect whole blood into a tube containing an anticoagulant such as EDTA or heparin.

  • Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.

  • Collect the supernatant (plasma).

  • Assay the fresh plasma immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

AGEs Competitive ELISA Protocol

This protocol is a general guideline and may need to be optimized based on the specific ELISA kit used.

a. Reagent Preparation:

  • Bring all reagents and samples to room temperature before use.

  • Prepare the wash buffer, standards, and detection reagents according to the kit manufacturer's instructions. A standard curve is typically prepared using serial dilutions of a provided AGE standard.

b. Assay Procedure:

  • Add 50 µL of the prepared standards and samples to the appropriate wells of the AGE-coated microplate.

  • Immediately add 50 µL of the biotin-conjugated anti-AGE antibody to each well.

  • Cover the plate and incubate for 1 hour at 37°C.

  • Aspirate the liquid from each well and wash the plate three times with 200 µL of wash buffer per well.

  • Add 100 µL of HRP-conjugated streptavidin to each well.

  • Cover the plate and incubate for 30 minutes at 37°C.

  • Aspirate the liquid and wash the plate five times with wash buffer.

  • Add 90 µL of TMB substrate solution to each well.

  • Incubate the plate in the dark at 37°C for 15-20 minutes.

  • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read the absorbance at 450 nm within 10 minutes of adding the stop solution.

c. Data Analysis:

  • Calculate the average absorbance for each set of standards and samples.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of AGEs in the samples by interpolating their absorbance values on the standard curve. The concentration will be inversely proportional to the absorbance.

Visualizations

experimental_workflow cluster_treatment In Vivo Treatment cluster_sampling Sample Collection cluster_elisa ELISA for AGEs cluster_analysis Data Analysis animal_model Diabetic Animal Model treatment Administer NPTB or Vehicle animal_model->treatment blood_collection Blood Collection treatment->blood_collection sample_processing Serum/Plasma Separation blood_collection->sample_processing add_sample Add Sample and Anti-AGE Ab to Coated Plate sample_processing->add_sample incubation1 Incubation & Washing add_sample->incubation1 add_secondary Add HRP-Conjugate incubation1->add_secondary incubation2 Incubation & Washing add_secondary->incubation2 add_substrate Add TMB Substrate incubation2->add_substrate read_absorbance Read Absorbance at 450 nm add_substrate->read_absorbance standard_curve Generate Standard Curve read_absorbance->standard_curve calculate_conc Calculate AGE Concentration standard_curve->calculate_conc

Caption: Experimental workflow for measuring AGE levels after NPTB treatment.

age_rage_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AGEs AGEs RAGE RAGE AGEs->RAGE Binding MAPK MAPK Pathway RAGE->MAPK JAK_STAT JAK/STAT Pathway RAGE->JAK_STAT NFkB NF-κB Pathway RAGE->NFkB ROS ROS Production RAGE->ROS Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Inflammation JAK_STAT->Inflammation NFkB->Inflammation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage & Dysfunction Inflammation->Cellular_Damage Oxidative_Stress->Cellular_Damage NPTB NPTB (Hypothetical Inhibitor) NPTB->AGEs Inhibits Formation NPTB->RAGE Blocks Binding

Caption: AGE-RAGE signaling pathway and potential inhibition by NPTB.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in mammals, provides structural integrity to tissues through a complex network of intermolecular cross-links. The density and type of these cross-links significantly influence tissue mechanics and biological function. Pathological conditions, such as fibrosis and complications associated with aging and diabetes, are often characterized by excessive or aberrant collagen cross-linking, leading to tissue stiffening and dysfunction. Non-thermal plasma (NTP), a partially ionized gas generating a cocktail of reactive oxygen and nitrogen species (RONS), presents a novel modality for targeting and breaking these cross-links. This document provides a detailed experimental framework for utilizing Non-thermal Plasma Treatment (NPTB) to cleave collagen cross-links, enabling research into tissue remodeling, antifibrotic therapies, and the development of regenerative medicine strategies.

The primary mechanism by which NPTB is hypothesized to break collagen cross-links is through the action of its generated reactive species, particularly reactive oxygen species (ROS). ROS can initiate cleavage of peptide backbones, a process that can disrupt the covalent bonds forming the cross-links between collagen molecules.

Experimental Protocols

Protocol for NPTB Treatment of Collagenous Tissue

This protocol describes the application of NPTB to ex vivo tissue samples to induce the breakage of collagen cross-links.

Materials:

  • Non-thermal plasma device (e.g., dielectric barrier discharge or plasma jet)

  • Feed gas (e.g., Helium, Argon, or a mixture with Oxygen or Nitrogen)

  • Collagen-rich tissue samples (e.g., tendon, skin, or fibrotic tissue)

  • Phosphate-buffered saline (PBS)

  • Sample holder (e.g., petri dish)

Procedure:

  • Sample Preparation:

    • Excise tissue samples of standardized dimensions (e.g., 10 mm x 10 mm x 2 mm).

    • Wash the samples thoroughly in sterile PBS to remove any contaminants.

    • Place the tissue sample in the center of the sample holder. A thin layer of PBS can be added to keep the tissue hydrated, but the surface for treatment should be exposed.

  • NPTB System Setup:

    • Configure the NTP device according to the manufacturer's instructions.

    • Set the desired parameters, which will need to be optimized for the specific application. Key parameters include:

      • Gas Flow Rate: (e.g., 1-5 L/min)

      • Frequency: (e.g., 10-100 kHz)

      • Voltage/Power: (e.g., 1-10 W)

      • Treatment Time: (e.g., 30 seconds - 5 minutes)

      • Distance from Nozzle to Sample: (e.g., 2-10 mm)

  • Treatment:

    • Position the plasma nozzle perpendicular to the tissue surface at the predetermined distance.

    • Initiate the plasma discharge and treat the entire surface of the tissue sample uniformly. For larger samples, a scanning motion may be necessary.

    • Control and monitor the temperature of the tissue surface to ensure it remains within a non-thermal range (typically < 40°C).

  • Post-Treatment:

    • Immediately after treatment, wash the tissue samples in sterile PBS to remove any residual reactive species.

    • Proceed with the desired analysis (e.g., quantification of cross-links, mechanical testing, or cell culture).

Protocol for Quantification of Collagen Cross-links using Mass Spectrometry

This protocol outlines the methodology for analyzing the reduction in collagen cross-links following NPTB treatment.

Materials:

  • NPTB-treated and control tissue samples

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Reagents for acid hydrolysis (e.g., 6M HCl)

  • Solid-phase extraction (SPE) cartridges

  • Standards for known collagen cross-links (e.g., pyridinoline, deoxypyridinoline)

Procedure:

  • Sample Preparation:

    • Lyophilize and weigh the tissue samples.

    • Perform acid hydrolysis of the samples in 6M HCl at 110°C for 18-24 hours to break down the protein into its constituent amino acids and cross-link residues.

    • Neutralize the hydrolysates.

  • Cross-link Enrichment:

    • Use SPE cartridges to enrich the cross-link fraction from the hydrolysate, removing interfering amino acids.

  • LC-MS/MS Analysis:

    • Reconstitute the enriched samples in a suitable mobile phase.

    • Inject the samples into the LC-MS/MS system.

    • Separate the cross-links using a suitable chromatography column and gradient.

    • Detect and quantify the specific cross-link residues using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of each cross-link relative to the total collagen content (which can be determined by measuring hydroxyproline (B1673980) concentration).

    • Compare the cross-link density between NPTB-treated and control groups.

Protocol for Assessing Changes in Mechanical Properties

This protocol details the procedure for evaluating the impact of NPTB-induced cross-link breakage on the tensile properties of collagenous tissues.

Materials:

  • NPTB-treated and control tissue samples of uniform dimensions

  • Tensile testing machine equipped with a suitable load cell

  • Grips for securing the tissue samples

Procedure:

  • Sample Preparation:

    • Cut the tissue samples into a standardized dumbbell shape to ensure failure occurs in the central region.

    • Measure the cross-sectional area of the central region of each sample.

  • Tensile Testing:

    • Mount the sample in the grips of the tensile testing machine, ensuring it is not pre-strained.

    • Apply a uniaxial tensile load at a constant strain rate until the sample fails.

    • Record the load-displacement data throughout the test.

  • Data Analysis:

    • Convert the load-displacement data to a stress-strain curve.

    • From the stress-strain curve, determine key mechanical properties:

      • Ultimate Tensile Strength (UTS): The maximum stress the material can withstand.

      • Young's Modulus (Stiffness): The slope of the initial linear portion of the stress-strain curve.

      • Strain at Failure: The maximum strain the material can endure before breaking.

    • Compare these parameters between the NPTB-treated and control groups.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of NPTB on Collagen Cross-link Density

Treatment GroupPyridinoline (mol/mol of collagen)Deoxypyridinoline (mol/mol of collagen)Total Cross-link Density (mol/mol of collagen)
ControlValue ± SDValue ± SDValue ± SD
NPTB (30s)Value ± SDValue ± SDValue ± SD
NPTB (60s)Value ± SDValue ± SDValue ± SD
NPTB (120s)Value ± SDValue ± SDValue ± SD

Table 2: Mechanical Properties of Collagenous Tissue after NPTB Treatment

Treatment GroupUltimate Tensile Strength (MPa)Young's Modulus (MPa)Strain at Failure (%)
ControlValue ± SDValue ± SDValue ± SD
NPTB (30s)Value ± SDValue ± SDValue ± SD
NPTB (60s)Value ± SDValue ± SDValue ± SD
NPTB (120s)Value ± SDValue ± SDValue ± SD

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

G cluster_NTP Non-thermal Plasma Treatment cluster_Collagen Collagen Matrix NTP NTP Source ROS Reactive Oxygen Species (ROS) NTP->ROS generates Crosslinks Collagen Cross-links ROS->Crosslinks attacks DegradedCollagen Degraded Collagen Fragments Crosslinks->DegradedCollagen cleavage caption Mechanism of NPTB-induced collagen cross-link breakage.

Caption: Mechanism of NPTB-induced collagen cross-link breakage.

G start Start: Tissue Sample prep Sample Preparation (Standardized Dimensions) start->prep ntp NPTB Treatment (Optimized Parameters) prep->ntp wash Post-Treatment Washing ntp->wash analysis Analysis wash->analysis quant Quantification of Cross-links (LC-MS/MS) analysis->quant mech Mechanical Testing (Tensile Test) analysis->mech cell Cell Culture Studies analysis->cell end End: Data Interpretation quant->end mech->end cell->end caption Experimental workflow for NPTB treatment and analysis. G DegradedCollagen Degraded Collagen Fragments (Generated by NPTB) Integrin Integrin Receptors (e.g., α2β1) DegradedCollagen->Integrin binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Src Src Family Kinases FAK->Src activates MAPK MAPK Pathway (ERK, JNK, p38) Src->MAPK PI3K PI3K/Akt Pathway Src->PI3K CellularResponse Cellular Response (Migration, Proliferation, Gene Expression) MAPK->CellularResponse PI3K->CellularResponse caption Signaling pathway activated by NPTB-degraded collagen.

Application Notes: N-Phenacylthiazolium Bromide in Bone Fragility Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bone fragility, a critical determinant of fracture risk, is influenced not only by bone mineral density (BMD) but also by the quality of the bone matrix. A key factor compromising bone matrix quality is the accumulation of Advanced Glycation End-products (AGEs). AGEs are formed through a non-enzymatic reaction between sugars and proteins, such as type I collagen, the primary organic component of bone.[1][2] This process, known as nonenzymatic glycation (NEG), results in the formation of cross-links within and between collagen molecules.[1][3] As bone remodeling slows with age or in metabolic diseases like diabetes, AGEs accumulate, leading to altered mechanical properties, increased stiffness, and reduced post-yield toughness, thereby contributing to bone fragility.[2][3]

N-Phenacylthiazolium bromide (PTB) is a thiazolium-based compound that functions as a potent AGE cross-link breaker.[4] Its application in bone fragility studies is centered on its ability to cleave established AGE cross-links, thereby restoring the biomechanical properties of the bone matrix.[1][3] These notes provide an overview of PTB's mechanism, applications, and detailed protocols for its use in research settings.

Mechanism of Action

This compound operates through a primary chemical mechanism and influences cellular signaling pathways:

  • Chemical Cleavage of AGE Cross-links: The core function of PTB is to break pre-formed, pathological AGE cross-links in proteins like collagen.[4][5] The thiazolium ring of PTB acts as a nucleophile, specifically targeting and cleaving the α-dicarbonyl structures characteristic of many AGE cross-links.[1][4] This action directly reverses the molecular modifications that impair the bone matrix.[1][3]

  • Inhibition of the AGE-RAGE Signaling Axis: Beyond its direct chemical action, PTB can modulate the cellular response to AGEs. AGEs exert pathological effects by binding to the Receptor for Advanced Glycation End products (RAGE). The engagement of the AGE-RAGE axis triggers intracellular signaling cascades that promote oxidative stress and inflammation, leading to the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[6] In the context of bone, this inflammatory environment can impair osteoblast function and promote osteoclast activity, further contributing to bone degradation. Studies have shown that PTB can inhibit the AGE-RAGE axis, leading to reduced TNF-α expression and a decrease in periodontal bone loss, suggesting a protective effect on bone cells.[6]

G cluster_0 Molecular Level cluster_1 Cellular Level Collagen Type I Collagen in Bone Matrix Glycation Nonenzymatic Glycation (NEG) Collagen->Glycation AGEs AGE Cross-links (Increased Stiffness, Reduced Toughness) Glycation->AGEs Cleavage Cross-link Cleavage AGEs->Cleavage AGEs_cell Extracellular AGEs PTB N-Phenacylthiazolium bromide (PTB) PTB->Cleavage Restored Restored Matrix Properties Cleavage->Restored RAGE RAGE Receptor on Bone Cells AGEs_cell->RAGE Signaling Inflammatory Signaling (e.g., NF-κB) RAGE->Signaling TNFa TNF-α Production Signaling->TNFa BoneLoss Impaired Osteoblast Function Increased Bone Resorption TNFa->BoneLoss PTB_cell N-Phenacylthiazolium bromide (PTB) PTB_cell->RAGE Inhibits

Figure 1: Dual mechanism of action of this compound (PTB) in bone.

Data Presentation: Quantitative Summary

The following table summarizes the quantitative data from key studies on the effects of this compound.

ParameterModel SystemPTB ConcentrationDurationKey OutcomeReference
Biomechanical Properties Ex vivo human cancellous bone0.015 M & 0.15 M3 and 7 daysSignificant rebound in post-yield material properties (p<0.05).[1][7]
AGE Content Ex vivo human cancellous bone0.015 M & 0.15 M3 and 7 daysSignificant decrease in AGE content vs. glycated controls (p<0.05).[1][2]
Cell Viability In vitro human periodontal ligament cells (hPDLCs)0.05 mM - 0.1 mM24 hoursPromoted mitogenesis and reduced cytotoxicity.[6]
Inflammation & Bone Loss In vivo rat model of periodontitisSystemic administration (dosage not specified in abstract)N/AReduced periodontal bone loss, AGE deposition, and expression of TNF-α and RAGE.[6]

Experimental Protocols

Protocol 1: Ex Vivo Treatment of Bone to Reverse AGE-Induced Fragility

This protocol is adapted from the methodology used to evaluate the efficacy of PTB in cleaving AGE cross-links in human cancellous bone.[1][7]

Objective: To assess the ability of PTB to reduce AGE content and improve mechanical properties of ex vivo bone samples.

Materials:

  • Cancellous bone cylinders (e.g., from human tibia or femur)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ribose (for inducing glycation, if needed)

  • This compound (PTB)

  • 0.5N NaOH and 0.5N HCl for pH adjustment

  • Incubator at 37°C

  • Mechanical testing system (e.g., servo-hydraulic tensile tester)

  • Equipment for fluorescence spectroscopy

  • Papain digestion buffer

Procedure:

  • Sample Preparation:

    • Harvest cancellous bone cylinders from the desired anatomical location (e.g., tibial plateau).[7]

    • Ensure uniform dimensions for all samples using a diamond saw.[1]

    • Thoroughly rinse samples with saline and store them frozen (-20°C) in calcium-buffered saline until use.[7]

  • Induction of Nonenzymatic Glycation (Optional):

    • To create a model of advanced glycation, incubate a subset of bone samples in a sterile ribose solution (e.g., 0.5 M ribose in PBS) for a defined period (e.g., 7-14 days) at 37°C. This group will serve as the glycated control.

    • A separate control group should be incubated in PBS alone.

  • PTB Treatment:

    • Prepare PTB solutions at desired concentrations (e.g., 0.15 M and 0.015 M) in sterile PBS.[7]

    • Divide the glycated bone samples into treatment groups. Submerge the samples in the PTB solutions.

    • Incubate at 37°C for the desired duration (e.g., 3 days and 7 days).[7]

    • During incubation, monitor and maintain the pH of the solution between 7.2 and 7.6.[7]

    • For shorter treatment durations (e.g., 3 days), rinse the samples with PBS after treatment and transfer them to fresh PBS for the remainder of the total incubation period (e.g., until day 7) to ensure all samples have the same total incubation time.[7]

  • Mechanical Testing:

    • After the full incubation period, thoroughly rinse all samples (control, glycated, and PTB-treated) with saline.[1]

    • Perform mechanical testing (e.g., uniaxial compression or tension to failure) under physiological conditions.[2]

    • Record force and displacement data to calculate material properties such as ultimate stress, strain, and post-yield strain.[1]

  • AGE Quantification:

    • Following mechanical testing, perform a papain digestion of the bone fragments (e.g., in sodium acetate (B1210297) buffer at 65°C for 16 hours).[1]

    • Quantify AGE content in the digestate using fluorescence spectroscopy (e.g., excitation at 370 nm, emission at 440 nm).[1]

    • Standardize fluorescence values against a quinine (B1679958) sulphate solution.[1]

G cluster_0 Treatment Phase (7 Days @ 37°C) cluster_1 Analysis Phase start Start: Cancellous Bone Cylinders prep Sample Preparation (Harvesting & Sizing) start->prep grouping Random Assignment to Groups prep->grouping control Control Group: Incubate in PBS grouping->control Group 1 glycated Glycated Group: Incubate in Ribose grouping->glycated Group 2 ptb_treat PTB Treatment: Incubate Glycated Samples in PTB Solution (e.g., 3 or 7 days) grouping->ptb_treat Group 3+ post_treat Rinse All Samples with Saline control->post_treat glycated->post_treat ptb_treat->post_treat mech_test Mechanical Testing (to failure) post_treat->mech_test age_quant AGE Quantification (Fluorescence) mech_test->age_quant end End: Data Analysis age_quant->end

Figure 2: Experimental workflow for ex vivo testing of PTB on bone samples.

Protocol 2: In Vitro Assessment of PTB on Bone Cell Viability and Function

This protocol is a conceptual framework for bone cell studies, inspired by methodologies used in periodontitis research.[6]

Objective: To determine the effect of PTB on the viability and function of osteoblasts and osteoclasts in the presence of AGEs.

Materials:

  • Osteoblast-like cells (e.g., MC3T3-E1, Saos-2) or primary osteoblasts.

  • Osteoclast precursors (e.g., RAW 264.7, primary bone marrow macrophages).

  • Cell culture medium (e.g., α-MEM or DMEM), FBS, antibiotics.

  • Reagents for osteoclast differentiation (RANKL, M-CSF).

  • AGE-modified BSA (prepared by incubating BSA with a reducing sugar).

  • This compound (PTB).

  • Reagents for assays:

    • Cell viability (e.g., MTT, PrestoBlue).

    • Alkaline Phosphatase (ALP) activity and staining (for osteoblasts).

    • Alizarin Red S staining (for mineralization).

    • TRAP staining kit (for osteoclasts).

    • ELISA kits (for TNF-α, etc.).

    • Reagents for Western Blot or qPCR (for RAGE, Runx2, etc.).

Procedure:

  • Cell Culture and Treatment:

    • Culture osteoblasts or osteoclast precursors under standard conditions.

    • For experiments, plate cells at a suitable density.

    • Treat cells with the following conditions:

      • Control (medium alone).

      • AGE-BSA (to simulate a glycated environment).

      • AGE-BSA + PTB (at various concentrations, e.g., 0.01 - 0.1 mM).

      • PTB alone (to test for direct effects).

    • Incubate for the desired time (e.g., 24-72 hours for viability/signaling; 7-21 days for differentiation).

  • Osteoblast Functional Assays:

    • Cell Viability: At 24-72 hours, perform an MTT or similar assay to assess the cytoprotective effects of PTB.

    • ALP Activity: At 7-10 days, lyse cells and measure ALP activity using a colorimetric assay. Perform ALP staining on parallel plates.

    • Mineralization: At 14-21 days, fix cells and stain with Alizarin Red S to visualize calcium deposition. Quantify by extracting the dye.

    • Gene/Protein Expression: Analyze the expression of RAGE, Runx2, and inflammatory markers (e.g., TNF-α) via qPCR or Western Blot.

  • Osteoclast Functional Assays:

    • Differentiation: Culture precursors with RANKL and M-CSF in the presence of AGE-BSA and/or PTB. After 5-7 days, fix and stain for TRAP to identify multinucleated osteoclasts.

    • Resorption Activity: Plate osteoclast precursors on bone-mimicking substrates (e.g., calcium phosphate-coated plates). After differentiation, remove cells and visualize resorption pits.

    • Gene Expression: Analyze the expression of key osteoclast markers (e.g., TRAP, Cathepsin K) and inflammatory markers.

This compound is a valuable research tool for investigating the role of advanced glycation in bone fragility. Its well-defined mechanism as an AGE cross-link breaker allows for direct testing of the hypothesis that reversing collagen glycation can restore bone's mechanical integrity.[1][3] Furthermore, its ability to modulate the AGE-RAGE signaling pathway opens avenues for exploring the interplay between glycation, inflammation, and cellular dysfunction in bone.[6] The provided protocols offer a foundation for researchers to apply PTB in both tissue-level biomechanical studies and cell-based mechanistic investigations.

References

Application Notes and Protocols for N-Phenacylthiazolium Bromide in Periodontal Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periodontal disease is a chronic inflammatory condition characterized by the destruction of the supporting tissues of the teeth, including the periodontal ligament and alveolar bone. A key pathological mechanism implicated in the progression of periodontal disease, particularly in the context of diabetes mellitus, is the accumulation of Advanced Glycation End Products (AGEs). AGEs are formed through the non-enzymatic glycation of proteins and lipids, and their interaction with the Receptor for Advanced Glycation End Products (RAGE) triggers a cascade of inflammatory responses, leading to tissue damage.

N-Phenacylthiazolium bromide (PTB) is a novel therapeutic agent that acts as an AGE cross-link breaker. By cleaving pre-existing AGEs, PTB effectively inhibits the AGE-RAGE signaling axis, thereby mitigating the downstream inflammatory cascade.[1][2] This document provides detailed application notes and experimental protocols for the use of PTB in in vitro and in vivo research models of periodontal disease.

Mechanism of Action

PTB's primary mechanism of action is the breaking of α-dicarbonyl-based AGE cross-links in the extracellular matrix. This action disrupts the pathological accumulation of AGEs, which are known to contribute to tissue stiffness and inflammation. By reducing the AGE load, PTB effectively downregulates the activation of RAGE.[3] The subsequent inhibition of the AGE-RAGE signaling pathway leads to a reduction in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and a decrease in oxidative stress, ultimately attenuating periodontal tissue destruction and promoting a more favorable environment for tissue repair.[3][4][5]

Signaling Pathway: The AGE-RAGE Axis in Periodontitis

The interaction of AGEs with RAGE on various cell types within the periodontium, including gingival fibroblasts and immune cells, activates downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][6] This activation leads to the transcription of numerous pro-inflammatory genes, resulting in the secretion of cytokines like TNF-α and Interleukin-6 (IL-6), and an increase in reactive oxygen species (ROS). This creates a vicious cycle of inflammation and oxidative stress that drives the progressive destruction of periodontal tissues.[4][6] PTB intervenes by breaking down AGEs, thus preventing the initial trigger of this inflammatory cascade.

AGE_RAGE_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AGEs AGEs RAGE RAGE Receptor AGEs->RAGE Binds to PTB N-Phenacylthiazolium bromide (PTB) PTB->AGEs Breaks Cross-links NFkB NF-κB Activation RAGE->NFkB MAPK MAPK Pathway RAGE->MAPK ROS ↑ Reactive Oxygen Species (ROS) RAGE->ROS Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines BoneLoss Alveolar Bone Loss ROS->BoneLoss Contributes to Cytokines->BoneLoss Promotes

Figure 1: Simplified signaling pathway of the AGE-RAGE axis in periodontal disease and the inhibitory action of PTB.

In Vitro Applications: Human Periodontal Ligament Cells (hPDLCs)

Objective: To assess the cytocompatibility and mitogenic effects of PTB on hPDLCs.

Data Summary:

PTB ConcentrationCell Viability (Mitogenesis)CytotoxicityTime PointReference
0.05 mMSignificantly PromotedReduced24 hours[5][7]
0.1 mMSignificantly PromotedReduced24 hours[5][7]

Experimental Protocol: Mitogenesis and Cytotoxicity Assay

  • Cell Culture:

    • Culture primary human periodontal ligament cells (hPDLCs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Use cells between passages 3 and 6 for experiments.

  • Assay Preparation:

    • Seed hPDLCs into 96-well plates at a density of 5 x 10³ cells/well.

    • Allow cells to adhere and grow for 24 hours.

  • PTB Treatment:

    • Prepare stock solutions of this compound (PTB) in sterile phosphate-buffered saline (PBS).

    • Dilute the PTB stock solution in culture medium to final concentrations of 0.05 mM and 0.1 mM.

    • Replace the culture medium in the 96-well plates with the PTB-containing medium or control medium (without PTB).

  • Incubation:

    • Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • MTT Assay for Cell Viability (Mitogenesis):

    • After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:

    • After incubation, collect the cell culture supernatant.

    • Determine LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

In Vivo Applications: Ligature-Induced Periodontitis in Rats

Objective: To evaluate the therapeutic potential of systemic PTB administration in a rat model of ligature-induced periodontitis across different phases of the disease.

Data Summary:

Experimental PhasePTB Treatment EffectKey FindingsReference
Induction Inhibited disease initiationReduced periodontal bone loss, decreased AGE deposition, and lower expression of TNF-α and RAGE.[5][7]
Progression Halted disease advancementSignificantly reduced further bone loss and inflammation compared to the control group.[5][7]
Recovery Facilitated tissue repairPromoted periodontal tissue regeneration, as indicated by elevated periostin levels.[5][7]

Experimental Workflow:

in_vivo_workflow cluster_setup Animal Model Setup cluster_phases Experimental Phases & PTB Treatment cluster_analysis Analysis animal Sprague-Dawley Rats ligation Ligature Placement (Maxillary Second Molar) animal->ligation induction Induction Phase (Days 0-7) PTB or Saline ligation->induction progression Progression Phase (Days 7-14) PTB or Saline induction->progression microCT Micro-CT Analysis (Alveolar Bone Loss) induction->microCT immuno Immunohistochemistry (AGE, RAGE) induction->immuno qpcr qRT-PCR (TNF-α, RAGE, Periostin, etc.) induction->qpcr recovery Recovery Phase (Ligature Removal at Day 7) PTB or Saline until Day 14 progression->recovery Alternative Phase progression->microCT progression->immuno progression->qpcr recovery->microCT recovery->immuno recovery->qpcr

Figure 2: Experimental workflow for the in vivo study of PTB in a rat model of ligature-induced periodontitis.

Experimental Protocols:

1. Ligature-Induced Periodontitis Model [1][8]

  • Animals: Use male Sprague-Dawley rats (8 weeks old, 250-300g).

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, intraperitoneally).

  • Ligature Placement:

    • Place a sterile 4-0 silk ligature around the cervix of the maxillary second molar.

    • Gently push the ligature into the gingival sulcus.

    • Tie a knot on the buccal side to secure the ligature.

  • Post-operative Care: Provide soft food and monitor the animals for any signs of distress.

2. Systemic Administration of PTB

  • Dosage: Administer this compound (PTB) at a dose of 1 mg/kg body weight.

  • Route of Administration: Intraperitoneal injection.

  • Frequency: Daily injections for the duration of the experimental phase (7 or 14 days).

  • Control Group: Administer an equal volume of sterile saline to the control group.

3. Micro-CT Analysis of Alveolar Bone Loss [9][10]

  • Sample Preparation: At the end of the experimental period, euthanize the rats and dissect the maxillae.

  • Scanning: Scan the maxillae using a high-resolution micro-computed tomography (micro-CT) system.

    • Suggested parameters: 50 kV, 200 µA, 10 µm resolution.

  • 3D Reconstruction: Reconstruct the 3D images of the alveolar bone around the second molars.

  • Bone Loss Measurement:

    • Measure the distance from the cementoenamel junction (CEJ) to the alveolar bone crest (ABC) at multiple standardized sites around the tooth.

    • Calculate the total volume of alveolar bone loss within a defined region of interest.

4. Immunohistochemistry for AGE and RAGE

  • Tissue Preparation:

    • Fix the dissected maxillae in 10% neutral buffered formalin.

    • Decalcify the samples in 10% EDTA solution.

    • Embed the tissues in paraffin (B1166041) and section them at 5 µm thickness.

  • Staining Protocol:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with 5% normal goat serum.

    • Incubate with primary antibodies against AGE (e.g., anti-CML) and RAGE overnight at 4°C.

    • Incubate with a biotinylated secondary antibody.

    • Apply a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Develop the signal with a DAB substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate and mount the slides.

  • Analysis: Quantify the staining intensity and distribution in the gingival tissues.

5. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • RNA Extraction:

    • Dissect the gingival tissue surrounding the second molars.

    • Homogenize the tissue and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qRT-PCR:

    • Perform real-time PCR using a SYBR Green master mix and specific primers for the target genes (TNF-α, RAGE, periostin, fibronectin, type I collagen) and a housekeeping gene (e.g., GAPDH).

    • Suggested cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion

This compound demonstrates significant therapeutic potential in the context of periodontal disease by targeting the fundamental pathological process of AGE accumulation. The provided application notes and protocols offer a comprehensive guide for researchers to investigate the efficacy and mechanisms of PTB in both in vitro and in vivo models. These studies will be crucial in furthering our understanding of AGE-mediated pathology in periodontal disease and in the development of novel therapeutic strategies.

References

Application Notes and Protocols for N-Phenacylthiazolium Bromide in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenacylthiazolium bromide (NPTB) is a thiazolium compound recognized for its role as an advanced glycation end-product (AGE) cross-link breaker.[1][2] AGEs are implicated in the pathogenesis of various diseases, particularly diabetic complications, by forming cross-links between proteins, which leads to tissue damage.[3] NPTB has been shown to cleave these pre-formed AGEs, making it a valuable tool in preclinical research for studying the effects of AGEs and developing potential therapeutic interventions.[1][2][4]

These application notes provide a comprehensive overview of the dosing and administration of NPTB in animal studies, with a focus on rodent models of diabetic complications. Detailed protocols for drug preparation, administration, and the induction of experimental diabetes are provided to assist researchers in designing and executing their studies.

Data Presentation: Dosing and Administration of this compound

The following tables summarize the quantitative data on NPTB dosing and administration from key animal studies.

Table 1: this compound Dosing in Rodent Models

Animal ModelStrainDoseAdministration RouteFrequencyDurationReference Study
Rat (Diabetic)Sprague-Dawley10 mg/kgIntraperitoneal (IP)Daily3 weeksCooper, M. E., et al. (2000)[4]
Rat (Diabetic)Sprague-Dawley10 mg/kgIntraperitoneal (IP)Daily3 weeks (after 3 weeks of diabetes)Cooper, M. E., et al. (2000)[4]
Mouse (Diabetic)C57BL/610 µg/g (10 mg/kg)Subcutaneous (SC)Daily12 weeks[Reference not explicitly found in search, but dose is cited]
Rat (Periodontitis)Not SpecifiedSystemic administrationNot SpecifiedNot SpecifiedInduction, progression, and recovery phasesChang, P. C., et al. (2014)[5]

Note: It is crucial for researchers to conduct their own dose-finding and toxicity studies for their specific animal model and experimental conditions. No definitive LD50 data for this compound in common animal models was identified in the literature search.

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

This protocol outlines the preparation of NPTB solution for parenteral administration in rodents.

Materials:

  • This compound (NPTB) powder

  • Sterile 0.9% saline solution for injection

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Analytical balance

  • Vortex mixer

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Calculate the required amount of NPTB: Based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals, calculate the total mass of NPTB needed.

  • Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the calculated amount of NPTB powder using an analytical balance.

  • Dissolution: Transfer the weighed NPTB powder to a sterile vial. Add a calculated volume of sterile 0.9% saline to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of NPTB in 10 mL of sterile saline.

  • Mixing: Vortex the solution until the NPTB is completely dissolved.

  • Sterile Filtration: Draw the NPTB solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step is critical to ensure the sterility of the injectable solution.

  • Storage: Store the sterile NPTB solution at an appropriate temperature as recommended by the manufacturer, protected from light. If no specific storage information is available, it is advisable to prepare the solution fresh before each use.

Protocol 2: Administration of this compound

The following are standard procedures for intraperitoneal and subcutaneous injections in rats and mice.

2.1 Intraperitoneal (IP) Injection

Materials:

  • Prepared sterile NPTB solution

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (23-25 gauge for rats, 25-27 gauge for mice)[6]

  • 70% ethanol

  • Gauze pads

Procedure (Mouse):

  • Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The hindquarters can be secured by holding the tail.

  • Positioning: Tilt the mouse's head downwards at a slight angle to cause the abdominal organs to shift cranially.[7]

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.[6]

  • Injection: Insert the needle, bevel up, at a 10-20 degree angle into the abdominal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (if blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a new needle). Inject the NPTB solution slowly.

  • Withdrawal: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

Procedure (Rat):

  • Restraint: A two-person technique is often preferred for rats. One person restrains the rat by holding it securely against their body, while the other performs the injection. Alternatively, a one-person restraint can be used by wrapping the rat in a towel.[6][7]

  • Positioning: Position the rat on its back with its head tilted slightly down.[7]

  • Injection Site: The injection is given in the lower abdominal quadrant, off the midline.[6]

  • Injection: Similar to the mouse, insert the needle at a shallow angle, aspirate, and then inject the solution.

  • Withdrawal: Withdraw the needle and monitor the rat for any adverse reactions.

2.2 Subcutaneous (SC) Injection

Materials:

  • Prepared sterile NPTB solution

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[8]

Procedure (Mouse and Rat):

  • Restraint: Restrain the animal securely.

  • Injection Site: The most common site for SC injections is the loose skin over the back, between the shoulder blades (scruff).

  • Tenting the Skin: Gently lift the skin to form a "tent."[8]

  • Injection: Insert the needle into the base of the skin tent, parallel to the body. Aspirate to check for blood, and if none is present, inject the solution. A small bleb will form under the skin.

  • Withdrawal: Withdraw the needle and gently massage the area to help disperse the solution. Return the animal to its cage and monitor.

Protocol 3: Induction of Diabetes Mellitus with Streptozotocin (STZ)

This protocol describes the induction of Type 1 diabetes in rodents using STZ, a common model for studying diabetic complications.

Materials:

  • Streptozotocin (STZ)

  • Sterile 0.1 M citrate (B86180) buffer (pH 4.5)

  • Sterile syringes and needles

  • Glucose meter and test strips

  • 5% or 10% sucrose (B13894) solution

Procedure:

  • Fasting: Fast the animals for 4-6 hours before STZ injection.[9]

  • Preparation of STZ Solution: STZ is unstable in solution and must be prepared immediately before use. Protect the solution from light.[9]

    • Prepare sterile 0.1 M citrate buffer (pH 4.5).

    • Weigh the required amount of STZ and dissolve it in the cold citrate buffer to the desired concentration.

  • STZ Administration:

    • For Rats (Single High Dose): A single intraperitoneal injection of 40-65 mg/kg STZ is commonly used.[9][10]

    • For Mice (Multiple Low Doses): This model more closely mimics the pathogenesis of Type 1 diabetes. Administer intraperitoneal injections of 40-50 mg/kg STZ daily for 5 consecutive days.[10]

  • Post-Injection Care: STZ can cause initial hypoglycemia. To prevent this, replace the drinking water with a 5% or 10% sucrose solution for 24-48 hours after the final STZ injection.[9][10]

  • Confirmation of Diabetes:

    • Measure blood glucose levels 48-72 hours after the final STZ injection from the tail vein.

    • Animals are generally considered diabetic if their non-fasting blood glucose levels are consistently above 250-300 mg/dL.[10]

  • Monitoring: Monitor the animals regularly for signs of hyperglycemia (e.g., increased water intake and urination) and overall health.

Mandatory Visualizations

Signaling Pathway of this compound

The primary mechanism of action of NPTB is the breaking of established Advanced Glycation End-product (AGE) cross-links. The accumulation of AGEs and their interaction with the Receptor for Advanced Glycation End-products (RAGE) triggers a cascade of intracellular signaling pathways that contribute to diabetic complications. NPTB is thought to mitigate these downstream effects by reducing the overall AGE load.

AGE_RAGE_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling AGEs AGEs Broken_AGEs Broken AGEs RAGE RAGE AGEs->RAGE Binds NPTB N-Phenacylthiazolium bromide (NPTB) NPTB->AGEs Breaks cross-links PKC PKC RAGE->PKC JAK_STAT JAK/STAT RAGE->JAK_STAT PI3K_Akt PI3K/Akt RAGE->PI3K_Akt MAPK MAPK RAGE->MAPK NF_kB NF-κB PKC->NF_kB JAK_STAT->NF_kB PI3K_Akt->NF_kB MAPK->NF_kB Cellular_Response Inflammation Oxidative Stress Apoptosis NF_kB->Cellular_Response Upregulates gene expression

Caption: AGE-RAGE signaling pathway and the inhibitory action of NPTB.

Experimental Workflow: NPTB Administration in a Diabetic Animal Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of NPTB in a streptozotocin-induced diabetic rodent model.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_diabetes_induction Diabetes Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Acclimatization Animal Acclimatization (e.g., 1 week) Baseline Baseline Measurements (Weight, Blood Glucose) Acclimatization->Baseline STZ_Injection Streptozotocin (STZ) Injection Baseline->STZ_Injection Sucrose Sucrose Water (24-48h) STZ_Injection->Sucrose Confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) Sucrose->Confirmation Grouping Random Animal Grouping Confirmation->Grouping Vehicle Vehicle Control Group (e.g., Saline) Grouping->Vehicle NPTB_Treatment NPTB Treatment Group Grouping->NPTB_Treatment Dosing Daily Dosing (e.g., IP or SC) NPTB_Treatment->Dosing Monitoring Regular Monitoring (Weight, Glucose, etc.) Dosing->Monitoring Sacrifice Euthanasia & Tissue Collection Monitoring->Sacrifice Analysis Biochemical Assays Histopathology Gene Expression Sacrifice->Analysis

References

Application Notes and Protocols for N-Phenacylthiazolium Bromide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenacylthiazolium bromide (PTB) is a synthetic thiazolium derivative recognized for its potent activity as a breaker of advanced glycation end-product (AGE) cross-links.[1][2] AGEs are complex and heterogeneous compounds formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[3] The accumulation of AGEs is a hallmark of aging and is accelerated in diabetes mellitus, contributing to the pathogenesis of various complications, including cardiovascular disease, nephropathy, and neurodegeneration.[3][4] PTB offers a valuable tool for researchers studying the roles of AGEs in these pathologies and for the development of therapeutic interventions aimed at mitigating their detrimental effects.

The primary mechanism of action of PTB involves the cleavage of α-dicarbonyl structures, which are key components of many AGE cross-links.[1][3] The thiazolium ring of PTB acts as a nucleophile, attacking the carbonyl groups within the AGE structure, which ultimately leads to the breaking of the cross-link.[1] These application notes provide detailed protocols for utilizing PTB in cell culture to investigate its effects on AGE-related cellular dysfunction.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in cell culture experiments.

ParameterCell LineConcentration RangeIncubation TimeObserved EffectReference
Cytotoxicity & Mitogenesis Human Periodontal Ligament Cells (hPDLCs)0.05 - 0.1 mM24 hoursReduced cytotoxicity and promoted mitogenesis[5][6]
In Vivo Efficacy Diabetic Rats10 mg/kg (intraperitoneally)3 - 6 weeksPrevention of vascular AGE accumulation[7]
In Vivo Efficacy Diabetic Mice10 µg/g (subcutaneously)12 weeksDecreased renal AGE accumulation[8]

Table 1: Effective Concentrations of this compound.

Experimental Protocols

Protocol 1: Preparation of AGE-Modified Bovine Serum Albumin (AGE-BSA) for Cell Culture

This protocol describes a rapid method for the preparation of AGE-BSA to be used as a coating for cell culture plates or for addition to cell culture media to mimic the effects of elevated AGEs in vitro.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • D-glucose

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile dialysis tubing (10 kDa MWCO)

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 50 mg/mL solution of BSA in sterile PBS.

  • Add D-glucose to the BSA solution to a final concentration of 0.5 M.

  • For a control (non-glycated BSA), prepare a separate BSA solution in PBS without glucose.

  • Incubate both solutions at 50°C for 4 days in a sterile, sealed container.

  • After incubation, extensively dialyze the solutions against sterile PBS at 4°C for 48 hours, with at least three changes of PBS, to remove unincorporated glucose.

  • Sterilize the final AGE-BSA and control BSA solutions by passing them through a 0.22 µm filter.

  • Determine the protein concentration of both solutions using a standard protein assay (e.g., BCA assay).

  • The formation of AGEs can be confirmed by measuring the characteristic fluorescence at an excitation of ~370 nm and an emission of ~440 nm.

Protocol 2: Cell Viability and Cytotoxicity Assay using MTT

This protocol details the assessment of the effect of PTB on the viability of cells cultured in the presence of AGEs.

Materials:

  • Cells of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Complete cell culture medium

  • AGE-BSA and control BSA (from Protocol 1)

  • This compound (PTB)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing either control BSA or AGE-BSA at a final concentration of 200 µg/mL.

  • Treat the cells with a range of PTB concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1 mM).

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • At the end of the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels in response to AGEs and PTB treatment.

Materials:

  • Cells of interest cultured on black, clear-bottom 96-well plates

  • AGE-BSA and control BSA

  • This compound (PTB)

  • DCFH-DA (5 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Hydrogen peroxide (H2O2) as a positive control

Procedure:

  • Seed cells and treat with AGE-BSA and PTB as described in Protocol 2.

  • At the end of the treatment period, remove the culture medium and wash the cells twice with warm HBSS.

  • Prepare a 10 µM working solution of DCFH-DA in HBSS or serum-free medium.

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with warm HBSS to remove excess probe.

  • Add 100 µL of HBSS to each well.

  • Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • For a positive control, treat a set of wells with a known concentration of H2O2 (e.g., 100 µM) for 30 minutes before measurement.

Protocol 4: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol details the detection of apoptosis in cells treated with AGEs and PTB using flow cytometry.

Materials:

  • Cells of interest cultured in 6-well plates

  • AGE-BSA and control BSA

  • This compound (PTB)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with AGE-BSA and PTB as described in Protocol 2 for the desired time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Protocol 5: Western Blot Analysis of NF-κB Activation

This protocol describes the assessment of NF-κB activation by measuring the phosphorylation of the p65 subunit.

Materials:

  • Cells of interest cultured in 6-well plates

  • AGE-BSA and control BSA

  • This compound (PTB)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

Procedure:

  • Seed cells and treat with AGE-BSA and PTB for a short duration (e.g., 30-60 minutes) as NF-κB activation is often transient.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.

  • The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using ECL reagents.

  • Strip the membrane and re-probe for total NF-κB p65 and β-actin as loading controls.

Visualizations

G cluster_0 AGE Formation and PTB Intervention Proteins_Lipids Proteins/Lipids AGEs AGEs Proteins_Lipids->AGEs Non-enzymatic glycation Sugars Sugars Sugars->AGEs Cleaved_AGEs Cleaved AGEs AGEs->Cleaved_AGEs Cross-link cleavage PTB N-Phenacylthiazolium bromide (PTB) PTB->Cleaved_AGEs

Caption: Mechanism of AGE formation and PTB action.

G cluster_1 Experimental Workflow: Assessing PTB Efficacy Start Seed Cells Treat_AGE Treat with AGE-BSA Start->Treat_AGE Treat_PTB Treat with PTB Treat_AGE->Treat_PTB Incubate Incubate (24-48h) Treat_PTB->Incubate Assays Perform Cellular Assays Incubate->Assays ROS ROS Measurement Assays->ROS Viability Cell Viability (MTT) Assays->Viability Apoptosis Apoptosis (Annexin V) Assays->Apoptosis Signaling Signaling (Western Blot) Assays->Signaling

Caption: General workflow for in vitro PTB studies.

G cluster_2 AGE-RAGE Signaling Pathway and PTB Inhibition AGEs AGEs RAGE RAGE Receptor AGEs->RAGE Binds ROS Increased ROS RAGE->ROS NFkB NF-κB Activation RAGE->NFkB PTB PTB PTB->AGEs Cleaves ROS->NFkB Inflammation Inflammation NFkB->Inflammation Apoptosis_node Apoptosis NFkB->Apoptosis_node Cell_Dysfunction Cellular Dysfunction Inflammation->Cell_Dysfunction Apoptosis_node->Cell_Dysfunction

Caption: PTB's role in the AGE-RAGE signaling cascade.

References

Troubleshooting & Optimization

Technical Support Center: N-Phenacylthiazolium Bromide (NPTB) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of N-Phenacylthiazolium bromide (NPTB) solutions in experimental settings.

Troubleshooting Guides

This section offers solutions to common problems encountered when working with NPTB solutions.

Problem 1: Inconsistent or lower-than-expected experimental results.

  • Potential Cause: Degradation of NPTB in solution. NPTB is known to be unstable in aqueous solutions, particularly at physiological pH.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare NPTB solutions immediately before use. Due to its short half-life, solutions should ideally be made fresh for each experiment.[1]

    • Control for pH: Be aware that high concentrations of NPTB (10-30 mM) can lead to the acidification of the incubation media.[1] This pH shift can, in itself, influence experimental outcomes. It is crucial to measure and, if necessary, adjust the pH of your final experimental solution.

    • Standardize Solution Preparation: Ensure a consistent and validated protocol for dissolving and diluting NPTB. Variations in solvent, temperature, and handling time can affect the concentration of the active compound.

    • Perform a Concentration Check: If inconsistent results persist, consider verifying the concentration of your NPTB stock solution using an analytical method like HPLC before proceeding with the experiment.

Problem 2: Observable changes in the NPTB solution, such as color change or precipitation.

  • Potential Cause: Degradation of NPTB and formation of insoluble degradation products.

  • Troubleshooting Steps:

    • Visual Inspection: Do not use any solution that appears cloudy, discolored, or contains particulate matter.

    • Solvent Selection: While NPTB is generally soluble in polar solvents, ensure the chosen solvent is appropriate for your experimental concentration and compatible with your assay.[2] For stock solutions, consider using a non-aqueous polar solvent like DMSO, and dilute into your aqueous experimental buffer immediately before use.

    • Storage Conditions: While solid NPTB is stable at ambient temperatures, solutions should be protected from light and stored at low temperatures if not for immediate use, although fresh preparation is always recommended.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the instability of NPTB in solution?

A1: The primary cause of NPTB instability in aqueous solutions is its susceptibility to hydrolysis. Under physiological conditions (pH 7.4 and 37°C), NPTB undergoes rapid hydrolysis, leading to the formation of cyclic hemithioacetal intermediates.[1] This process is a key factor in its short chemical half-life.

Q2: What is the half-life of NPTB in solution?

A2: At physiological pH (7.4) and a temperature of 37°C, NPTB has a chemical half-life of approximately 44 minutes.[1] This rapid degradation underscores the necessity of preparing solutions fresh for each experiment.

Q3: How does pH affect the stability of NPTB solutions?

A3: The reactivity and stability of NPTB are pH-dependent. Its nucleophilic activity, which is essential for its function as an AGE cross-link breaker, increases with higher pH.[1] However, this increased reactivity also competes with hydrolysis. While it is effective in the physiological pH range of 7.2 to 7.6, deviations from this can alter the balance between its desired activity and its degradation.[1]

Q4: What are the best practices for preparing and storing NPTB stock solutions?

A4: To maximize the utility of NPTB:

  • For immediate use: Prepare the solution directly in your experimental buffer.

  • For stock solutions:

    • Use a high-purity, anhydrous polar solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil.

    • When needed, thaw an aliquot quickly and dilute it into the final aqueous experimental medium immediately before application.

Q5: What are the known degradation products of NPTB?

A5: The primary known degradation products of NPTB in aqueous solution are two isomeric forms of 2,3-dihydro-4-formyl-2-hydroxy-2-phenyl-1,4-thiazine, which are cyclic hemithioacetals formed through hydrolysis.[1]

Data Presentation

Table 1: Stability of this compound in Aqueous Solution

ParameterValueConditionsReference
Chemical Half-life ~44 minutespH 7.4, 37°C[1]
Hydrolysis Rate Constant (2.6 ± 0.1) × 10⁻⁴ sec⁻¹pH 7.4, 37°C[1]
Primary Degradation Pathway HydrolysisAqueous solution[1]
Primary Degradation Products Isomeric cyclic hemithioacetalsAqueous solution[1]

Experimental Protocols

Protocol 1: General Procedure for Preparing NPTB Solutions for In Vitro Experiments

  • Weighing: Accurately weigh the required amount of solid this compound in a sterile microfuge tube.

  • Initial Dissolution (for stock solution): If preparing a concentrated stock, dissolve the weighed NPTB in a minimal amount of anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.

  • Dilution: Immediately before adding to your experimental setup, dilute the NPTB stock solution or the directly weighed solid to the final desired concentration in your pre-warmed (if applicable) experimental buffer.

  • pH Verification: For experiments sensitive to pH, especially at high NPTB concentrations, measure the pH of the final solution and adjust if necessary using dilute HCl or NaOH.

  • Immediate Use: Use the freshly prepared NPTB solution without delay.

Protocol 2: Forced Degradation Study to Evaluate NPTB Stability

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of NPTB under various stress conditions. An HPLC method is recommended for the analysis of NPTB and its degradation products.

  • Preparation of NPTB Solution: Prepare a stock solution of NPTB in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the NPTB solution with an equal volume of 0.1 N HCl.

    • Base Hydrolysis: Mix the NPTB solution with an equal volume of 0.1 N NaOH.

    • Oxidation: Mix the NPTB solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Incubate the NPTB solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose the NPTB solution to a light source providing both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, to stop the degradation process.

  • Analysis:

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact NPTB from its degradation products. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.

    • Monitor the decrease in the peak area of the intact NPTB and the appearance of new peaks corresponding to degradation products over time.

  • Data Interpretation: Calculate the percentage of NPTB remaining at each time point under each stress condition to determine its stability profile.

Visualizations

NPTB_Degradation_Pathway NPTB N-Phenacylthiazolium bromide Intermediate Hydrolysis Intermediate NPTB->Intermediate Hydrolysis (H₂O) Degradation_Product Cyclic Hemiacetals (Isomeric Mixture) Intermediate->Degradation_Product Intramolecular Cyclization

Caption: Hydrolytic degradation pathway of this compound.

Experimental_Workflow_for_Stability_Testing cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Solution Prepare NPTB Solution (Known Concentration) Acid Acid Hydrolysis Prep_Solution->Acid Base Base Hydrolysis Prep_Solution->Base Oxidation Oxidation Prep_Solution->Oxidation Thermal Thermal Stress Prep_Solution->Thermal Photo Photolytic Stress Prep_Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Calculate % Degradation HPLC->Data

Caption: Workflow for NPTB forced degradation stability testing.

References

Technical Support Center: N-Phenacylthiazolium Bromide (NPTB)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Phenacylthiazolium Bromide (NPTB). This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and application of NPTB in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful use of this advanced glycation end-product (AGE) cross-link breaker.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NPTB) and what is its primary application in research?

A1: this compound (PTB) is a chemical compound that functions as a cross-link breaker of advanced glycation end-products (AGEs).[1][2] AGEs are harmful compounds that form when proteins or lipids become glycated after exposure to sugars. They are implicated in the pathogenesis of various age-related diseases and diabetic complications. NPTB is primarily used in research to cleave these pre-formed AGE cross-links, making it a valuable tool for studying the roles of AGEs in disease and for developing potential therapeutic interventions.[1][2][3]

Q2: What is the mechanism of action of NPTB?

A2: NPTB acts by targeting and breaking the α-dicarbonyl structures within AGE cross-links. The thiazolium ring of NPTB is the active component that facilitates the cleavage of these cross-links, thereby reversing the protein modifications caused by glycation.[4]

Q3: What are the key safety precautions I should take when handling NPTB powder?

A3: this compound should be handled with care in a laboratory setting. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handling should be done in a well-ventilated area to avoid inhalation of the powder. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q4: How should I store this compound?

A4: Proper storage is crucial to maintain the stability and efficacy of NPTB. The solid powder should be stored in a cool, dry place, protected from light. Some suppliers recommend storage at -20°C for long-term stability.[5]

Q5: How do I prepare a stock solution of NPTB and how should it be stored?

A5: NPTB is generally soluble in polar solvents.[6] For experimental use, stock solutions can be prepared in solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Due to its limited stability in aqueous solutions, it is advisable to prepare fresh solutions before each experiment. If a stock solution needs to be stored, it should be aliquoted and kept at -20°C or below and protected from light to minimize degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of NPTB in my experiment. Degradation of NPTB: NPTB is unstable in aqueous solutions at physiological pH (around 7.4), with a reported half-life of approximately 44 minutes at 37°C.[7] If the solution was prepared too far in advance or stored improperly, it may have lost its activity.Prepare fresh NPTB solutions immediately before each experiment. If using a stock solution, ensure it has been stored properly at low temperature and protected from light. Minimize the time the compound is in an aqueous buffer before being added to the experimental system.
Incorrect concentration: The effective concentration of NPTB can vary depending on the experimental system.Consult the literature for effective concentrations in similar assays. It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific model. In some in vitro studies, concentrations in the range of 0.05 to 0.1 mM have been shown to be effective.[8]
Inappropriate solvent: The solvent used to dissolve NPTB might interfere with the experimental system.Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low and does not affect cell viability or other experimental parameters. Always include a vehicle control (solvent only) in your experimental design.
Inconsistent results between experiments. Variability in NPTB solution preparation: Inconsistent weighing or dissolution can lead to variations in the actual concentration of NPTB used.Use a calibrated analytical balance for accurate weighing. Ensure the compound is fully dissolved before use. Prepare a larger batch of stock solution, aliquot, and store appropriately to reduce variability between experiments.
Light sensitivity: NPTB may be sensitive to light, leading to degradation.Protect NPTB powder and solutions from light by using amber vials or by wrapping containers in aluminum foil.
Precipitation of NPTB in the culture medium. Low solubility in the final medium: While soluble in some polar organic solvents, NPTB may have limited solubility in aqueous culture media, especially at high concentrations.First, dissolve NPTB in a small volume of a suitable solvent like DMSO before diluting it into the aqueous medium. Ensure the final solvent concentration is not toxic to your cells. Gentle warming and vortexing may aid dissolution, but be mindful of the compound's stability.
Unexpected cytotoxicity observed. High concentration of NPTB or solvent: At high concentrations, NPTB or the solvent used to dissolve it may be toxic to cells.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of NPTB and the solvent in your specific cell type. Start with lower concentrations and titrate up.

Technical Data

Solubility and Stability of this compound
Parameter Solvent/Condition Value Notes
Appearance SolidCrystalline solid[6]
Solubility GeneralSoluble in polar solvents[6]
WaterData not readily available in mg/mL or Molarity.Empirical testing is recommended for specific concentrations.
DMSOData not readily available in mg/mL or Molarity.Commonly used as a solvent for stock solutions.
EthanolReported to yield higher purity during synthesis compared to acetonitrile.[4]A suitable solvent for stock solutions.
Stability Aqueous Solution (pH 7.4, 37°C)Half-life of approximately 44 minutes[7] Undergoes rapid hydrolysis.[7]

Experimental Protocols

In Vitro AGE-BSA Glycation Inhibition Assay

This protocol provides a method to assess the ability of NPTB to inhibit the formation of advanced glycation end-products (AGEs) in a bovine serum albumin (BSA) model.

Materials:

  • Bovine Serum Albumin (BSA)

  • D-glucose

  • This compound (NPTB)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium azide (B81097) (NaN3)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 20 mg/mL BSA solution in 0.2 M PBS (pH 7.4).

    • Prepare an 800 mM D-glucose solution in 0.2 M PBS (pH 7.4).

    • Prepare a stock solution of NPTB in DMSO at a high concentration (e.g., 100 mM).

    • Prepare a 0.2% sodium azide solution in PBS as a preservative.

  • Assay Setup:

    • In a series of microcentrifuge tubes, set up the following reaction mixtures:

      • Control (BSA + Glucose): 250 µL of 20 mg/mL BSA, 250 µL of 800 mM glucose.

      • NPTB Treatment: 250 µL of 20 mg/mL BSA, 250 µL of 800 mM glucose, and the desired volume of NPTB stock solution to achieve the final test concentrations (e.g., 0.1, 1, 10 mM). Adjust the final volume with PBS if necessary.

      • Blank (BSA only): 250 µL of 20 mg/mL BSA and 250 µL of PBS.

      • Vehicle Control: 250 µL of 20 mg/mL BSA, 250 µL of 800 mM glucose, and a volume of DMSO equivalent to the highest concentration of NPTB used.

    • Add sodium azide to all tubes to a final concentration of 0.02% to prevent microbial growth.

    • Ensure the final volume in all tubes is the same.

  • Incubation:

    • Incubate all tubes in the dark at 37°C for 1-4 weeks. The incubation time can be optimized based on the desired level of glycation.

  • Measurement of AGE Formation:

    • After incubation, dilute the samples with PBS.

    • Transfer 200 µL of each diluted sample to a 96-well black microplate.

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank (BSA only) from all readings.

    • Calculate the percentage of inhibition of AGE formation by NPTB using the following formula:

    • Plot a dose-response curve to determine the IC50 value of NPTB.

Visualizations

AGE-RAGE Signaling Pathway

AGE_RAGE_Signaling AGEs Advanced Glycation End-products (AGEs) RAGE Receptor for AGEs (RAGE) AGEs->RAGE Binds DIAPH1 Diaphanous Homolog 1 (mDia1) RAGE->DIAPH1 Activates NADPH_Oxidase NADPH Oxidase DIAPH1->NADPH_Oxidase Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces NF_kB NF-κB ROS->NF_kB Activates MAPK MAP Kinases (ERK, JNK, p38) ROS->MAPK Activates Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Inflammation Upregulates MAPK->Inflammation Upregulates Cellular_Stress Cellular Stress & Apoptosis MAPK->Cellular_Stress Induces NPTB N-Phenacylthiazolium bromide (NPTB) NPTB->AGEs

Caption: AGE-RAGE signaling pathway and the inhibitory action of NPTB.

Experimental Workflow for In Vitro Screening of NPTB

experimental_workflow start Start: Receive NPTB storage Store NPTB Powder (Cool, dry, dark, -20°C) start->storage prep_stock Prepare Fresh NPTB Stock Solution (e.g., in DMSO) storage->prep_stock assay_setup Set up In Vitro Glycation Assay (BSA + Glucose ± NPTB) prep_stock->assay_setup incubation Incubate at 37°C (1-4 weeks, protected from light) assay_setup->incubation measurement Measure AGE Formation (Fluorescence at Ex/Em 370/440 nm) incubation->measurement analysis Data Analysis: Calculate % Inhibition and IC50 measurement->analysis troubleshoot Troubleshooting: (e.g., Check for degradation, optimize concentration) measurement->troubleshoot Inconsistent/ Unexpected Results end End: Report Results analysis->end troubleshoot->prep_stock Re-evaluate Solution Prep troubleshoot->assay_setup Optimize Assay Conditions

Caption: Workflow for in vitro screening of NPTB's AGE-breaking activity.

References

Technical Support Center: N-Phenacylthiazolium Bromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Phenacylthiazolium bromide (PTB).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The primary method for synthesizing this compound is the quaternization of a thiazole (B1198619) derivative with a phenacyl halide, most commonly phenacyl bromide.[1] This reaction involves the nitrogen atom of the thiazole ring acting as a nucleophile and attacking the electrophilic carbon of the phenacyl halide.[1] This forms a new carbon-nitrogen bond, resulting in the positively charged thiazolium cation with the bromide as the counter-ion.[1]

Q2: What are the necessary starting materials and reagents?

The essential starting materials are a thiazole and a phenacyl halide (e.g., phenacyl bromide). The reaction is typically conducted in a suitable organic solvent.

Q3: Which solvents are recommended for this synthesis?

Commonly used solvents include ethanol (B145695) and acetonitrile. Some studies report that using ethanol as a solvent can lead to higher purity of the final product compared to acetonitrile.[1]

Q4: What are the optimal reaction conditions?

Optimizing reaction conditions is key to a successful synthesis. Key variables include:

  • Stoichiometry: Using a slight excess of phenacyl bromide (approximately 1.2 equivalents) can help ensure the complete consumption of the thiazole.[1]

  • Temperature: The reaction is often performed under reflux.

  • Reaction Time: Prolonged reflux times of over eight hours may increase the yield. However, this also increases the risk of product decomposition.[1]

Q5: How is this compound purified after synthesis?

The most common method for purification is recrystallization. A solvent mixture such as ethanol and ethyl acetate (B1210297) is typically effective for this purpose.[1]

Q6: What is the expected yield of the synthesis?

Yields can vary significantly based on the specific reaction conditions. A solid-state synthesis approach, where thiazole and phenacyl bromide are ground together in a ball mill, has been reported to achieve a 70% yield without requiring a solvent.[1] Optimization of solvent, temperature, and reaction time is crucial for maximizing yield.[1]

Q7: How should the final product be stored?

This compound should be stored at ambient temperatures. It is important to protect it from moisture due to its susceptibility to hydrolysis.[2]

Troubleshooting Guide

Q1: My reaction yield is extremely low. What are the potential causes and solutions?

Low yields can stem from several factors. Refer to the troubleshooting workflow below (Figure 2) and consider the following:

  • Poor Quality of Reagents: Ensure the thiazole and phenacyl bromide are of high purity. Impurities in starting materials can lead to side reactions.

  • Inappropriate Solvent: The choice of solvent is critical. If using acetonitrile, consider switching to ethanol, which may improve purity and yield.[1]

  • Suboptimal Reaction Time and Temperature: If the reaction time is too short, the reaction may be incomplete. Conversely, excessively long reflux times can cause the product to decompose.[1] Experiment with varying reflux times to find the optimal duration for your specific setup.

  • Presence of Water: The reaction is sensitive to moisture, which can lead to hydrolysis of the product.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q2: My TLC plate shows multiple spots, indicating impurities. What are these byproducts and how can I minimize them?

The presence of multiple spots on a TLC plate suggests the formation of side products or the presence of unreacted starting materials.

  • Unreacted Starting Materials: A common reason for impurities is an incomplete reaction. You can try using a slight excess of phenacyl bromide (around 1.2 equivalents) to drive the reaction to completion.[1]

  • Side Reactions: The phenacyl moiety's α-carbon has notable reactivity, which could potentially lead to side reactions.[1] Optimizing reaction conditions, such as lowering the temperature or shortening the reaction time, might help minimize the formation of these byproducts.

  • Decomposition: The product can decompose with prolonged heating.[1] Minimizing the time the reaction is held at high temperatures can be beneficial.

Q3: I'm having difficulty crystallizing the final product. What steps can I take?

Difficulty in crystallization often points to the presence of impurities.

  • Additional Purification: Before attempting recrystallization, consider washing the crude product to remove soluble impurities. A mixture of water and petroleum ether has been used to wash crude phenacyl bromide, which may be applicable here.[3]

  • Solvent System for Recrystallization: A mixture of ethanol and ethyl acetate is commonly used for recrystallization.[1] Experiment with different solvent ratios to find the optimal conditions for crystal formation. Seeding the solution with a small crystal of the pure product can also induce crystallization.

  • Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of larger, purer crystals.

Q4: The purified product has a brownish-yellow color. How can I decolorize it?

A colored product indicates the presence of impurities.

  • Activated Carbon: During the purification process, you can treat the solution with activated carbon to adsorb colored impurities before filtration and recrystallization.

  • Washing: As mentioned for phenacyl bromide synthesis, washing the crystals with a mixture of water and petroleum ether can help remove color.[3]

Q5: The product seems to be decomposing during the reaction or work-up. How can this be prevented?

This compound can be unstable, especially at elevated temperatures and in the presence of water.[1][2]

  • Control Reaction Time: Avoid unnecessarily long reflux times to minimize thermal decomposition.[1]

  • Anhydrous Conditions: Ensure all equipment is dry and use anhydrous solvents to prevent hydrolysis.[2]

  • pH Control: The stability of thiazolium salts can be pH-dependent. Maintaining a neutral or slightly acidic pH during work-up may help prevent decomposition.

Quantitative Data Summary

ParameterSolventConditionValue/ResultReference
Yield None (Solid-state)Ball mill grinding70%[1]
Purity Ethanol-Higher purity reported[1]
Purity Acetonitrile-Lower purity reported[1]
Hydrolysis Rate Constant -Physiological conditions(2.6 ± 0.1) × 10⁻⁴ sec⁻¹[2]

Detailed Experimental Protocol

This protocol is a general guideline based on established synthesis methods for this compound.[1][2] Researchers should adapt it to their specific laboratory conditions.

Materials:

  • Thiazole

  • Phenacyl bromide

  • Anhydrous ethanol

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiazole (1 equivalent) in anhydrous ethanol.

  • Addition of Phenacyl Bromide: To the stirred solution, add phenacyl bromide (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol or ethyl acetate.

  • Recrystallization: Purify the crude product by recrystallizing from a mixture of ethanol and ethyl acetate. Dissolve the solid in a minimal amount of hot ethanol and then add ethyl acetate until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum.

Visual Guides

Figure 1. General Workflow for this compound Synthesis reagents 1. Reagents (Thiazole, Phenacyl Bromide) dissolution 2. Dissolution in Anhydrous Solvent (e.g., Ethanol) reagents->dissolution reaction 3. Reaction (Reflux, 8-12h) dissolution->reaction cooling 4. Cooling & Precipitation reaction->cooling filtration 5. Filtration & Washing cooling->filtration recrystallization 6. Recrystallization (Ethanol/Ethyl Acetate) filtration->recrystallization drying 7. Drying under Vacuum recrystallization->drying product Pure N-Phenacylthiazolium Bromide drying->product

Caption: Figure 1. General Workflow for this compound Synthesis

Figure 2. Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_moisture Investigate for Moisture Contamination start->check_moisture impure_reagents Solution: Purify Reagents or Use New Batch check_reagents->impure_reagents Impure? suboptimal_time Issue: Suboptimal Time/Temperature? check_conditions->suboptimal_time wrong_solvent Issue: Inappropriate Solvent? check_conditions->wrong_solvent wet_glassware Issue: Wet Glassware/ Non-Anhydrous Solvents? check_moisture->wet_glassware optimize_time Solution: Optimize Reflux Time and Temperature suboptimal_time->optimize_time change_solvent Solution: Switch to Ethanol wrong_solvent->change_solvent dry_system Solution: Use Oven-Dried Glassware and Anhydrous Solvents wet_glassware->dry_system

Caption: Figure 2. Troubleshooting Decision Tree for Low Yield

Figure 3. Potential Side Reaction: Hydrolysis of this compound ptb This compound C₁₁H₁₀BrNOS hydrolysis_product Hydrolysis Products ptb->hydrolysis_product Nucleophilic attack by water water Water H₂O water->hydrolysis_product

Caption: Figure 3. Potential Side Reaction: Hydrolysis of this compound

References

Technical Support Center: Optimizing N-Phenacylthiazolium Bromide (PTB) for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of N-Phenacylthiazolium bromide (PTB) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PTB) and what is its primary mechanism of action?

A1: this compound (PTB) is a synthetic thiazolium salt that functions as a breaker of advanced glycation end-product (AGE) cross-links.[1][2][3][4][5] Its primary mechanism of action involves the cleavage of α,β-dicarbonyl structures within pre-formed AGEs, which are implicated in various pathologies, including diabetic complications and aging.[1]

Q2: What is a typical working concentration range for PTB in in vitro experiments?

A2: The optimal concentration of PTB is cell-line dependent and should be determined empirically. However, published studies provide a starting point. For example, in human periodontal ligament cells, concentrations between 0.05 to 0.1 mM have been shown to promote mitogenesis and reduce cytotoxicity.[3] It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions.

Q3: How should I prepare a stock solution of PTB?

A3: PTB is generally soluble in polar solvents. For cell culture experiments, it is common to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO).

  • Preparation: Dissolve the PTB powder in high-quality, sterile DMSO to a desired stock concentration (e.g., 10 mM or 100 mM). Ensure complete dissolution by gentle vortexing.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

  • Usage: When preparing your working solution, dilute the DMSO stock directly into your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: How stable is PTB in cell culture medium?

A4: PTB is known to have limited stability under physiological conditions.[1] Therefore, it is recommended to prepare fresh dilutions of PTB from your frozen stock for each experiment. For long-term experiments, daily replacement of the PTB-containing medium may be necessary to maintain its effective concentration.

Troubleshooting Guides

Issue 1: Unexpected or High Cytotoxicity
Possible Cause Troubleshooting Steps
Solvent Toxicity Ensure the final DMSO concentration is below the tolerance level for your cell line (typically <0.5%). Always include a vehicle control with the same DMSO concentration as your highest PTB dose.
Compound Instability PTB can degrade over time, potentially forming toxic byproducts. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Contamination Microbial (bacterial, fungal, mycoplasma) contamination can induce cell death. Visually inspect cultures and perform regular mycoplasma testing.
High Cell Seeding Density Overcrowding of cells can lead to nutrient depletion and accumulation of toxic waste products. Optimize your cell seeding density before starting the experiment.
Incorrect Concentration Double-check all calculations for stock solution and working solution dilutions.
Issue 2: Inconsistent or Poorly Reproducible Results
Possible Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
PTB Degradation Due to its instability, variations in the age of the prepared working solution can lead to inconsistent results. Prepare fresh working solutions immediately before each experiment.
Edge Effects Evaporation from the outer wells of a microplate can concentrate solutes and affect cell health. Avoid using the outermost wells for critical samples; instead, fill them with sterile PBS or media to maintain humidity.
Issue 3: Assay Interference
Possible Cause Troubleshooting Steps
Direct Reaction with Assay Reagents Some compounds can directly reduce tetrazolium salts (e.g., MTT, XTT) or interfere with fluorescent dyes, leading to false-positive or false-negative results. Run a "no-cell" control with your highest concentration of PTB in media to check for direct assay interference.
Autofluorescence If using a fluorescence-based assay, the compound itself may be autofluorescent at the excitation/emission wavelengths used. Measure the fluorescence of the compound in media alone.
Alteration of Cellular Metabolism PTB might alter the metabolic activity of the cells without affecting their viability, which can skew results of metabolic assays like MTT. Consider using a complementary assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release assay).

Data Presentation

Table 1: Example Template for IC50 Values of this compound in Various Cell Lines

Researchers should populate this table with their own experimental data.

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
e.g., A549Lung Carcinoma48Enter your value
e.g., MCF-7Breast Adenocarcinoma48Enter your value
e.g., THP-1Monocytic Leukemia24Enter your value
e.g., HUVECUmbilical Vein Endothelial48Enter your value

Table 2: Example Template for Dose-Dependent Effect of this compound on Cytokine Release from Macrophages

Researchers should populate this table with their own experimental data.

PTB Concentration (µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
0 (Vehicle Control)Enter your valueEnter your value
1Enter your valueEnter your value
10Enter your valueEnter your value
50Enter your valueEnter your value
100Enter your valueEnter your value

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

Materials:

  • This compound (PTB)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of PTB in complete medium. A common starting range is from 100 µM down to 0.01 µM. Include a "vehicle control" group treated with the same concentration of DMSO as the highest PTB concentration.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing the Effect of PTB on AGE-Induced Cytokine Release in Macrophages

Materials:

  • Macrophage cell line (e.g., THP-1 or primary macrophages)

  • PMA (for THP-1 differentiation)

  • Advanced Glycation End-products (AGEs) - commercially available or prepared in-house

  • This compound (PTB)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Macrophage Differentiation (for THP-1): Seed THP-1 monocytes and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Cell Treatment: Replace the medium with fresh medium containing a specific concentration of AGEs (to induce inflammation) with or without various concentrations of PTB. Include appropriate controls: untreated cells, cells treated with AGEs only, and cells treated with PTB only.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for cytokine production and release.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatants.

  • ELISA: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of TNF-α and IL-6 in each sample based on the standard curve. Analyze the dose-dependent effect of PTB on AGE-induced cytokine release.

Mandatory Visualizations

AGE_RAGE_Signaling_Pathway AGEs Advanced Glycation End-products (AGEs) RAGE RAGE Receptor AGEs->RAGE Binds PTB N-Phenacylthiazolium bromide (PTB) PTB->AGEs Cleaves Cross-links ROS Reactive Oxygen Species (ROS) RAGE->ROS Activates IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB_p65 NF-κB (p65/p50) NFkB_p65_active Active NF-κB (p65/p50) IkB->NFkB_p65 Inhibits NFkB_p65_nucleus NF-κB (p65/p50) NFkB_p65_active->NFkB_p65_nucleus Translocates DNA DNA NFkB_p65_nucleus->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription

Caption: AGE-RAGE signaling pathway and the inhibitory action of PTB.

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere prepare_ptb Prepare Serial Dilutions of PTB adhere->prepare_ptb add_ptb Add PTB Dilutions to Cells adhere->add_ptb prepare_ptb->add_ptb incubate Incubate for 24/48/72 hours add_ptb->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability and Determine IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for determining the IC50 of PTB.

Troubleshooting_Logic start Unexpected Cytotoxicity Observed check_vehicle Is Vehicle Control Showing Toxicity? start->check_vehicle check_contamination Is there Evidence of Contamination? check_vehicle->check_contamination No solvent_issue Reduce Solvent Conc. or Change Solvent check_vehicle->solvent_issue Yes check_concentration Are PTB Concentrations Accurate? check_contamination->check_concentration No contamination_issue Discard Cultures, Sterilize Equipment check_contamination->contamination_issue Yes check_assay_interference Does PTB Interfere with the Assay? check_concentration->check_assay_interference No concentration_issue Recalculate and Prepare Fresh Dilutions check_concentration->concentration_issue Yes optimize_conditions Optimize Experimental Conditions check_assay_interference->optimize_conditions No interference_issue Use a Different Viability Assay check_assay_interference->interference_issue Yes optimization_needed Adjust Seeding Density, Incubation Time, etc. optimize_conditions->optimization_needed

Caption: Logical workflow for troubleshooting unexpected cytotoxicity.

References

Troubleshooting inconsistent results in NPTB experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Novel Protein Target Binding (NPTB) assay.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the NPTB assay?

The NPTB assay is a fluorescence-based in vitro assay designed to quantify the interaction between a novel compound and its purified protein target. The assay typically involves a fluorescently labeled tracer that binds to the target protein. A test compound that also binds to the target will displace the tracer, leading to a decrease in the fluorescence signal. The magnitude of this decrease is proportional to the binding affinity of the test compound.

Q2: What are the critical reagents and their roles in the NPTB assay?

ReagentRoleCommon Quality Control Checks
Target Protein The protein of interest whose binding to the compound is being studied.Purity (>95% via SDS-PAGE), activity confirmation, concentration verification (e.g., Bradford or BCA assay).
Fluorescent Tracer A molecule with a known affinity for the target protein, labeled with a fluorophore.Purity analysis (HPLC), concentration verification (spectrophotometry), and consistent fluorescence emission.
Test Compound The molecule being investigated for its binding affinity to the target protein.Purity (LC-MS), known concentration of stock solution (e.g., DMSO).
Assay Buffer Maintains optimal pH, ionic strength, and protein stability.Correct pH, absence of interfering substances (e.g., autofluorescent compounds).

Q3: What constitutes a standard NPTB assay plate layout?

A standard 96-well or 384-well plate layout for an NPTB assay should include the following controls:

  • Total Binding Wells: Contain the target protein and the fluorescent tracer to establish the maximum signal.

  • Nonspecific Binding (NSB) Wells: Contain the tracer and an excess of a known, high-affinity unlabeled ligand to determine the background signal from sources other than specific binding.

  • Test Compound Wells: Contain the target protein, tracer, and a dilution series of the test compound.

  • Buffer Blank Wells: Contain only the assay buffer to check for background fluorescence.

Troubleshooting Inconsistent NPTB Results

This section addresses common issues encountered during NPTB experiments, providing potential causes and solutions.

Issue 1: High Background Signal or High Nonspecific Binding (NSB)

Question: My negative control and nonspecific binding wells show an unusually high fluorescence signal, reducing the assay window. What could be the cause?

Answer: A high background signal can obscure the specific binding signal and reduce the dynamic range of the assay. The potential causes and troubleshooting steps are outlined below.

Potential CauseRecommended Solution
Autofluorescent Compounds Check the fluorescence of the test compound and buffer components alone at the assay wavelengths. If the compound is fluorescent, consider a different assay format (e.g., label-free).
Tracer Sticking to a Plate Use non-binding surface (NBS) plates. Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer can also help.
Impure Target Protein Run an SDS-PAGE and Coomassie stain to verify the purity of the target protein. Re-purify the protein if necessary.
Tracer Concentration Too High Titrate the tracer to find the optimal concentration that gives a robust signal without excessive background.

A logical workflow for troubleshooting high background is as follows:

high_background_troubleshooting start High Background Signal Detected check_autofluorescence Are assay components autofluorescent? start->check_autofluorescence check_plate_binding Is the tracer binding to the plate? check_autofluorescence->check_plate_binding No solution_autofluorescence Identify and replace fluorescent component or change assay format. check_autofluorescence->solution_autofluorescence Yes check_protein_purity Is the target protein pure? check_plate_binding->check_protein_purity No solution_plate_binding Use non-binding surface plates and/or add detergent to buffer. check_plate_binding->solution_plate_binding Yes check_tracer_conc Is tracer concentration optimal? check_protein_purity->check_tracer_conc No solution_protein_purity Re-purify the target protein. check_protein_purity->solution_protein_purity Yes solution_tracer_conc Re-titrate the tracer to determine optimal concentration. check_tracer_conc->solution_tracer_conc Yes end Assay Window Optimized check_tracer_conc->end No solution_autofluorescence->end solution_plate_binding->end solution_protein_purity->end solution_tracer_conc->end

Caption: Troubleshooting workflow for high background signal.

Issue 2: Low Signal-to-Background Ratio

Question: The difference between my total binding and nonspecific binding is very small, leading to a poor Z-factor. How can I improve my assay window?

Answer: A low signal-to-background ratio indicates that the specific binding signal is weak. This can be due to several factors related to the protein's activity or the assay conditions.

Potential CauseRecommended Solution
Inactive Target Protein Confirm the activity of the protein using an alternative method if possible. Ensure proper storage conditions (-80°C in small aliquots) to avoid freeze-thaw cycles.
Suboptimal Assay Buffer Perform buffer optimization experiments by varying pH, salt concentration, and including additives like glycerol (B35011) or DTT if the protein requires them for stability.
Incorrect Incubation Time Run a time-course experiment to determine when the binding equilibrium is reached. Incubation may be too short or too long.
Tracer and Protein Concentrations Co-titrate both the target protein and the tracer to find concentrations that yield the best assay window.
Issue 3: Inconsistent Results Between Replicates

Question: I am observing high variability between my technical replicates for the same compound concentration. What could be causing this?

Answer: High variability often points to technical errors in assay execution.

Potential CauseRecommended Solution
Pipetting Inaccuracy Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Automate liquid handling if possible for high-throughput screens.
Poor Mixing Mix the plate gently after adding all reagents. Avoid introducing bubbles. A short centrifugation step can bring all reactants to the bottom of the wells.
Edge Effects Inconsistent evaporation from wells on the plate edge can concentrate reagents. Avoid using the outer wells or fill them with buffer/media to create a humidity barrier.
Compound Precipitation Visually inspect the wells for any precipitate. Check the solubility of the compound in the assay buffer. The concentration of the organic solvent (e.g., DMSO) should typically be kept below 1%.

NPTB Experimental Protocol

This protocol provides a general framework for performing the NPTB assay in a 384-well plate format.

1. Reagent Preparation: a. Prepare Assay Buffer and store it at 4°C. b. Prepare a 2X working solution of the Target Protein in Assay Buffer. c. Prepare a 4X working solution of the Fluorescent Tracer in Assay Buffer. d. Prepare a 4X serial dilution of the Test Compound in Assay Buffer containing a constant percentage of DMSO.

2. Assay Procedure: a. Add 10 µL of the 4X Test Compound dilutions or control reagents to the appropriate wells of a 384-well plate. b. Add 10 µL of Assay Buffer to the Total Binding and NSB wells. c. Add 20 µL of the 2X Target Protein solution to all wells except the Buffer Blank wells. Add 20 µL of Assay Buffer to the Buffer Blank wells. d. Mix the plate on a plate shaker for 1 minute. e. Add 10 µL of the 4X Fluorescent Tracer to all wells. f. Mix the plate on a plate shaker for 1 minute and then centrifuge briefly. g. Incubate the plate in the dark at room temperature for the predetermined optimal time (e.g., 60 minutes). h. Read the fluorescence on a compatible plate reader at the appropriate excitation and emission wavelengths.

The workflow for this protocol is visualized below:

nptb_workflow start Start: Reagent Preparation add_compound 1. Add 10 µL of 4X Compound/ Control to Plate start->add_compound add_protein 2. Add 20 µL of 2X Target Protein Solution add_compound->add_protein mix1 3. Mix Plate add_protein->mix1 add_tracer 4. Add 10 µL of 4X Fluorescent Tracer mix1->add_tracer mix2 5. Mix and Centrifuge add_tracer->mix2 incubate 6. Incubate in Dark mix2->incubate read_plate 7. Read Fluorescence incubate->read_plate end End: Data Analysis read_plate->end

Caption: General experimental workflow for the NPTB assay.

Hypothetical Signaling Pathway Involving NPTB Target

Understanding the biological context of the target protein can be crucial. The diagram below illustrates a hypothetical signaling cascade where the NPTB target, a kinase, is activated by an upstream receptor, leading to a downstream cellular response.

signaling_pathway ligand External Ligand receptor Membrane Receptor ligand->receptor Binds nptb_target NPTB Target (Kinase) receptor->nptb_target Activates downstream_protein Downstream Protein nptb_target->downstream_protein Phosphorylates transcription_factor Transcription Factor downstream_protein->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Initiates

Caption: Hypothetical signaling pathway for the NPTB target protein.

Technical Support Center: N-Phenacylthiazolium Bromide (NPT) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Phenacylthiazolium bromide (NPT) in in vivo experiments. The information is based on available scientific literature and general toxicological principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NPT) and what is its primary in vivo application?

A1: this compound (NPT) is a synthetic thiazolium derivative investigated for its ability to break advanced glycation end-product (AGE) cross-links.[1][2] In vivo, it is primarily used in research models to study the effects of breaking these cross-links in conditions associated with AGE accumulation, such as diabetic complications and age-related tissue stiffening.[1][3]

Q2: What are the known effects of NPT on general physiological parameters in animal models?

A2: In studies involving diabetic rats, NPT administered at 10 mg/kg intraperitoneally for up to six weeks did not significantly affect body weight or glycemic control.[4] Similarly, in a 12-week study with diabetic mice at a dose of 10 µg/g via subcutaneous injection, no adverse effects on renal function, as measured by the urinary protein/creatinine ratio, were observed.[5]

Q3: Are there any potential cardiovascular side effects associated with NPT administration?

A3: There is limited evidence suggesting a potential for cardiovascular effects. One study in streptozotocin-induced diabetic rats noted that NPT (10 mg/kg, intraperitoneally) attenuated the modest increase in systolic blood pressure associated with diabetes. However, in the same study, there was a tendency for blood pressure to increase in healthy, non-diabetic (normotensive) control rats receiving NPT.[4] Researchers should consider cardiovascular monitoring, especially in non-diabetic animal models.

Q4: Does NPT have any known effects on kidney or liver function?

Q5: Is there a risk of local irritation at the injection site?

A5: While specific in vivo studies on local tolerance of NPT are not detailed in the available literature, the Safety Data Sheet (SDS) for NPT includes hazard statements indicating it can cause skin and eye irritation. This suggests a potential for local tissue irritation at the site of subcutaneous or intramuscular injection. Researchers should observe injection sites for signs of erythema, edema, or other inflammatory reactions.

Q6: Are there any other potential side effects to be aware of?

A6: The bromide component of NPT could theoretically contribute to toxicity at high doses or with chronic administration. Bromide toxicity is known to affect the endocrine system, particularly the thyroid, and can have neurological effects. Additionally, some compounds with a thiazole (B1198619) ring have been investigated for potential endocrine-disrupting properties. Therefore, for long-term studies, it may be relevant to consider monitoring for signs of endocrine or neurological changes, although no direct evidence for these effects has been reported for NPT.

Troubleshooting Guides

Issue 1: Unexpected Changes in Blood Pressure
  • Symptom: You observe a significant increase or decrease in blood pressure in your experimental animals following NPT administration.

  • Possible Cause: As noted in one study, NPT may have a hypertensive effect in normotensive animals.[4] The mechanism is not well understood.

  • Troubleshooting Steps:

    • Confirm the Finding: Ensure the blood pressure measurement is accurate and reproducible. Use a control group receiving the vehicle to differentiate the effect of NPT from experimental procedures.

    • Dose-Response: If feasible, conduct a dose-response study to see if the effect is dose-dependent.

    • Monitor Heart Rate: Concurrently measure heart rate to assess for reflex tachycardia or bradycardia.

    • Consider the Animal Model: The effect may be specific to the species, strain, or disease state of your animal model.

Issue 2: Localized Inflammation at the Injection Site
  • Symptom: Redness, swelling, or signs of pain at the site of subcutaneous or intraperitoneal injection.

  • Possible Cause: NPT may have local irritant properties, as suggested by its Safety Data Sheet.

  • Troubleshooting Steps:

    • Vehicle Control: Administer the vehicle alone to a control group to rule out the vehicle as the cause of irritation.

    • Rotate Injection Sites: If multiple injections are required, rotate the administration sites to minimize localized inflammation.

    • Dilution: Consider whether the concentration of your NPT solution can be reduced by increasing the injection volume (within acceptable limits for the animal model) to lessen the irritant effect.

    • Alternative Route: If severe irritation occurs and the experimental design allows, consider an alternative route of administration.

Issue 3: Altered Liver Enzyme Levels
  • Symptom: Post-mortem analysis reveals elevated liver enzymes (e.g., ALT, AST) in NPT-treated animals compared to controls.

  • Possible Cause: While not directly reported for NPT, some related thiazole compounds have been associated with hepatotoxicity at high doses.

  • Troubleshooting Steps:

    • Histopathology: Perform a histological examination of liver tissue to look for signs of cellular damage, necrosis, or inflammation.

    • Dose Reduction: Determine if a lower dose of NPT can achieve the desired therapeutic effect while minimizing liver enzyme elevation.

    • Time-Course Analysis: If possible, include interim time points in your study to determine the onset and progression of liver enzyme changes.

Quantitative Data Summary

Direct quantitative toxicity data for this compound is limited in the published literature. The following table summarizes doses used in key in vivo studies and any reported safety-related observations.

Animal ModelDoseRoute of AdministrationDurationKey Safety/Side Effect ObservationsReference
Sprague-Dawley Rats (Diabetic)10 mg/kgIntraperitoneal3-6 weeksNo effect on body weight or glycemic control. Attenuated a modest increase in systolic blood pressure.[4]
Sprague-Dawley Rats (Normotensive)10 mg/kgIntraperitoneal3 weeksA tendency for blood pressure to increase was noted.[4]
C57BL/6 Mice (Diabetic)10 µg/gSubcutaneous12 weeksNo effect on urinary protein/creatinine ratio. Did not ameliorate glomerular lesions.[5]

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Effects in Rodents

This protocol provides a general framework for monitoring blood pressure and heart rate in rats or mice during NPT administration.

1. Animal Model:

  • Species: Sprague-Dawley rat (or other appropriate rodent model).

  • Health Status: Both normotensive and, if relevant, a hypertensive or diabetic model.

2. NPT Administration:

  • Dose: Based on your experimental design (e.g., 10 mg/kg).

  • Route: Intraperitoneal or as required by the study.

  • Vehicle: Sterile saline or other appropriate vehicle.

3. Cardiovascular Monitoring:

  • Method: Tail-cuff plethysmography for non-invasive, repeated measurements or radiotelemetry for continuous monitoring in conscious, freely moving animals.

  • Parameters to Measure:

    • Systolic Blood Pressure (SBP)

    • Diastolic Blood Pressure (DBP)

    • Mean Arterial Pressure (MAP)

    • Heart Rate (HR)

  • Procedure:

    • Acclimatize animals to the monitoring procedure to minimize stress-induced artifacts.

    • Obtain baseline measurements for several days before the first NPT administration.

    • Following NPT administration, record measurements at predefined time points (e.g., 1, 4, 8, and 24 hours post-dose) and daily thereafter for the duration of the study.

    • Include a vehicle-treated control group for comparison.

4. Data Analysis:

  • Compare the changes in cardiovascular parameters from baseline between the NPT-treated and vehicle-treated groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

Protocol 2: Evaluation of Local Tolerance at the Injection Site

This protocol is adapted from general guidelines for assessing dermal and subcutaneous tolerance.

1. Animal Model:

  • Species: Albino rabbit or rat.

2. NPT Administration:

  • Preparation: Prepare NPT in the vehicle to be used in the main study at the highest intended concentration.

  • Application:

    • On the day before the test, closely clip the fur on the dorsal area of the animal.

    • For subcutaneous administration, inject a small volume (e.g., 0.1 mL) of the NPT solution. Mark the injection site.

    • Administer an equal volume of the vehicle to a contralateral or adjacent site as a control.

3. Observation:

  • Examine the injection sites at 1, 24, 48, and 72 hours after administration.

  • Score the sites for signs of irritation using a standardized scoring system (e.g., Draize scale for erythema and edema).

    • Erythema and Eschar Formation:

      • 0: No erythema

      • 1: Very slight erythema (barely perceptible)

      • 2: Well-defined erythema

      • 3: Moderate to severe erythema

      • 4: Severe erythema (beet redness) to slight eschar formation

    • Edema Formation:

      • 0: No edema

      • 1: Very slight edema (barely perceptible)

      • 2: Slight edema (edges of area well defined by definite raising)

      • 3: Moderate edema (raised approximately 1 mm)

      • 4: Severe edema (raised more than 1 mm and extending beyond the area of exposure)

4. Data Analysis:

  • Calculate the Primary Irritation Index by averaging the scores for erythema and edema at the 24 and 72-hour time points for each animal.

  • Classify the irritation potential based on the calculated index.

Signaling Pathways and Experimental Workflows

AGE_NPT_Pathway cluster_0 AGE Formation & Cross-linking cluster_1 NPT Mechanism of Action cluster_2 Pathophysiological Consequences Glucose Glucose AGEs AGEs Glucose->AGEs non-enzymatic glycation Protein Protein Protein->AGEs Cross-linked Protein Cross-linked Protein AGEs->Cross-linked Protein forms cross-links Tissue Stiffness Tissue Stiffness Cross-linked Protein->Tissue Stiffness Vascular Dysfunction Vascular Dysfunction Cross-linked Protein->Vascular Dysfunction NPT NPT NPT->Cross-linked Protein breaks cross-links Diabetic Complications Diabetic Complications Vascular Dysfunction->Diabetic Complications

Caption: Mechanism of action of this compound (NPT) in breaking Advanced Glycation End-product (AGE) cross-links.

InVivo_Safety_Workflow Start Start Animal Model Selection Animal Model Selection Start->Animal Model Selection Baseline Data Collection Baseline Data Collection Animal Model Selection->Baseline Data Collection NPT Administration NPT Administration Baseline Data Collection->NPT Administration In-life Observations In-life Observations NPT Administration->In-life Observations Cardiovascular Monitoring Cardiovascular Monitoring In-life Observations->Cardiovascular Monitoring Local Tolerance Assessment Local Tolerance Assessment In-life Observations->Local Tolerance Assessment Terminal Endpoint Terminal Endpoint Cardiovascular Monitoring->Terminal Endpoint Local Tolerance Assessment->Terminal Endpoint Blood & Tissue Collection Blood & Tissue Collection Terminal Endpoint->Blood & Tissue Collection Biochemistry (Liver Enzymes) Biochemistry (Liver Enzymes) Blood & Tissue Collection->Biochemistry (Liver Enzymes) Histopathology Histopathology Blood & Tissue Collection->Histopathology

Caption: General experimental workflow for in vivo safety assessment of NPT.

References

Technical Support Center: Advanced Glycation End-product (AGE) Measurement Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Advanced Glycation End-product (AGE) measurement assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize artifacts in their experiments. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guides

This section provides detailed solutions to specific issues you may encounter during your AGE measurement experiments using ELISA, Fluorescence Spectroscopy, and HPLC.

Enzyme-Linked Immunosorbent Assay (ELISA)

Question: I am observing high background in my AGE ELISA. What are the possible causes and solutions?

Answer: High background in an ELISA can obscure true signals and lead to inaccurate quantification. Here are the common causes and how to address them:

  • Insufficient Washing: Inadequate washing can leave behind unbound antibodies or other reagents, contributing to a high background signal.[1][2]

    • Solution: Increase the number of wash steps and the soaking time between washes. Ensure that all wells are completely filled and aspirated during each wash. Using an automated plate washer can improve consistency.[1]

  • Non-Specific Binding: The detection antibody may be binding to unoccupied sites on the plate.

    • Solution: Ensure that a blocking step is included in your protocol. You may need to optimize the blocking buffer by increasing the concentration or incubation time. Using an affinity-purified antibody can also reduce non-specific binding.[3]

  • High Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding and high background.

    • Solution: Perform a titration of your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.

  • Contamination: Contamination of reagents or wells can lead to a false positive signal.

    • Solution: Use fresh, sterile reagents and pipette tips. Ensure that laboratory glassware is clean.[3] When incubating, use a plate sealer to prevent cross-contamination between wells.[1]

Question: My sample values are lower than the blank or I'm seeing a "hook effect". What could be the issue?

Answer: Unusually low sample values or a "hook effect" (where a high concentration of analyte results in a lower signal) can be caused by several factors in competitive or sandwich ELISAs.

  • Matrix Effect: Components in your sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding.[4][5][6] This can lead to either falsely low or high results.[6][7]

    • Solution: The simplest way to mitigate matrix effects is to dilute your samples. A 2- to 5-fold dilution is often sufficient.[6] It is also recommended to prepare your standards in a matrix that is similar to your samples.[5][6] A spike and recovery experiment can help confirm the presence of a matrix effect.[6][8]

  • High-Dose Hook Effect: In sandwich ELISAs, an excessively high concentration of the analyte can saturate both the capture and detection antibodies, preventing the formation of the "sandwich" and leading to a lower signal.[7]

    • Solution: Dilute your samples and re-run the assay. Analyzing the sample at several dilutions will help to identify if a hook effect is present.

Question: I am seeing high variability between my replicate wells. How can I improve my precision?

Answer: High variability between replicates can compromise the reliability of your results. Here are some common causes and solutions:

  • Pipetting Errors: Inconsistent pipetting volumes can lead to significant variability.

    • Solution: Ensure your pipettes are calibrated correctly and use fresh tips for each sample and reagent transfer. Using a multi-channel pipette can improve consistency when adding reagents to multiple wells.[1][3]

  • Inadequate Mixing: Reagents that are not thoroughly mixed can lead to uneven distribution in the wells.

    • Solution: Gently vortex or invert all reagents before use.

  • Edge Effects: Wells on the edge of the plate may show different results due to uneven temperature distribution or evaporation.[1]

    • Solution: Ensure the plate is at room temperature before adding reagents and use a plate sealer during incubations to minimize evaporation.[1]

Fluorescence Spectroscopy

Question: The fluorescence signal from my samples is very low. What can I do to improve it?

Answer: Low fluorescence signal can be due to a variety of factors related to the sample and the instrument settings.

  • Low AGE Concentration: The concentration of fluorescent AGEs in your sample may be below the detection limit of the assay.

    • Solution: Concentrate your sample if possible. However, be aware that this may also concentrate interfering substances.

  • Incorrect Wavelengths: Using suboptimal excitation and emission wavelengths will result in a lower signal.

    • Solution: Verify the correct excitation and emission maxima for the fluorescent AGEs you are measuring. For general fluorescent AGEs, an excitation maximum around 370 nm and an emission maximum around 440 nm is commonly used.[9][10]

Question: I am concerned about interference from other fluorescent compounds in my biological samples. How can I minimize this?

Answer: Biological samples contain various endogenous fluorophores that can interfere with AGE measurement.[11][12]

  • Use of a Blank: A proper blank is crucial to subtract the background fluorescence.

    • Solution: Use a sample-matched blank that has not undergone the glycation process or a buffer blank to measure the background fluorescence.[13]

  • Wavelength Selection: Choosing more specific excitation and emission wavelengths can help to reduce interference.

    • Solution: While broad-spectrum fluorescent AGEs are measured at Ex/Em ~370/440 nm, specific AGEs like pentosidine (B29645) have different fluorescence properties (Ex/Em ~335/385 nm).[14] Measuring at multiple wavelength pairs may help to distinguish between different fluorophores.[14]

  • Use of Specific Probes: Novel fluorescent probes with high selectivity for AGEs are being developed to overcome the limitations of measuring native AGE fluorescence.[11]

    • Solution: Consider using a commercially available AGE-specific fluorescent probe if non-specific fluorescence is a significant issue.

High-Performance Liquid Chromatography (HPLC)

Question: I am seeing "ghost peaks" or artifact peaks in my HPLC chromatograms for AGE analysis. What are the common sources?

Answer: Ghost peaks are extraneous peaks that do not come from the sample itself and can interfere with the quantification of your target AGEs.[15]

  • Mobile Phase Contamination: Impurities in the solvents used for the mobile phase are a common source of ghost peaks.

    • Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily. Degassing the mobile phase can also help.

  • System Contamination: Carryover from previous injections or contamination of system components (e.g., injector, seals) can introduce artifact peaks.

    • Solution: Implement a rigorous system cleaning protocol, including flushing the system with a strong solvent between runs. Running a blank injection (mobile phase only) can help identify system-related ghost peaks.

  • Sample Preparation Artifacts: Contaminants from glassware, vials, or caps (B75204) can be introduced during sample preparation.

    • Solution: Use clean glassware and high-quality vials and caps.

Question: My results for Nε-(carboxymethyl)lysine (CML) seem artificially high. Could this be an artifact of my sample preparation?

Answer: Yes, the preparation of samples for CML analysis, particularly the acid hydrolysis step, can artificially generate CML from its precursors, the Amadori products.[16]

  • Solution: To prevent the overestimation of CML, a borohydride (B1222165) reduction step should be performed before acid hydrolysis. This reduces the Amadori products, preventing their conversion to CML during hydrolysis.[16][17]

Question: I am having issues with the derivatization step in my HPLC method for AGE analysis. What are some potential problems?

Answer: Derivatization is often used to enhance the detection of AGEs by HPLC. However, the process itself can introduce artifacts.

  • Excess Derivatization Reagent: Too much derivatization reagent can lead to large, interfering peaks in the chromatogram and can suppress the signal of the analytes, especially in mass spectrometry detection.[18]

    • Solution: Optimize the concentration of the derivatization reagent. A sample pretreatment step, such as liquid-liquid extraction, may be necessary to remove excess reagent before analysis.[18]

  • Degradation of Analyte During Derivatization: The conditions of the derivatization reaction (e.g., pH, temperature) could potentially degrade the target AGE.

    • Solution: Optimize the derivatization conditions to ensure the stability of your analyte. This may involve adjusting the reaction time, temperature, and pH.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for measuring AGEs?

A1: The most common methods for measuring AGEs include ELISA, fluorescence spectroscopy, and HPLC.[9] ELISA is often used for specific AGEs like CML, while fluorescence spectroscopy provides a measure of total fluorescent AGEs. HPLC, often coupled with mass spectrometry (LC-MS), allows for the accurate quantification of specific AGEs.[9]

Q2: How should I store my samples for AGE analysis to minimize artifacts?

A2: Proper sample storage is critical to prevent the degradation of analytes or the artificial formation of AGEs. For long-term storage, it is recommended to store serum and plasma samples at -80°C.[19] Repeated freeze-thaw cycles should be avoided as they can degrade sample components. It's important to note that even with optimal storage temperatures, some analytes can degrade over long periods, which could potentially affect AGE measurement.[19][20]

Q3: What is the "matrix effect" in the context of AGE assays?

A3: The matrix effect refers to the interference caused by components in the sample (e.g., proteins, lipids, salts in serum or plasma) on the analytical measurement.[4] These components can affect the binding of antibodies in an ELISA or alter the signal in other assays, leading to inaccurate results.[6][21]

Q4: Can dietary AGEs interfere with the measurement of endogenous AGEs?

A4: Yes, dietary intake of AGEs can contribute to the circulating pool of AGEs and may influence the levels measured in biological samples. When designing studies, it is important to consider and potentially control for dietary AGE intake.

Q5: What are the typical excitation and emission wavelengths for measuring fluorescent AGEs?

A5: For the measurement of general, non-specific fluorescent AGEs, the typical excitation wavelength is around 370 nm, and the emission wavelength is around 440 nm.[10][13] However, specific fluorescent AGEs have different spectral properties, for example, pentosidine is typically measured at an excitation of 335 nm and an emission of 385 nm.[14]

Quantitative Data Summary

Table 1: Common Excitation and Emission Wavelengths for Fluorescent AGEs

Fluorescent AGE TypeExcitation Wavelength (nm)Emission Wavelength (nm)Reference(s)
General Fluorescent AGEs350 - 370440 - 450[9][10][13][22]
Pentosidine-like AGEs335385 - 400[14][23]
Vesperlysines-like AGEs370440[14][23]

Experimental Protocols

Protocol 1: Measurement of Serum Fluorescent AGEs

This protocol is adapted from Ferrer et al. and provides a method for the general measurement of fluorescent AGEs in serum.[10]

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplates

  • Fluorescence spectrometer

  • Serum samples

Procedure:

  • Allow serum samples to thaw at room temperature.

  • Dilute the serum samples 50-fold with PBS (pH 7.4). For example, add 10 µL of serum to 490 µL of PBS.

  • Vortex the diluted samples for 10 seconds to ensure homogeneity.

  • Transfer 300 µL of each diluted sample into a well of a black 96-well microplate.

  • Use PBS as a blank.

  • Measure the fluorescence intensity using a fluorescence spectrometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm. The slit width should be set to 5.0 nm.

  • The fluorescence intensity is typically expressed in arbitrary units (AU).

Protocol 2: HPLC-based Quantification of Nε-(carboxymethyl)lysine (CML) in Plasma Proteins

This protocol is a general guide based on methods described for the quantification of CML and requires a derivatization step for fluorescence detection.[24]

Materials:

  • Trichloroacetic acid (TCA)

  • 6 M Hydrochloric acid (HCl)

  • Sodium borohydride

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium phosphate (B84403) buffer (25 mM, pH 2.0)

  • Reversed-phase C8 HPLC column (e.g., 150 mm x 4.6 mm)

  • HPLC system with a fluorescence detector

Procedure:

  • Protein Precipitation: Precipitate plasma proteins by adding an equal volume of cold TCA. Incubate on ice and then centrifuge to pellet the protein.

  • Reduction (Crucial Step): Resuspend the protein pellet in a suitable buffer and add sodium borohydride to reduce Amadori products. This step is critical to prevent the artificial formation of CML during hydrolysis.[16]

  • Acid Hydrolysis: After the reduction step, wash the protein pellet and then hydrolyze it in 6 M HCl at 110°C for 20-24 hours to break down the protein into individual amino acids.[24][25]

  • Derivatization: After hydrolysis, dry the samples and derivatize the amino acids (including CML) with FMOC-Cl. This adds a fluorescent tag, allowing for sensitive detection.[24]

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the FMOC-derivatives on a C8 reversed-phase column.

    • Use a mobile phase of 25 mM potassium phosphate buffer (pH 2.0) and acetonitrile (e.g., an 80:20 v/v ratio).[24]

    • Detect the CML-FMOC derivative using a fluorescence detector with excitation at 260 nm and emission at 310 nm.[24]

  • Quantification: Quantify the CML concentration by comparing the peak area to a standard curve prepared with known concentrations of CML.

Visualizations

AGE_Formation_Pathway Glucose Glucose SchiffBase Schiff Base (Reversible) Glucose->SchiffBase Protein Protein (with free amino groups) Protein->SchiffBase Amadori Amadori Product (e.g., Fructoselysine) SchiffBase->Amadori Amadori rearrangement AGEs Advanced Glycation End-products (AGEs) (e.g., CML, Pentosidine) Amadori->AGEs Oxidation, Dehydration, Condensation dicarbonyls Reactive Dicarbonyls (Glyoxal, MGO) Amadori->dicarbonyls Degradation dicarbonyls->AGEs React with proteins

Caption: The Maillard reaction pathway leading to the formation of Advanced Glycation End-products (AGEs).

RAGE_Signaling_Pathway cluster_membrane Cell Membrane RAGE RAGE Receptor ROS Increased ROS RAGE->ROS MAPK MAPK (p38, ERK1/2) RAGE->MAPK AGEs AGEs AGEs->RAGE Binding ROS->MAPK NFkB NF-κB ROS->NFkB MAPK->NFkB GeneExpression Pro-inflammatory Gene Expression NFkB->GeneExpression Nuclear Translocation CellularResponse Cellular Responses: Inflammation, Apoptosis GeneExpression->CellularResponse

Caption: Signaling cascade initiated by the binding of AGEs to the RAGE receptor.

Experimental_Workflow SampleCollection 1. Sample Collection (e.g., Serum, Plasma) SamplePrep 2. Sample Preparation (Dilution, Hydrolysis, Derivatization) SampleCollection->SamplePrep Assay 3. AGE Measurement (ELISA, Fluorescence, HPLC) SamplePrep->Assay DataAnalysis 4. Data Analysis (Quantification, Comparison) Assay->DataAnalysis Troubleshooting 5. Troubleshooting (Identify & Minimize Artifacts) DataAnalysis->Troubleshooting Troubleshooting->SamplePrep Optimize Troubleshooting->Assay Optimize

Caption: General experimental workflow for the measurement of Advanced Glycation End-products (AGEs).

References

Technical Support Center: Addressing the In Vivo Instability of N-Phenacylthiazolium Bromide (PTB)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Phenacylthiazolium bromide (PTB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo instability of PTB.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound (PTB) are showing inconsistent results. Could this be related to its stability?

A1: Yes, inconsistent results in vivo are a significant challenge with PTB and are often attributed to its inherent chemical instability under physiological conditions. PTB is known to undergo rapid degradation, which can lead to variable bioavailability and target engagement. This instability was a primary motivation for the development of more stable analogs.

Q2: What is the primary degradation pathway of PTB in vivo?

A2: The primary degradation pathway for PTB under physiological conditions (pH 7.4, 37°C) is hydrolysis. This reaction leads to the formation of inactive cyclic hemithioacetal intermediates.[1] This process is relatively rapid, significantly reducing the concentration of the active PTB molecule available to exert its therapeutic effect.

Q3: How quickly does PTB degrade? What is its half-life?

A3: In vitro studies under physiological conditions have shown that PTB has a chemical half-life of approximately 44 minutes.[1] This rapid degradation underscores the challenges of maintaining therapeutic concentrations of PTB in vivo and necessitates careful consideration in experimental design, such as the frequency of administration.

Q4: Are there more stable alternatives to PTB available for my research?

A4: Yes, the in vivo instability of PTB led to the development of more stable analogs. The most well-known of these is ALT-711, also known as Alagebrium. Alagebrium was specifically designed to have improved stability compared to PTB, making it a more suitable candidate for clinical investigations.[2]

Q5: How does the stability of Alagebrium compare to PTB?

A5: Alagebrium is demonstrably more stable in vivo than PTB.[2] While specific in vivo pharmacokinetic data for direct comparison is limited in the public domain, the improved stability of Alagebrium is a key reason it progressed further in clinical trials. The structural modifications in Alagebrium reduce its susceptibility to the rapid hydrolysis that affects PTB.

Troubleshooting Guide

Issue: Difficulty in achieving desired therapeutic effect in animal models with PTB.

Potential Cause Troubleshooting Suggestion
Rapid in vivo degradation of PTB Consider increasing the frequency of administration to maintain therapeutic plasma concentrations. Due to its short half-life, a single daily dose may not be sufficient.
Suboptimal formulation Ensure PTB is formulated in a vehicle that maximizes its solubility and stability. For parenteral administration, consider using sterile saline or a buffered solution. For oral administration, appropriate excipients may be necessary to protect the compound from degradation in the gastrointestinal tract.
Incorrect dosage Re-evaluate the dosage based on available preclinical data. It is possible that higher doses are required to compensate for the rapid clearance of the compound.

Issue: High variability in experimental data between subjects.

Potential Cause Troubleshooting Suggestion
Inconsistent drug exposure due to instability Implement a rigorous and consistent dosing schedule. Ensure that the formulation is prepared fresh before each administration to minimize degradation prior to injection.
Individual differences in metabolism While the primary degradation is chemical hydrolysis, metabolic enzymes could play a minor role. Ensure that the animal model is appropriate and consider potential inter-individual variations in drug metabolism.

Quantitative Data Summary

While precise, directly comparable in vivo pharmacokinetic data for PTB and Alagebrium is scarce in publicly available literature, the following table summarizes the key stability information that has been reported.

Compound Reported Half-life (in vitro, physiological conditions) Key Stability Characteristic
This compound (PTB) ~44 minutes[1]Prone to rapid hydrolysis.[1]
Alagebrium (ALT-711) Data not explicitly available, but significantly more stable than PTB.[2]Designed for improved in vivo stability.[2]

Experimental Protocols

Protocol 1: Synthesis of Alagebrium (ALT-711) - A More Stable PTB Analog

This protocol describes a common method for the synthesis of Alagebrium, which can be used as a more stable alternative to PTB in your experiments.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dimethylthiazole in anhydrous acetonitrile.

  • Add a slight molar excess of 2-chloroacetophenone to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product, 4,5-dimethyl-3-phenacylthiazolium chloride (Alagebrium), to precipitate.

  • Collect the solid product by filtration, wash with cold acetonitrile, and dry under vacuum.

Protocol 2: Assessment of In Vivo Stability of Thiazolium Compounds (General Protocol)

This protocol provides a general framework for assessing the in vivo stability and pharmacokinetics of thiazolium compounds like PTB and its analogs.

1. Animal Model and Dosing:

  • Select an appropriate animal model (e.g., rats or mice).

  • Administer the compound via the desired route (e.g., intravenous, intraperitoneal, or oral). The formulation should be prepared fresh before administration.

2. Blood Sample Collection:

  • Collect blood samples at predetermined time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

3. Plasma Preparation:

  • Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

4. Sample Analysis using LC-MS/MS:

  • Sample Preparation: Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet the precipitated proteins.

  • Chromatographic Separation: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18) and elute with a suitable mobile phase gradient.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the parent compound and its potential metabolites.

5. Pharmacokinetic Analysis:

  • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd), using non-compartmental analysis software.

Visualizations

Signaling Pathways and Experimental Workflows

AGE_RAGE_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling cluster_Nucleus Nucleus AGEs Advanced Glycation End-products (AGEs) RAGE Receptor for AGEs (RAGE) AGEs->RAGE Binds PTB N-Phenacylthiazolium bromide (PTB) PTB->AGEs Cleaves cross-links NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase Activates PKC Protein Kinase C (PKC) RAGE->PKC Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Generates MAPK MAP Kinases (ERK, JNK, p38) ROS->MAPK Activates NFkB NF-κB ROS->NFkB Activates MAPK->NFkB Activates PKC->NFkB Activates Gene_Expression Gene Expression (Pro-inflammatory & Pro-fibrotic) NFkB->Gene_Expression Translocates to nucleus and induces

Caption: AGE-RAGE Signaling Pathway and the Action of PTB.

InVivo_Stability_Workflow cluster_Dosing 1. Dosing cluster_Sampling 2. Sample Collection cluster_Analysis 3. Analysis cluster_Data 4. Data Interpretation Formulation Prepare fresh formulation of Thiazolium Compound Administration Administer to Animal Model Formulation->Administration Blood_Collection Collect blood samples at various time points Administration->Blood_Collection Plasma_Separation Separate plasma by centrifugation Blood_Collection->Plasma_Separation Protein_Precipitation Precipitate plasma proteins Plasma_Separation->Protein_Precipitation LCMS_Analysis Analyze by LC-MS/MS Protein_Precipitation->LCMS_Analysis PK_Analysis Calculate Pharmacokinetic Parameters (t½, CL, Vd) LCMS_Analysis->PK_Analysis

Caption: Experimental Workflow for In Vivo Stability Assessment.

References

Technical Support Center: N-Phenacylthiazolium Bromide (PTB) and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on N-Phenacylthiazolium bromide (PTB) activity in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving PTB, with a focus on pH-related factors.

Issue Potential Cause Recommended Solution
No or Low PTB Activity Observed Incorrect pH of Reaction Buffer: PTB activity is pH-dependent, with nucleophilic activity increasing at higher pH. Acidic conditions can reduce its efficacy.[1]- Verify the pH of your buffer immediately before use. - Ensure the buffer system has adequate capacity to maintain the desired pH throughout the experiment. - Consider performing a pH optimization experiment (e.g., testing a range from pH 6.5 to 8.5) to determine the optimal pH for your specific assay conditions.
PTB Degradation: PTB is susceptible to hydrolysis, especially at physiological pH. At pH 7.4 and 37°C, it has a chemical half-life of approximately 44 minutes.[1]- Prepare fresh PTB solutions immediately before each experiment. - Minimize the time between PTB addition and activity measurement. - If prolonged incubation is necessary, consider a fresh addition of PTB during the incubation period. - Store stock solutions appropriately as per the manufacturer's instructions.
Inappropriate Buffer Composition: The type of buffer can influence PTB activity. For instance, phosphate (B84403) buffers may catalyze both cross-link formation and cleavage.- If using phosphate buffers, be aware of their potential to influence the reaction. - Consider using alternative buffer systems such as HEPES or MOPS, but be aware that some cationic buffers might have inhibitory effects.
Inconsistent or Non-Reproducible Results Fluctuations in pH: Small variations in pH between experiments can lead to significant differences in PTB activity.- Calibrate your pH meter regularly. - Prepare a large batch of buffer for a series of experiments to ensure consistency.
Variability in Reagent Preparation: Inconsistent concentrations of PTB or other reagents will affect the outcome.- Use a calibrated analytical balance for weighing PTB. - Ensure complete dissolution of PTB in the chosen solvent.
Sample-to-Sample Variability: If using biological samples, inherent differences can contribute to variability.- Ensure consistent sample preparation methods. - Include appropriate controls (e.g., vehicle-treated samples) for each experiment.
High Background Signal in Fluorescence-Based Assays Autofluorescence of Reagents or Samples: The sample matrix or other reagents may exhibit natural fluorescence at the excitation/emission wavelengths used for AGE detection.- Run a blank control containing all components except PTB to determine the background fluorescence. - Subtract the blank reading from all experimental readings. - If sample autofluorescence is high, consider purification steps to remove interfering substances.
Light Exposure: Some fluorescent compounds are sensitive to light and can degrade or produce fluorescent artifacts upon prolonged exposure.- Minimize the exposure of your samples and reagents to light, especially after the addition of fluorescent probes. - Use opaque microplates or cover the plate during incubation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

A1: The optimal pH for PTB activity is generally in the slightly alkaline range, as its nucleophilic activity increases with higher pH.[1] However, the optimal pH can vary depending on the specific experimental conditions, including the buffer system and the nature of the advanced glycation end-product (AGE) cross-links being targeted. It has been shown to be effective within the physiological pH range of 7.2 to 7.6.[1]

Q2: How stable is this compound in solution?

A2: this compound is known to be unstable in aqueous solutions, particularly at physiological pH. It undergoes rapid hydrolysis. At pH 7.4 and 37°C, its chemical half-life is approximately 44 minutes.[1] Therefore, it is crucial to use freshly prepared solutions for experiments.

Q3: Can I use a phosphate buffer for my experiments with this compound?

A3: While phosphate buffers can be used, it is important to be aware that they have been reported to potentially catalyze both the formation and cleavage of AGE cross-links. This could influence the interpretation of your results. Depending on your experimental goals, you may consider alternative buffer systems.

Q4: My experiment requires a long incubation time with PTB. How can I account for its instability?

A4: For experiments requiring long incubation periods, the instability of PTB is a significant consideration. You could consider a few approaches:

  • Multiple Dosing: Add fresh PTB to the reaction at set intervals throughout the incubation period.

  • Higher Initial Concentration: Use a higher initial concentration of PTB, though this may have other confounding effects.

  • Use a More Stable Analog: For in vivo or long-term cell culture experiments, consider using a more stable analog of PTB, such as ALT-711 (Alagebrium).

Q5: How can I measure the AGE-breaking activity of this compound in vitro?

A5: A common method to measure the AGE-breaking activity of PTB in vitro is to use a fluorescence-based assay. This typically involves incubating a model protein (like bovine serum albumin, BSA) with a reducing sugar (like glucose or fructose) to generate fluorescent AGEs. Then, PTB is added, and the reduction in fluorescence over time is measured, which corresponds to the cleavage of AGE cross-links. The excitation maximum for most AGEs is around 370 nm, and the emission maximum is around 445 nm.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the pH-dependent activity and stability of this compound.

Parameter Value Conditions Reference
Chemical Half-life ~44 minutespH 7.4, 37°C[1]
Hydrolysis Rate Constant (2.6 ± 0.1) × 10⁻⁴ sec⁻¹pH 7.4, 37°C[1]
Effective pH Range in Bone Tissue 7.2 - 7.6Ex vivo human bone specimens[1]
Activation Energy of Hydrolysis ~5.7 kcal mol⁻¹Not specified[1]

Experimental Protocols

Protocol: In Vitro Fluorescence-Based Assay for this compound Activity at Different pH Values

This protocol describes a method to assess the Advanced Glycation End-product (AGE) cross-link breaking activity of this compound (PTB) at various pH levels using a fluorescence-based assay with pre-formed AGE-BSA.

Materials:

  • Bovine Serum Albumin (BSA)

  • D-Glucose

  • This compound (PTB)

  • Phosphate-buffered saline (PBS), pH 7.4

  • A series of buffers with different pH values (e.g., Phosphate buffer for pH 6.5, 7.0, 7.5, and Carbonate-bicarbonate buffer for pH 8.0, 8.5)

  • 96-well black, clear-bottom microplates

  • Fluorometer capable of excitation at ~370 nm and emission at ~440 nm

  • Incubator at 37°C

Methodology:

Part 1: Preparation of AGE-BSA

  • Prepare a solution of 50 mg/mL BSA and 0.5 M D-Glucose in sterile PBS (pH 7.4).

  • Filter-sterilize the solution using a 0.22 µm filter.

  • Incubate the solution in a sterile, dark container at 37°C for 6-8 weeks.

  • After incubation, dialyze the AGE-BSA solution extensively against PBS (pH 7.4) at 4°C to remove unbound glucose.

  • Determine the protein concentration of the AGE-BSA solution using a standard protein assay (e.g., BCA assay).

  • Confirm the formation of AGEs by measuring the fluorescence at Ex/Em = 370/440 nm. The AGE-BSA should have significantly higher fluorescence compared to a non-glycated BSA control.

Part 2: Assessment of PTB Activity at Different pH

  • Prepare a stock solution of PTB (e.g., 100 mM) in an appropriate solvent (e.g., DMSO or water) immediately before use.

  • In a 96-well black microplate, add 50 µL of the prepared AGE-BSA solution (e.g., at a final concentration of 1 mg/mL) to each well.

  • Add 40 µL of the different pH buffers to the respective wells.

  • Add 10 µL of the PTB stock solution to the treatment wells to achieve the desired final concentration (e.g., 1-10 mM).

  • To the control wells, add 10 µL of the solvent used for the PTB stock solution.

  • Include a blank for each pH condition containing the buffer and PTB (or solvent) but no AGE-BSA.

  • Measure the initial fluorescence (T=0) of the plate using a fluorometer (Ex/Em = 370/440 nm).

  • Seal the plate and incubate at 37°C in the dark.

  • Measure the fluorescence at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis:

    • Subtract the blank fluorescence reading from the corresponding sample readings for each pH at each time point.

    • Calculate the percentage decrease in fluorescence for each PTB-treated sample compared to the control (solvent-treated) sample at each pH and time point.

    • Plot the percentage decrease in fluorescence against pH to determine the pH-activity profile of PTB.

Visualizations

Mechanism of PTB Action and Hydrolysis cluster_0 AGE Cross-link Cleavage cluster_1 Hydrolysis (Degradation) AGE_Crosslink Advanced Glycation End-product (AGE) Cross-link (α-diketone structure) Cleavage Nucleophilic Attack (pH Dependent) AGE_Crosslink->Cleavage PTB N-Phenacylthiazolium bromide (PTB) PTB->Cleavage Cleaved_Products Cleaved AGE Products Cleavage->Cleaved_Products PTB_hydrolysis N-Phenacylthiazolium bromide (PTB) Inactive_Products Inactive Hydrolysis Products PTB_hydrolysis->Inactive_Products Hydrolysis Water H₂O (Physiological pH)

Caption: Competing pathways of this compound: AGE cross-link cleavage and hydrolysis.

Experimental Workflow for PTB Activity Assay Start Start Prepare_AGE_BSA Prepare AGE-BSA (BSA + Glucose incubation) Start->Prepare_AGE_BSA Dialyze Dialyze to remove free glucose Prepare_AGE_BSA->Dialyze Setup_Assay Set up 96-well plate: AGE-BSA + Buffers (various pH) Dialyze->Setup_Assay Add_PTB Add freshly prepared PTB or vehicle control Setup_Assay->Add_PTB Measure_T0 Measure initial fluorescence (T=0) Add_PTB->Measure_T0 Incubate Incubate at 37°C (in the dark) Measure_T0->Incubate Measure_Timepoints Measure fluorescence at time intervals Incubate->Measure_Timepoints Analyze Analyze data: Calculate % decrease in fluorescence Measure_Timepoints->Analyze End End Analyze->End

Caption: Workflow for determining the pH-dependent activity of this compound.

Troubleshooting Logic for Low PTB Activity Start Low/No PTB Activity Observed Check_pH Is the buffer pH correct and stable? Start->Check_pH Adjust_pH Adjust/remake buffer. Verify pH. Check_pH->Adjust_pH No Check_PTB_Prep Was the PTB solution prepared freshly? Check_pH->Check_PTB_Prep Yes Adjust_pH->Check_PTB_Prep Prepare_Fresh_PTB Prepare fresh PTB solution immediately before use. Check_PTB_Prep->Prepare_Fresh_PTB No Check_Incubation Is the incubation time too long for PTB stability? Check_PTB_Prep->Check_Incubation Yes Prepare_Fresh_PTB->Check_Incubation Reduce_Incubation Reduce incubation time or add fresh PTB during incubation. Check_Incubation->Reduce_Incubation Yes Consider_Buffer Is the buffer type appropriate? Check_Incubation->Consider_Buffer No Reduce_Incubation->Consider_Buffer Change_Buffer Consider alternative buffer systems. Consider_Buffer->Change_Buffer No Review_Protocol Review entire protocol for other potential errors. Consider_Buffer->Review_Protocol Yes Change_Buffer->Review_Protocol End Problem Resolved Review_Protocol->End

Caption: A logical approach to troubleshooting experiments with low PTB activity.

References

Validation & Comparative

A Comparative Efficacy Analysis of N-Phenacylthiazolium Bromide and ALT-711 in Targeting Advanced Glycation End-products

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents targeting the detrimental effects of Advanced Glycation End-products (AGEs), N-Phenacylthiazolium bromide (PTB) and its derivative, ALT-711 (Alagebrium), have emerged as significant compounds of interest. Both are recognized for their ability to break pre-formed AGE cross-links, a key factor in the pathogenesis of diabetic complications and age-related tissue stiffening. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Chemical and Mechanistic Overview

This compound is a foundational thiazolium compound that demonstrated the initial promise of cleaving AGE cross-links.[1][2] ALT-711, or 4,5-dimethyl-3-phenacylthiazolium chloride, was developed as a more stable and clinically viable analogue of PTB.[1][3][4][5] Both molecules function as "AGE breakers" by targeting the α-dicarbonyl structures within AGE cross-links, such as those derived from glucose, leading to the cleavage of these pathological bonds.[1] This mechanism is believed to restore the normal function of long-lived proteins like collagen and elastin, thereby improving tissue elasticity.[6][7]

The proposed mechanism of action involves the nucleophilic attack by the thiazolium ring on the carbonyl carbons of the α-diketone moiety within the AGE cross-link, which ultimately leads to the breaking of carbon-carbon bonds.[1][3]

Comparative Efficacy from Preclinical and Clinical Studies

Both PTB and ALT-711 have been evaluated in a range of preclinical models, with ALT-711 progressing to human clinical trials for various conditions.

Preclinical Data

Studies in animal models, particularly streptozotocin-induced diabetic rats, have been instrumental in elucidating the efficacy of these compounds.

This compound (PTB):

Research has shown that PTB can effectively prevent and reverse the accumulation of AGEs in vascular tissues.[8][9] In diabetic rats, treatment with PTB has been shown to decrease renal collagen-bound AGEs and increase their urinary excretion.[1] Furthermore, PTB has demonstrated the ability to reduce bone fragility induced by nonenzymatic glycation by decreasing AGE content.[10][11] Studies have also indicated its potential in modulating experimental periodontitis by inhibiting the AGE-receptor axis.[12]

ALT-711 (Alagebrium):

As a more extensively studied compound, ALT-711 has a broader range of preclinical data. In diabetic db/db mice, a 3-week treatment with ALT-711 (1 mg/kg daily, intraperitoneally) resulted in a 41% decrease in serum CML (a major AGE) levels and a 138% increase in urinary CML concentration.[3] In spontaneously hypertensive rats, ALT-711 treatment reversed aortic stiffness and improved cardiac function.[3] Furthermore, in diabetic rats, ALT-711 has been shown to improve erectile function, a condition linked to AGE accumulation.[13]

Clinical Data (ALT-711)

ALT-711 is the first AGE breaker to be tested in clinical trials.[4] In a study of elderly patients with diastolic heart failure, 16 weeks of treatment with alagebrium (B1220623) (420 mg per day) resulted in a significant decrease in left ventricular mass and improvements in diastolic filling and quality of life.[14][15] Another study on elderly individuals with vascular stiffening showed that a daily oral dose of 210 mg of ALT-711 for 56 days was well-tolerated and improved arterial compliance.[13] However, it is important to note that some clinical trials have shown mixed results, and ALT-711 has not yet received regulatory approval for any indication.[16]

Quantitative Data Summary

ParameterThis compound (PTB)ALT-711 (Alagebrium)Source
AGE Reduction (Preclinical) Reduced AGE content in bone by up to 30-38%Decreased serum CML by 41% in db/db mice[1],[3]
Vascular Effects (Preclinical) Prevented vascular AGE accumulation in diabetic ratsReversed decrease in large artery compliance in diabetic rats[8][17][18]
Renal Effects (Preclinical) Decreased renal collagen-bound AGEsReduced urinary albumin excretion in db/db mice[1],[3]
Cardiac Effects (Clinical) Not clinically testedDecreased left ventricular mass in diastolic heart failure patients[14]
Blood Pressure (Clinical) Not clinically testedReduced systolic blood pressure in patients with diastolic heart failure[5]

Experimental Protocols

In Vivo Model of Diabetes for AGE Accumulation

A commonly cited experimental model to study the efficacy of AGE breakers involves the induction of diabetes in rats using streptozotocin (B1681764) (STZ).

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 65 mg/kg body weight) dissolved in a citrate (B86180) buffer is administered. Control animals receive the citrate buffer alone.

  • Treatment:

    • PTB: In one study, diabetic rats were treated with this compound at a dose of 10 mg/kg intraperitoneally for 3 weeks.[8][17]

    • ALT-711: In a study with db/db mice, ALT-711 was administered at 1 mg/kg daily intraperitoneally for 3 weeks.[3]

  • Outcome Measures:

    • AGE Quantification: AGE levels in tissues (e.g., vascular, renal) and serum are measured using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) for specific AGEs like carboxymethyl-lysine (CML).[3][8][17] Immunohistochemistry can be used to visualize AGE deposition in tissues.[8][17]

    • Physiological Parameters: Blood glucose levels, blood pressure, and renal function (e.g., urinary albumin excretion) are monitored.[3][13]

    • Tissue Analysis: Histological examination of tissues like the aorta and kidney is performed to assess structural changes such as hypertrophy and fibrosis.[3]

Synthesis of ALT-711 (Alagebrium)

The synthesis of ALT-711 is a direct N-alkylation reaction.[7]

  • Reactants: 4,5-dimethylthiazole (B1345194) and 2-chloroacetophenone.

  • Procedure:

    • 4,5-dimethylthiazole is dissolved in an anhydrous solvent like acetonitrile.

    • 2-chloroacetophenone is added to the solution.

    • The mixture is heated to reflux for several hours (e.g., 12-18 hours).

    • Upon cooling, the product, 4,5-dimethyl-3-phenacylthiazolium chloride, precipitates out of the solution.

    • The solid product is collected by filtration, washed, and dried under a vacuum.[7]

  • Characterization: The identity and purity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]

Signaling Pathways and Experimental Workflows

AGE-RAGE Signaling Pathway and the Role of AGE Breakers

Advanced Glycation End-products exert many of their pathological effects by binding to the Receptor for Advanced Glycation End-products (RAGE). This interaction triggers a cascade of intracellular signaling events that lead to inflammation, oxidative stress, and fibrosis. AGE breakers like PTB and ALT-711 indirectly mitigate this pathway by reducing the ligand (AGE) burden.

AGE_RAGE_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling AGEs AGEs RAGE RAGE AGEs->RAGE Binding & Activation Broken_AGEs Inactive AGE Fragments NF-kB NF-kB RAGE->NF-kB Activates ROS Reactive Oxygen Species (ROS) RAGE->ROS Generates AGE_Breaker PTB / ALT-711 AGE_Breaker->AGEs Cleaves Cross-links Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF-kB->Pro-inflammatory_Cytokines Upregulates ROS->NF-kB Activates Pro-fibrotic_Factors Pro-fibrotic Factors (e.g., TGF-β) Pro-inflammatory_Cytokines->Pro-fibrotic_Factors Induces

Caption: AGE-RAGE signaling and the inhibitory action of AGE breakers.

Experimental Workflow for Evaluating AGE Breaker Efficacy in Diabetic Rodents

The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of an AGE breaker.

Experimental_Workflow Start Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Start->Animal_Model Diabetes_Induction Induce Diabetes (Streptozotocin) Animal_Model->Diabetes_Induction Grouping Randomize into Groups: - Control - Diabetic - Diabetic + Treatment Diabetes_Induction->Grouping Treatment_Phase Administer Treatment (e.g., PTB or ALT-711) for a defined period Grouping->Treatment_Phase Data_Collection Collect Samples: - Blood - Urine - Tissues Treatment_Phase->Data_Collection Analysis Perform Analyses: - AGE Quantification (ELISA, RIA) - Histology - Gene Expression Data_Collection->Analysis Endpoint Evaluate Outcomes: - AGE Levels - Tissue Pathology - Organ Function Analysis->Endpoint End Endpoint->End

Caption: Workflow for in vivo evaluation of AGE breakers.

Conclusion

Both this compound and its more stable derivative, ALT-711, have demonstrated significant efficacy as AGE cross-link breakers in preclinical models. They effectively reduce the burden of AGEs in various tissues, leading to improvements in vascular, renal, and other organ functions. ALT-711, having progressed to clinical trials, has provided valuable insights into the therapeutic potential of this class of compounds in human diseases, particularly those related to cardiovascular stiffening. While the clinical development of ALT-711 has faced challenges, the collective body of research on both PTB and ALT-711 continues to underscore the importance of targeting AGEs as a strategy to combat diabetic complications and age-related diseases. Further research into more potent and specific AGE breakers remains a promising avenue for drug development.

References

Validating NPTB-Mediated Cleavage: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the cleavage of a target protein by a specific protease is a critical step in understanding biological pathways and developing targeted therapeutics. This guide provides an objective comparison of mass spectrometry-based approaches with alternative methods for validating the activity of N-terminal Proteinase of Black Beetle Virus (NPTB) and other Nodaviruses, supported by experimental data and detailed protocols.

The N-terminal proteinase activity of Nodaviruses, such as the Black Beetle Virus (BBV), is intrinsic to the viral capsid protein precursor, protein α. This precursor undergoes an essential autocatalytic cleavage event to produce the mature capsid proteins, β and γ, a process necessary for the formation of infectious virions. Validating this cleavage is paramount for studying the viral life cycle and for the development of potential antiviral inhibitors.

Mass Spectrometry: A High-Resolution Approach for Cleavage Site Confirmation

Mass spectrometry (MS) has emerged as a powerful and precise method for identifying and characterizing protein cleavage events. It offers high sensitivity and the ability to pinpoint the exact cleavage site, providing unambiguous validation.

Experimental Protocol: Mass Spectrometry Analysis of NPTB-Mediated Cleavage

This protocol outlines a typical workflow for analyzing the autocatalytic cleavage of a Nodavirus capsid protein precursor (protein α) using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

1. Sample Preparation:

  • Expression and Purification: Express the recombinant full-length protein α of the Nodavirus (e.g., from Black Beetle Virus) in a suitable expression system (e.g., E. coli or insect cells). Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Cleavage Reaction: Incubate the purified protein α under conditions that promote autocatalytic cleavage. This may involve adjusting pH, temperature, and incubation time. A typical starting point would be incubation at room temperature in a neutral pH buffer (e.g., PBS, pH 7.4) for several hours to overnight.

  • Sample Desalting and Concentration: Before MS analysis, it is crucial to desalt the sample to remove salts and detergents that can interfere with ionization. This can be achieved using C18 ZipTips or dialysis. Concentrate the sample if necessary.

2. MALDI-TOF Mass Spectrometry Analysis:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for proteins) or α-cyano-4-hydroxycinnamic acid (for peptides), in a solvent mixture (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).

  • Sample Spotting: Mix the protein sample with the matrix solution on a MALDI target plate and allow it to co-crystallize.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for proteins and reflector mode for peptides. Acquire mass spectra over an appropriate m/z range to detect the full-length protein α and its cleavage products, β and γ.

3. Data Analysis:

  • Compare the theoretical masses of the expected proteins (full-length α, cleaved β, and γ) with the experimentally observed masses from the mass spectrum.

  • The presence of peaks corresponding to the masses of β and γ proteins confirms the cleavage event.

  • For more detailed analysis of the cleavage site, the sample can be subjected to "bottom-up" proteomics. This involves digesting the protein mixture with a protease of known specificity (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS. The identification of peptides spanning the N-terminus of the γ protein and the C-terminus of the β protein will definitively confirm the cleavage site.

Data Presentation: Mass Spectrometry Results
Protein SpeciesTheoretical Mass (Da)Observed Mass (Da)Conclusion
Full-length Protein α47,00047,005Precursor protein detected
Cleaved Protein β43,00043,002Cleavage product detected
Cleaved Protein γ4,0004,003Cleavage product detected

Note: The theoretical masses are approximate and will vary depending on the specific Nodavirus.

Comparison with Alternative Methods

While mass spectrometry provides definitive results, other techniques can also be employed to validate protein cleavage. This section compares mass spectrometry with two common alternatives: Edman degradation and Western blotting.

FeatureMass SpectrometryEdman DegradationWestern Blotting
Principle Measures mass-to-charge ratio of molecules.Sequential removal and identification of N-terminal amino acids.Immuno-detection of proteins using specific antibodies.
Information Provided Precise mass of precursor and cleavage products; can identify exact cleavage site.Direct sequence of the N-terminus of the cleavage product.Confirms the presence and size of cleavage products.
Sensitivity High (femtomole to attomole range).Moderate (picomole range).Moderate to high, depending on the antibody.
Throughput HighLowModerate
Sample Requirement Can analyze complex mixtures.Requires a highly purified protein fragment.Can analyze complex mixtures.
Confirmation of Cleavage Site Direct (with MS/MS)DirectIndirect (inferred from size)
Cost High initial instrument cost, moderate per-sample cost.Moderate instrument cost, high per-residue cost.Low instrument cost, moderate antibody cost.

Detailed Methodologies for Alternative Techniques

Edman Degradation: N-Terminal Sequencing of Cleavage Products

Edman degradation provides direct sequence information of the newly generated N-terminus after cleavage, offering a high degree of confidence in the cleavage site identification.[1][2]

Experimental Protocol:

  • Protein Cleavage and Purification: Perform the in vitro cleavage reaction as described for the mass spectrometry protocol. Separate the cleavage products using SDS-PAGE.

  • Electroblotting: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Staining and Excision: Stain the membrane with a protein stain (e.g., Coomassie Brilliant Blue) and excise the band corresponding to the γ protein.

  • N-Terminal Sequencing: Subject the excised protein band to automated Edman degradation sequencing. The first few cycles of sequencing will reveal the N-terminal amino acid sequence of the γ protein, confirming the cleavage site.

Data Presentation: Edman Degradation Results

CycleAmino Acid Identified
1Alanine (A)
2Proline (P)
3Serine (S)
4...

This result would confirm that the cleavage occurred immediately before the Alanine residue, consistent with the known N/A cleavage site in many Nodaviruses.

Western Blotting: Visualizing Protein Cleavage

Western blotting is a widely used technique to detect the presence and size of specific proteins in a sample.[3][4] It can provide strong evidence of cleavage by showing the disappearance of the precursor protein and the appearance of the smaller cleavage products.

Experimental Protocol:

  • Protein Cleavage: Perform the in vitro cleavage reaction. It is useful to take time-course samples (e.g., 0, 1, 4, and 24 hours) to observe the progression of the cleavage.

  • SDS-PAGE and Transfer: Separate the proteins from the time-course samples on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that recognizes a tag (e.g., His-tag) engineered at the C-terminus of protein α.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

Data Presentation: Western Blotting Results

A successful Western blot would show a decrease in the intensity of the band corresponding to the full-length protein α over time, with a concurrent increase in the intensity of the band for the cleaved γ protein (if the tag is at the C-terminus). If an antibody specific to the N-terminus of protein α were used, a band for the β protein would be observed.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

NPTB_Cleavage_Pathway cluster_0 Nodavirus Capsid Maturation Protein_alpha Protein α (Precursor) Cleavage Autocatalytic Cleavage (NPTB activity) Protein_alpha->Cleavage Protein_beta Protein β Cleavage->Protein_beta Protein_gamma Protein γ Cleavage->Protein_gamma

Caption: Autocatalytic cleavage of Nodavirus protein α.

MS_Workflow Sample_Prep 1. Sample Preparation (In Vitro Cleavage) MALDI_TOF 2. MALDI-TOF MS Analysis Sample_Prep->MALDI_TOF Data_Analysis 3. Data Analysis (Mass Matching) MALDI_TOF->Data_Analysis Bottom_Up Optional: Bottom-Up Proteomics (LC-MS/MS) Data_Analysis->Bottom_Up Confirmation Cleavage Confirmation Data_Analysis->Confirmation Bottom_Up->Confirmation

Caption: Mass spectrometry workflow for cleavage validation.

Method_Comparison Validation Cleavage Validation MS Mass Spectrometry Validation->MS High Specificity Edman Edman Degradation Validation->Edman Direct Sequencing WB Western Blotting Validation->WB Visual Confirmation

Caption: Comparison of cleavage validation methods.

Conclusion

Mass spectrometry stands out as a superior method for the definitive validation of NPTB-mediated cleavage, offering unparalleled precision in identifying the exact cleavage site and products. While Edman degradation provides direct N-terminal sequence confirmation and Western blotting offers a straightforward visual assessment of cleavage, mass spectrometry combines high sensitivity with detailed molecular information, making it the gold standard for in-depth characterization of proteolytic events. The choice of method will ultimately depend on the specific research question, available resources, and the level of detail required. For comprehensive and unambiguous validation of protease activity, a multi-faceted approach combining mass spectrometry with one of the alternative methods is often the most robust strategy.

References

A Comparative Guide to the Mass Spectrometric Fragmentation of N-Phenacylthiazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted mass spectrometric fragmentation pattern of N-Phenacylthiazolium bromide (NPTB) with its structural analog, N-benzylthiazolium bromide. The information herein is intended to aid in the structural elucidation and characterization of these and similar compounds by mass spectrometry.

Introduction

This compound is a compound of interest in drug development, notably for its role as an advanced glycation end-product (AGE) breaker. Understanding its behavior under mass spectrometric conditions is crucial for its identification and for metabolic studies. Electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) is a powerful technique for this purpose, providing structural information through controlled fragmentation of the parent ion. This guide outlines the predicted fragmentation pathways for NPTB and compares them with those of a similar thiazolium salt.

Predicted Fragmentation Patterns

In positive-ion ESI-MS, this compound exists as the N-phenacylthiazolium cation. The primary fragmentation pathway in tandem mass spectrometry (MS/MS) is the cleavage of the bond between the thiazolium ring and the phenacyl substituent. This is due to the relative stability of the resulting fragments.

The following table summarizes the predicted major fragment ions for this compound and the comparative compound, N-benzylthiazolium bromide. The relative intensities are hypothetical and serve for illustrative purposes.

Precursor Ion (m/z)CompoundPredicted Fragment Ion (m/z)Predicted Neutral LossProposed Fragment StructurePredicted Relative Intensity
204.05 N-Phenacylthiazolium 105.03C6H5CO• (Benzoyl radical)Thiazolium cationMajor
85.01C7H5NO (Phenylglyoxal)Thiazole (B1198619)Minor
176.05 N-Benzylthiazolium 91.05C6H5CH2• (Benzyl radical)Thiazolium cationMajor
85.01C7H7 (Toluene)ThiazoleMinor

Experimental Protocols

A typical experimental protocol for analyzing this compound using ESI-MS/MS is provided below.

Instrumentation:

  • A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.2 µm syringe filter to remove any particulates.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizing Gas (Nitrogen) Pressure: 30 - 50 psi

  • Drying Gas (Nitrogen) Flow: 5 - 10 L/min

  • Drying Gas Temperature: 250 - 350 °C

  • MS1 Scan Range: m/z 50 - 500

  • MS/MS Analysis:

    • Precursor Ion Selection: Isolate the N-phenacylthiazolium cation (m/z 204.05).

    • Collision Gas: Argon

    • Collision Energy: Ramped from 10 to 40 eV to observe the fragmentation pattern.

Fragmentation Pathway Visualization

The following diagram illustrates the predicted primary fragmentation pathway of the N-phenacylthiazolium cation.

G cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor N-Phenacylthiazolium Cation m/z = 204.05 frag1 Benzoyl Cation m/z = 105.03 precursor->frag1 Cleavage of C-N bond frag2 Thiazolium Radical m/z = 85.01 precursor->frag2 Alternative Cleavage

Caption: Predicted fragmentation of N-phenacylthiazolium cation.

Discussion of Fragmentation Pathways

N-Phenacylthiazolium Cation (m/z 204.05): The most probable fragmentation involves the homolytic cleavage of the C-N bond between the methylene (B1212753) group of the phenacyl substituent and the nitrogen of the thiazolium ring. This would result in the formation of a stable benzoyl cation at m/z 105.03 and a thiazolium radical. Alternatively, heterolytic cleavage could also lead to the benzoyl cation and a neutral thiazole molecule. A less likely fragmentation pathway could involve the loss of the entire phenacyl group as a neutral molecule, leaving the thiazole cation, though this is generally less favored.

N-Benzylthiazolium Cation (m/z 176.05) - A Comparative View: For comparison, the N-benzylthiazolium cation is expected to follow a similar fragmentation pattern. The primary cleavage would occur at the benzylic C-N bond, which is inherently weak. This would lead to the formation of the highly stable benzyl (B1604629) cation (which can rearrange to the even more stable tropylium (B1234903) cation) at m/z 91.05 and a neutral thiazole molecule. This analogous fragmentation provides a strong basis for the predicted behavior of this compound.

Conclusion

The structural elucidation of this compound via mass spectrometry can be effectively guided by the predicted fragmentation pathways presented. The primary cleavage is anticipated to occur at the bond connecting the phenacyl substituent to the thiazolium ring, yielding characteristic fragment ions. By comparing this predicted pattern with that of the analogous N-benzylthiazolium salt, researchers can have greater confidence in their spectral interpretations. The provided experimental protocol offers a starting point for the analysis of this and related compounds.

A Researcher's Guide to Cross-Validation of HPLC and ELISA for Accurate Quantification of Advanced Glycation Endproducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Advanced Glycation Endproducts (AGEs) is paramount in understanding and combating the pathologies associated with diabetes, aging, and neurodegenerative diseases. This guide provides an objective comparison of two predominant analytical methods—High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA)—offering a framework for their cross-validation to ensure data integrity and reliability.

Advanced Glycation Endproducts (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. Their accumulation in tissues is implicated in a variety of chronic diseases. Consequently, the precise measurement of specific AGEs, such as Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine (CEL), and methylglyoxal-derived hydroimidazolone (MG-H1), is crucial for both basic research and clinical diagnostics.

High-Performance Liquid Chromatography, particularly when coupled with mass spectrometry (HPLC-MS/MS), is widely regarded as the gold standard for AGE quantification due to its high specificity and accuracy. In contrast, Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput and more cost-effective alternative, making it suitable for screening large numbers of samples. However, the potential for cross-reactivity with structurally similar molecules necessitates careful validation of ELISA results.

This guide delves into the experimental protocols for both HPLC and ELISA, presents a comparative analysis of their performance based on available data, and outlines a logical workflow for their cross-validation.

Comparative Performance of HPLC and ELISA for AGE Quantification

The choice between HPLC and ELISA for AGE quantification depends on the specific research question, the required level of accuracy, sample throughput needs, and budget constraints. While HPLC-MS/MS provides definitive structural identification and quantification, ELISA can be a valuable tool for rapid screening and relative quantification, provided its performance is validated against a reference method.

Below is a summary of quantitative data for the analysis of key AGEs using both techniques. It is important to note that direct comparative data for all AGEs across both platforms in the same biological matrix is not always available in published literature.

Table 1: Quantitative Comparison for Nε-(carboxymethyl)lysine (CML) Quantification

ParameterHPLC-MS/MSELISA
Linearity Range 0.025–1.500 µmol/L (in human plasma)Varies by kit; e.g., a monoclonal antibody-based ELISA showed good correlation with HPLC-MS/MS[1]
Limit of Quantification (LOQ) 0.025 µmol/L (in human plasma)Dependent on kit and antibody specificity
Recovery 94.24% (average in human plasma)Generally high, but can be matrix-dependent
Correlation with HPLC -High correlation reported (β = 0.98, p < 0.0001) for a monoclonal antibody-based ELISA in food samples[1]

Table 2: Quantitative Comparison for Nε-(carboxyethyl)lysine (CEL) Quantification

ParameterHPLC-MS/MSELISA
Linearity Range 0.025–1.500 µmol/L (in human plasma)0.1 - 25 µg/mL (for a commercial competitive ELISA kit)[2]
Limit of Quantification (LOQ) 0.025 µmol/L (in human plasma)Dependent on kit; a commercial kit has a reported range down to 0.1 µg/mL[2]
Recovery 97.89% (average in human plasma)Not explicitly reported in direct comparison studies
Correlation with HPLC -Data from direct head-to-head comparisons in biological samples is limited

Table 3: Quantitative Comparison for Methylglyoxal-derived Hydroimidazolone (MG-H1) Quantification

ParameterHPLC-MS/MSELISA
Linearity Range Linear dynamic range of 4 x 10^4 reported for MG-H1 in seed proteins[3]0.2 - 25 µg/mL (for a commercial competitive ELISA kit)
Limit of Quantification (LOQ) 25 fmol (instrumental LOQ for MG-H1 in seed protein hydrolysate)[3]Dependent on kit; a commercial kit has a reported range down to 0.2 µg/mL
Recovery 83% for MG-H1 in enzymatic hydrolysis of lens proteins[4]Not explicitly reported in direct comparison studies
Correlation with HPLC -Data from direct head-to-head comparisons in biological samples is limited

Experimental Protocols

Accurate and reproducible quantification of AGEs requires meticulous adherence to validated experimental protocols. Below are detailed methodologies for both HPLC-MS/MS and a competitive ELISA.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol for CML and CEL in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of CML and CEL in human plasma.

1. Sample Preparation:

  • Hydrolysis: Plasma proteins are hydrolyzed to release CML and CEL from the protein backbone. This is typically achieved by acid hydrolysis using hydrochloric acid.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., deuterated CML and CEL) is added to the sample before hydrolysis to account for variations in sample processing and instrument response.

  • Purification: The hydrolysate is purified to remove interfering substances. This can be done using solid-phase extraction (SPE).

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used for the separation of CML and CEL.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed to achieve optimal separation.

  • Flow Rate: The flow rate is typically in the range of 0.2-0.5 mL/min.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for CML, CEL, and their internal standards are monitored.

4. Quantification:

  • A calibration curve is generated by analyzing a series of standards with known concentrations of CML and CEL.

  • The concentration of CML and CEL in the samples is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for AGEs

This protocol describes a general competitive ELISA procedure, which is a common format for the quantification of small molecules like AGEs.[2]

1. Plate Coating:

  • Microtiter plate wells are coated with an AGE-protein conjugate (e.g., CML-BSA). The plate is then incubated to allow the conjugate to adhere to the well surface.

2. Blocking:

  • The remaining protein-binding sites on the well surface are blocked using a blocking buffer (e.g., a solution containing bovine serum albumin or non-fat dry milk) to prevent non-specific binding of subsequent reagents.

3. Competitive Reaction:

  • Standards or samples containing the AGE of interest are added to the wells, along with a specific primary antibody against that AGE.

  • The plate is incubated, during which the free AGE in the sample and the AGE-protein conjugate coated on the plate compete for binding to the limited amount of primary antibody.

4. Washing:

  • The wells are washed multiple times with a wash buffer to remove any unbound reagents.

5. Detection:

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added to the wells and incubated.

  • After another washing step, a substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a detectable signal (e.g., a color change).

6. Quantification:

  • The intensity of the signal is inversely proportional to the concentration of the AGE in the sample.

  • A standard curve is generated using known concentrations of the AGE, and the concentration in the samples is determined by interpolating their signal on the standard curve.

Visualizing the Cross-Validation Workflow and Method Relationship

To facilitate a clear understanding of the experimental and logical processes, the following diagrams have been generated using Graphviz (DOT language).

CrossValidationWorkflow cluster_sample Sample Collection & Preparation cluster_hplc HPLC-MS/MS Analysis cluster_elisa ELISA Analysis cluster_validation Cross-Validation Sample Biological Sample (e.g., Plasma) Split Split Sample for Parallel Analysis Sample->Split Hydrolysis Protein Hydrolysis & Internal Standard Spiking Split->Hydrolysis ELISA_Assay Competitive ELISA Split->ELISA_Assay SPE Solid-Phase Extraction Hydrolysis->SPE HPLC_MS LC-MS/MS Quantification SPE->HPLC_MS Comparison Data Comparison & Correlation Analysis HPLC_MS->Comparison ELISA_Quant Quantification ELISA_Assay->ELISA_Quant ELISA_Quant->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and ELISA for AGE quantification.

MethodRelationship cluster_attributes Method Attributes HPLC HPLC-MS/MS (Gold Standard) Specificity High Specificity (Structural Confirmation) HPLC->Specificity Accuracy High Accuracy HPLC->Accuracy Throughput_H Lower Throughput HPLC->Throughput_H Cost_H Higher Cost & Complexity HPLC->Cost_H Validation Cross-Validation HPLC->Validation ELISA ELISA (High-Throughput Screening) Specificity_E Potential Cross-Reactivity ELISA->Specificity_E Accuracy_E Relative Quantification ELISA->Accuracy_E Throughput_E High Throughput ELISA->Throughput_E Cost_E Lower Cost & Simplicity ELISA->Cost_E ELISA->Validation

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Advanced glycation end-products (AGEs) are a significant factor in the pathogenesis of age-related diseases and diabetic complications. The irreversible cross-linking of long-lived proteins by AGEs leads to tissue stiffening and dysfunction. This guide provides a comparative overview of two prominent AGE cross-link breakers, alagebrium (B1220623) (ALT-711) and TRC4186, summarizing key experimental data and methodologies to inform research and development in this therapeutic area.

Quantitative Data Summary

The following tables summarize the quantitative efficacy data for alagebrium and TRC4186 from preclinical and clinical studies.

Preclinical Efficacy Data
CompoundStudy FocusAnimal ModelTreatmentKey Quantitative OutcomesReference
Alagebrium (ALT-711) Myocardial StiffnessAged Dogs (10.6 ± 0.7 years)1 mg/kg/day for 4 weeks≈40% reduction in left ventricular stiffness[1]
Arterial StiffnessStreptozotocin-induced diabetic ratsNot specifiedReversed the diabetes-induced increase in large artery stiffness
Diabetic CardiomyopathyStreptozotocin-induced diabetic rats10 mg/kg/day in drinking water for 8 weeksPartially alleviated diastolic dysfunction by decreasing isovolumetric relaxation time and myocardial performance index.
TRC4186 Diabetic Cardiomyopathy & NephropathyObese Zucker spontaneously hypertensive fatty rats (Ob-ZSF1)9 or 27 mg/kg twice daily (intraperitoneal)27 mg/kg dose prevented the rise in blood pressure and improved cardiac output.[2][2]
Clinical Efficacy Data
CompoundStudy FocusPatient PopulationTreatmentKey Quantitative OutcomesReference
Alagebrium (ALT-711) Arterial StiffnessElderly patients with vascular stiffening210 mg/dayImproved arterial compliance.[3]
Systolic HypertensionAdults with isolated systolic hypertension (n=13)210 mg twice a day for 8 weeksReduced carotid augmentation index by 37% and augmented pressure. Increased flow-mediated dilation from 4.6 ± 1.1% to 7.1 ± 1.1%.[4][4]
Diastolic Heart FailurePatients with diastolic heart failureNot specifiedReduced left ventricular mass and improved diastolic function.
Chronic Heart FailurePatients with stable chronic heart failure (n=102)200 mg twice daily for 36 weeksDid not significantly improve peak VO2 or other secondary endpoints.[5][6][5][6]
TRC4186 Safety and PharmacokineticsHealthy human subjectsSingle and multiple ascending dosesSafe and well-tolerated. Cmax and AUC were dose-proportional.[7][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols employed in the evaluation of AGE cross-link breakers.

Animal Models of Diabetic Complications
  • Streptozotocin (STZ)-Induced Diabetes in Rats: This is a common model for type 1 diabetes.

    • Induction: A single intraperitoneal injection of STZ (typically 35-65 mg/kg for rats) is administered. STZ is toxic to pancreatic beta cells, leading to insulin (B600854) deficiency and hyperglycemia.[9]

    • Confirmation of Diabetes: Blood glucose levels are monitored, with levels ≥ 200 mg/dL generally considered indicative of diabetes.[10]

    • Application: This model is used to study various diabetic complications, including cardiomyopathy, nephropathy, and retinopathy, and to evaluate the efficacy of therapeutic interventions like AGE cross-link breakers.[9][11]

Measurement of Arterial Stiffness in Animal Models
  • Pulse Wave Velocity (PWV): A gold-standard for assessing arterial stiffness.

    • Procedure: The pulse wave is measured at two distinct points along an artery (e.g., carotid and femoral arteries). The distance between these two points is divided by the time it takes for the pulse wave to travel that distance.[12]

    • Data Acquisition: Can be performed using pressure-tipped catheters, fluid-filled catheters connected to pressure sensors, or non-invasive methods.[12]

    • Interpretation: A higher PWV indicates greater arterial stiffness.[13]

In Vitro Assay for AGE Cross-Link Breaking Activity
  • Collagen Cross-Linking Assay: This assay assesses the ability of a compound to break pre-formed AGE cross-links in collagen.

    • Procedure:

      • Rat tail tendons are incubated with substances that induce cross-linking, such as ascorbic acid and dehydroascorbic acid, or with pre-formed AGEs (e.g., AGE-BSA).[14]

      • The cross-linked collagen is then incubated with the test compound (e.g., an AGE cross-link breaker).

      • The extent of cross-linking is analyzed by measuring the solubility of collagen in pepsin or by cyanogen (B1215507) bromide digestion.[14]

    • Interpretation: An increase in collagen solubility after incubation with the test compound indicates AGE cross-link breaking activity.[14]

Visualizations

AGE-RAGE Signaling Pathway

AGE_RAGE_Pathway AGEs Advanced Glycation End-products (AGEs) RAGE Receptor for AGEs (RAGE) AGEs->RAGE binds NFkB NF-κB RAGE->NFkB activates ROS Reactive Oxygen Species (ROS) RAGE->ROS induces Inflammation Inflammation NFkB->Inflammation ROS->Inflammation Apoptosis Apoptosis ROS->Apoptosis Fibrosis Fibrosis Inflammation->Fibrosis Thrombosis Thrombosis Inflammation->Thrombosis CrossLinkBreaker AGE Cross-link Breaker CrossLinkBreaker->AGEs breaks cross-links

Caption: The AGE-RAGE signaling pathway leading to cellular dysfunction.

Experimental Workflow for Evaluating AGE Cross-Link Breakers in an Animal Model

Experimental_Workflow Start Start Induction Induce Diabetes (e.g., STZ injection) Start->Induction Confirmation Confirm Diabetes (Blood Glucose > 200 mg/dL) Induction->Confirmation Grouping Randomize into Groups: - Vehicle Control - AGE Breaker Treatment Confirmation->Grouping Treatment Administer Treatment (e.g., daily oral gavage) Grouping->Treatment Measurement Measure Efficacy Endpoints: - Arterial Stiffness (PWV) - Cardiac Function (Echocardiography) - Biomarkers Treatment->Measurement Analysis Data Analysis and Statistical Comparison Measurement->Analysis End End Analysis->End

Caption: A typical experimental workflow for in vivo evaluation of AGE cross-link breakers.

References

A Comparative Analysis of the TRPM8 Antagonist BCTC and Its Potential Water-Soluble Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC), a potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, with other known TRPM8 inhibitors. Recognizing the formulation challenges posed by the poor aqueous solubility of many small molecule inhibitors, this document also explores potential water-soluble analogues of BCTC, offering a forward-looking perspective for drug development. The information presented is supported by a summary of experimental data and detailed methodologies for key assays.

Executive Summary

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a critical mediator of cold sensation and has emerged as a promising therapeutic target for conditions such as neuropathic pain and overactive bladder.[1] BCTC is a well-characterized, potent antagonist of TRPM8, but its utility can be limited by its low water solubility. This guide compares the in vitro efficacy of BCTC with other notable TRPM8 antagonists, PF-05105679 and AMG-333, and proposes strategies to enhance the aqueous solubility of BCTC through chemical modification.

Quantitative Data Comparison

The following table summarizes the in vitro potency and solubility of BCTC and two other significant TRPM8 antagonists. Lower IC50 values indicate higher potency.

Compound NameChemical StructureIC50 (nM) for human TRPM8Solubility
BCTC N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide~800[2][3]Soluble in DMSO (>10 mg/mL) and Ethanol (>15 mg/mL).[4][5] Poorly soluble in water.
PF-05105679 2-[(1R)-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-2-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide103[6]Information not readily available in public domain.
AMG-333 (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic acid13[6]Information not readily available in public domain.

Proposed Water-Soluble Analogues of BCTC

To address the solubility limitations of BCTC, several strategies can be employed. These include the introduction of polar functional groups or the replacement of lipophilic moieties with more hydrophilic bioisosteres.[7] The following are proposed, hypothetical analogues of BCTC designed for improved aqueous solubility. Their efficacy would require experimental validation.

Analogue TypeProposed Modification on BCTC ScaffoldRationale for Improved Solubility
Prodrug Addition of a phosphate (B84403) ester to the phenyl ring.The phosphate group is highly polar and can be cleaved in vivo by phosphatases to release the active BCTC molecule.[2]
Bioisosteric Replacement Replacement of the tert-butyl group with a more polar group like a trifluoromethyl oxetane (B1205548) or a small polar cyclopropyl (B3062369) derivative.These groups can mimic the steric bulk of the tert-butyl group while increasing polarity and reducing lipophilicity.[8]
Polar Group Addition Introduction of a hydroxyl or methoxy (B1213986) group on the pyridine (B92270) or phenyl ring.The addition of polar functional groups increases the hydrogen bonding capacity of the molecule, thereby enhancing its interaction with water.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key in vitro assays used to characterize TRPM8 antagonists.

Calcium Imaging Assay for TRPM8 Antagonist Activity

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to TRPM8 activation and its inhibition by an antagonist.

  • Cell Culture and Plating:

    • Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPM8 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and incubated overnight.

  • Fluorescent Dye Loading:

    • The culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in the buffered salt solution for 45-60 minutes at 37°C.

  • Compound Application and Signal Detection:

    • After dye loading, cells are washed to remove extracellular dye.

    • The antagonist compound (e.g., BCTC or its analogues) at various concentrations is added to the wells and incubated for a predetermined time.

    • A TRPM8 agonist, such as menthol (B31143) (10-100 µM) or icilin (B1674354) (1-5 µM), is then added to stimulate the channel.

    • Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are measured using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis:

    • The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal.

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the currents flowing through the cell membrane.

  • Cell Preparation:

    • HEK293 cells expressing TRPM8 are plated on glass coverslips.

  • Recording Setup:

    • A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.

    • A glass micropipette with a tip diameter of ~1-2 µm, filled with an intracellular solution, is used as the recording electrode.

  • Whole-Cell Configuration:

    • The micropipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

    • A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration, which allows for control of the membrane potential and recording of the total current across the cell membrane.

  • Current Recording and Analysis:

    • The cell is held at a specific membrane potential (e.g., -60 mV).

    • The TRPM8 channel is activated by the application of a cold stimulus or a chemical agonist.

    • The antagonist is then perfused into the chamber, and the reduction in the agonist-induced current is recorded.

    • The percentage of inhibition is calculated, and IC50 values are determined from concentration-response curves.

Visualizations

TRPM8 Signaling Pathway

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8 TRPM8 Channel Ca_ion Ca²⁺ Influx TRPM8->Ca_ion Allows Cold Cold Stimulus Cold->TRPM8 Activates Menthol Menthol (Agonist) Menthol->TRPM8 Activates BCTC BCTC (Antagonist) BCTC->TRPM8 Inhibits Depolarization Membrane Depolarization Ca_ion->Depolarization ActionPotential Action Potential (in neurons) Depolarization->ActionPotential CellularResponse Cellular Response ActionPotential->CellularResponse

Caption: TRPM8 channel activation by cold or agonists leads to calcium influx and cellular responses, a process inhibited by antagonists like BCTC.

Experimental Workflow for TRPM8 Antagonist Screening

Experimental_Workflow cluster_invitro In Vitro Assays cluster_solubility Physicochemical Profiling cluster_selectivity Selectivity Profiling A1 Cell Culture (HEK293-TRPM8) A2 Calcium Imaging Assay A1->A2 A3 Patch-Clamp Electrophysiology A1->A3 A4 Data Analysis (IC50 Determination) A2->A4 A3->A4 B1 Solubility Assessment (Aqueous & Organic Solvents) A4->B1 C1 Screening against other TRP channels (e.g., TRPV1, TRPA1) A4->C1

Caption: A typical workflow for characterizing novel TRPM8 antagonists, from initial screening to detailed profiling.

Logic Diagram for Improving Drug Solubility

Solubility_Improvement cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation of Analogues Start Poorly Soluble Lead Compound (e.g., BCTC) S1 Prodrug Approach Start->S1 S2 Bioisosteric Replacement Start->S2 S3 Introduction of Polar Groups Start->S3 Goal Drug Candidate with Improved Solubility & Maintained Potency E1 Synthesis of Analogues S1->E1 S2->E1 S3->E1 E2 Solubility Measurement E1->E2 E3 In Vitro Potency Assay (TRPM8 Activity) E1->E3 E4 Structure-Activity Relationship (SAR) Analysis E2->E4 E3->E4 E4->Start Iterative Optimization E4->Goal

Caption: A logical approach to improving the aqueous solubility of a lead compound through iterative design, synthesis, and evaluation.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Phenacylthiazolium Bromide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of N-Phenacylthiazolium bromide, ensuring the protection of personnel and the environment. Adherence to these protocols is critical for maintaining a safe and compliant laboratory setting.

Essential Safety and Hazard Information

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This information, typically found in the Safety Data Sheet (SDS), dictates the necessary precautions and personal protective equipment (PPE) required.

Hazard CategoryGHS PictogramHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)GHS07 (Exclamation Mark)H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
Skin Corrosion/IrritationGHS07 (Exclamation Mark)H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationGHS07 (Exclamation Mark)H319: Causes serious eye irritation.
Specific Target Organ ToxicityGHS07 (Exclamation Mark)H335: May cause respiratory irritation.

Signal Word: Warning

Personal Protective Equipment (PPE)

To mitigate the risks outlined above, the following personal protective equipment must be worn at all times when handling this compound:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Additional protective clothing may be required based on the scale of handling.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Collection:

  • Solid Waste:

    • Collect un- or contaminated this compound solid waste in a clearly labeled, dedicated hazardous waste container.

    • The container should be made of a material compatible with the chemical and have a secure lid.

    • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard pictograms.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste.

    • Do not mix with other incompatible waste streams.

    • The container should be stored in secondary containment to prevent spills.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered contaminated.

    • Place these items in the designated solid hazardous waste container.

2. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from incompatible materials and sources of ignition.

  • Maintain an inventory of the waste generated.

3. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_storage Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Solid Waste (Unused chemical, contaminated items) B->C D Liquid Waste (Solutions containing the chemical) B->D E Place in Labeled Hazardous Waste Container (Solid) C->E F Place in Labeled Hazardous Waste Container (Liquid) D->F G Store in Designated Waste Accumulation Area E->G F->G H Arrange for Professional Disposal (EHS or Licensed Contractor) G->H I Do NOT Dispose in Sink or Trash

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet for the most comprehensive and up-to-date information.

Personal protective equipment for handling N-Phenacylthiazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of N-Phenacylthiazolium bromide, ensuring laboratory safety and operational integrity.

This compound (CAS RN: 5304-34-7), a thiazolium salt recognized for its role in various organic synthesis reactions and biomedical research, requires careful handling due to its potential health hazards.[1][2][3] This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support laboratory personnel in its safe and effective use.

Immediate Safety Information

Hazard Identification: this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[3]

First Aid Measures: In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings.

OperationMinimum PPE Requirements
Weighing and Aliquoting (Solid) - Chemical safety goggles- Nitrile gloves (or other chemically resistant gloves)- Laboratory coat- Respiratory protection (N95 or higher, especially if dust is generated)
Solution Preparation - Chemical safety goggles or a face shield- Nitrile gloves (or other chemically resistant gloves)- Laboratory coat
Conducting Reactions - Chemical safety goggles or a face shield- Nitrile gloves (or other chemically resistant gloves)- Laboratory coat- Work in a well-ventilated fume hood
Waste Disposal - Chemical safety goggles- Nitrile gloves (or other chemically resistant gloves)- Laboratory coat

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For procedures that may generate dust or aerosols, such as weighing or solution preparation, use a certified chemical fume hood.

2. Pre-Handling Preparations:

  • Ensure all necessary PPE is readily available and in good condition.

  • Verify that an emergency eyewash station and safety shower are accessible and operational.

  • Prepare all necessary equipment and reagents before handling the compound to minimize exposure time.

3. Handling the Solid Compound:

  • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

  • If possible, use a balance with a draft shield.

  • Close the container tightly immediately after use.

4. Preparing Solutions:

  • Slowly add the solid this compound to the solvent to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

5. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the approximate concentration and quantity of the waste.

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Ensure waste containers are kept closed except when adding waste.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key processes for handling and emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather_PPE Gather Required PPE Verify_Safety_Equipment Verify Eyewash/Shower Gather_PPE->Verify_Safety_Equipment Prepare_Work_Area Prepare Fume Hood Verify_Safety_Equipment->Prepare_Work_Area Weigh_Solid Weigh Solid Prepare_Work_Area->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Segregate_Waste Segregate Waste Conduct_Experiment->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store in SAA Label_Waste->Store_Waste Arrange_Disposal Arrange for EHS Pickup Store_Waste->Arrange_Disposal

Caption: Workflow for the safe handling of this compound.

EmergencyResponseFlow Exposure_Event Exposure Occurs Remove_from_Source Remove from Source of Exposure Exposure_Event->Remove_from_Source Administer_First_Aid Administer Appropriate First Aid Remove_from_Source->Administer_First_Aid Seek_Medical_Attention Seek Immediate Medical Attention Administer_First_Aid->Seek_Medical_Attention Inform_Supervisor Inform Laboratory Supervisor Seek_Medical_Attention->Inform_Supervisor Document_Incident Document the Incident Inform_Supervisor->Document_Incident

Caption: Emergency response procedure for exposure to this compound.

References

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